molecular formula C8H9NO2 B3254531 (R)-Mandelamide CAS No. 24008-62-6

(R)-Mandelamide

Cat. No.: B3254531
CAS No.: 24008-62-6
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-SSDOTTSWSA-N
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Description

(R)-mandelamide is a mandelamide in which the stereocentre at position 2 has R-configuration. It is an enantiomer of a (S)-mandelamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-62-6
Record name Mandelamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MANDELAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K8SJ35VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Mandelamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Mandelamide: Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound, a chiral α-hydroxy amide, serves as a critical intermediate and building block in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. Its stereospecific configuration makes it an invaluable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure and physicochemical properties, established synthetic methodologies with an emphasis on stereoselective routes, and its significant applications. Furthermore, detailed protocols for its analytical characterization are presented, offering researchers and drug development professionals a practical resource for its effective utilization.

Introduction: The Significance of Chirality and this compound

In the realm of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological and toxicological profiles.[1][2] For instance, while one enantiomer of a drug may provide the desired therapeutic effect, its counterpart could be inactive or even harmful.[1][2] This underscores the necessity for enantiopure compounds in pharmaceutical formulations.

This compound emerges as a key player in this context. As the amide derivative of (R)-mandelic acid, it is a versatile chiral synthon. Its structure, featuring a hydroxyl group and an amide group attached to a stereogenic center, provides multiple points for chemical modification, making it a valuable precursor for a range of complex molecules. This guide delves into the core scientific principles and practical methodologies associated with this compound, aiming to equip researchers with the knowledge required for its successful application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is fundamental to its handling, characterization, and application in synthesis.

Chemical Structure

This compound is characterized by a phenyl group and a primary amide group attached to a chiral carbon atom, which also bears a hydroxyl group. The "(R)" designation refers to the specific spatial arrangement of these groups around the stereocenter, as defined by the Cahn-Ingold-Prelog priority rules.

  • IUPAC Name: (2R)-2-hydroxy-2-phenylacetamide[3]

  • Synonyms: (R)-(-)-Mandelamide, D-Mandelamide[4]

  • CAS Number: 24008-62-6[3][4][5]

  • Molecular Formula: C₈H₉NO₂[3][5]

  • SMILES: C1=CC=C(C=C1)--INVALID-LINK--O[3]

Physicochemical Data

The physical and chemical properties of this compound are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods. Quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 151.16 g/mol [3][4]
Appearance White to off-white solid/powder[6]
Melting Point 133-137 °C (for the racemate, (±)-Mandelamide)[2][7]
Solubility Soluble in ethanol, ether, isopropanol, and water.[8]
Optical Rotation The "(R)-(-)" designation indicates levorotatory properties.[4]

Note: The melting point is often reported for the racemic mixture. The melting point of the pure enantiomer may differ slightly.[2]

Synthesis of this compound: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a key challenge and area of significant research. Methodologies range from classical chemical resolutions to advanced biocatalytic processes, the latter being favored for its high selectivity and environmentally benign nature.

Chemical Synthesis Approaches

Traditional chemical synthesis often involves the amidation of (R)-mandelic acid or its derivatives. One common method is the treatment of mandelic acid esters (e.g., ethyl or methyl mandelate) with ammonia.[9]

A generalized workflow for chemical synthesis is depicted below:

G RMandelicAcid (R)-Mandelic Acid Esterification Esterification (e.g., EtOH, H+) RMandelicAcid->Esterification RMandelateEster (R)-Mandelate Ester Esterification->RMandelateEster Ammonolysis Ammonolysis (e.g., NH3) RMandelateEster->Ammonolysis RMandelamide This compound Ammonolysis->RMandelamide

Caption: Chemical synthesis workflow for this compound.

This route's primary challenge lies in sourcing enantiopure (R)-mandelic acid, which is often obtained through the resolution of a racemic mixture.[10]

Biocatalytic Synthesis: A Green and Efficient Alternative

Biocatalysis offers a highly efficient and stereoselective route to this compound, often starting from inexpensive achiral precursors. This approach leverages the exquisite selectivity of enzymes to control the stereochemical outcome. A prominent strategy involves a two-enzyme cascade.[11][12]

  • (R)-selective Hydroxynitrile Lyase (HNL): This enzyme catalyzes the asymmetric addition of cyanide to benzaldehyde, forming (R)-mandelonitrile with high enantiomeric excess.[11]

  • Nitrile Hydratase or Nitrilase: The resulting (R)-mandelonitrile is then converted to this compound by a nitrile hydratase or to (R)-mandelic acid by a nitrilase. Specific nitrilase variants have been engineered to favor amide formation.[12][]

The biocatalytic cascade can be performed using whole recombinant cells, providing an efficient "one-pot" synthesis.[12]

G Benzaldehyde Benzaldehyde + HCN HNL (R)-Hydroxynitrile Lyase (HNL) Benzaldehyde->HNL RMandelonitrile (R)-Mandelonitrile HNL->RMandelonitrile Nitrilase Nitrilase Variant (Amide Forming) RMandelonitrile->Nitrilase RMandelamide This compound Nitrilase->RMandelamide

Caption: Biocatalytic cascade for this compound synthesis.

The causality behind this experimental choice is clear: biocatalysis avoids the need for chiral resolution steps and often proceeds under mild, aqueous conditions, aligning with the principles of green chemistry.

Key Applications in Research and Development

The utility of this compound is primarily centered on its role as a chiral building block for high-value molecules.

  • Pharmaceutical Synthesis: this compound is a precursor to (R)-mandelic acid, a crucial component in the synthesis of pharmaceuticals such as semi-synthetic penicillins, cephalosporins, anti-obesity drugs, and anti-tumor agents.[14][15] The stereochemistry at the α-carbon is often critical for the biological activity of these drugs.

  • Chiral Resolution: While its parent acid is more commonly used, derivatives of mandelamide can be employed in the separation of racemic mixtures through the formation of diastereomeric complexes.[1][16]

  • Enzyme Studies: this compound is the natural substrate for the enzyme Mandelamide Hydrolase (MAH), an enzyme found in the mandelate pathway of bacteria like Pseudomonas putida.[17][18][19] Studying its hydrolysis provides insights into enzyme mechanisms and specificity.[17][18]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of synthesized this compound. A multi-technique approach ensures a self-validating system where each method corroborates the findings of the others.

Spectroscopic Identification

Spectroscopic methods provide detailed information about the molecular structure.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals include aromatic protons (phenyl ring), a methine proton (CH-OH), and amide protons (CONH₂).[2][21]

    • ¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the amide, the chiral methine carbon, and the aromatic carbons.[2][21]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for this compound include:

    • Broad O-H stretch (~3400 cm⁻¹) from the hydroxyl group.[2]

    • N-H stretches (~3350-3180 cm⁻¹) from the primary amide.[2]

    • Strong C=O stretch (Amide I band) around 1650 cm⁻¹.[2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to 151.16.[20][22]

Chromatographic Purity and Enantiomeric Excess Determination

Chromatography is indispensable for assessing both chemical and chiral purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Used to determine the chemical purity by separating the target compound from any impurities or starting materials.

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.[1][2]

This protocol is a self-validating system for quantifying the enantiomeric purity of a mandelamide sample.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Lux Amylose-1 column, is effective for separating mandelamide enantiomers.[1][2]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[1][2] The exact ratio should be optimized to achieve baseline separation of the enantiomer peaks.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a standard of the racemic (±)-mandelamide in the same manner. This is crucial for identifying the retention times of both the (R) and (S) enantiomers.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 25 °C.[1][2]

    • Detection Wavelength: 210 nm (UV detector), where the phenyl group absorbs strongly.[2]

  • Analysis Workflow:

    • Inject the racemic standard to determine the retention times for (R)- and (S)-Mandelamide.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_calc Data Processing PrepSample Prepare Sample (1 mg/mL) InjectSample Inject Sample PrepSample->InjectSample PrepRacemate Prepare Racemic Standard InjectRacemate Inject Racemate: Identify tR(R) & tR(S) PrepRacemate->InjectRacemate Equilibrate Equilibrate Chiral HPLC System Equilibrate->InjectRacemate InjectRacemate->InjectSample Provides reference retention times AcquireData Acquire Chromatogram InjectSample->AcquireData Integrate Integrate Peak Areas (A_R and A_S) AcquireData->Integrate Calculate Calculate e.e. Integrate->Calculate Result Report % e.e. Calculate->Result

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

This compound stands as a molecule of significant industrial and academic importance. Its defined stereochemistry makes it an indispensable tool for the synthesis of enantiopure pharmaceuticals. The advancement of biocatalytic methods has revolutionized its production, offering sustainable and highly selective pathways that overcome the limitations of traditional chemical synthesis. For researchers and professionals in drug development, a robust understanding of its properties, synthesis, and analytical characterization—underpinned by self-validating protocols—is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Welcome to a comprehensive exploration of 2-(4-hydroxyphenyl)acetamide, a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] The nomenclature surrounding this molecule can be ambiguous; while the term "a-Hydroxybenzeneacetamide" might suggest 2-hydroxy-2-phenylacetamide (mandelamide), the widely synthesized and industrially relevant compound is 2-(4-hydroxyphenyl)acetamide. This guide will focus on the latter, providing an in-depth, field-proven perspective on its synthesis, purification, and rigorous characterization.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific principles that govern each step. We will delve into the causality behind experimental choices—why a particular catalyst is selected, how a specific purification strategy ensures the required purity, and what each analytical signal signifies. This document is designed for the practicing researcher, scientist, and drug development professional, offering a self-validating system of protocols and analysis that ensures reproducibility and confidence in your results.

Part 1: Strategic Synthesis Methodologies

The synthesis of 2-(4-hydroxyphenyl)acetamide can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, required scale, and desired purity profile. We will explore two robust methods in detail.

Methodology 1: Catalytic Hydration of 4-Hydroxybenzyl Cyanide

This is a highly efficient and common laboratory- and industrial-scale method, prized for its high yield and clean conversion. The core of this process is the direct hydration of a nitrile group to a primary amide.

Causality and Expertise: The direct hydrolysis of a nitrile to a carboxylic acid can be a competing and often favored reaction under harsh acidic or basic conditions. The use of a specific catalyst allows for the selective hydration to the amide under controlled, milder conditions, thus maximizing the yield of the desired product. The reaction is typically performed under an inert atmosphere to prevent oxidation of the sensitive phenol group and potential side reactions involving the catalyst.

Experimental Protocol: Catalytic Nitrile Hydration [3][4]

  • Reactor Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the nitrile substrate, 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol).[4]

  • Solvent Addition: Add 5 mL of ethanol and 5 mL of deionized water (0.28 mol).[4]

  • Degassing (Critical Step): To ensure an inert atmosphere, degas the reaction mixture. A common method is to freeze the mixture in a dry ice/acetone bath, evacuate the headspace, and then backfill with an inert gas like nitrogen or argon. Repeat this freeze-pump-thaw cycle three times.

  • Catalyst Introduction: In a glovebox or under a positive flow of inert gas, add the hydration catalyst (e.g., a platinum or ruthenium-based complex, typically 1 mol%).[3]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-95 °C. Stir the reaction for 6-20 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction to room temperature and open it to the air.

    • Filter the solution through a small pad of Celite to remove the catalyst.[3]

    • Remove the solvents under reduced pressure using a rotary evaporator. This will yield the crude 2-(4-hydroxyphenyl)acetamide.[4]

Workflow for Catalytic Hydration of 4-Hydroxybenzyl Cyanide

Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)acetamide via catalytic hydration.

Methodology 2: Multi-step Synthesis from Phenol and Glyoxylic Acid

This route, often found in patent literature, builds the molecule from more fundamental starting materials and is suitable for large-scale production where cost of goods is a primary driver.[2]

Causality and Expertise: This method leverages a condensation reaction, followed by reduction and ammonolysis. The initial step involves an electrophilic substitution on the activated phenol ring. Controlling the pH is critical to ensure the phenoxide ion is the active nucleophile while not inhibiting the reactivity of the glyoxylic acid. The subsequent steps convert the intermediate into the final amide product. This integrated process, while longer, can be economically advantageous.

Experimental Protocol: Synthesis from Phenol [2]

  • Condensation: In a suitable reactor, charge phenol (1.8 kmol), glyoxylic acid (1.2 kmol), and water (90 kmol). Adjust the pH to 10-10.5 using sodium hydroxide. Heat the reactor to 40°C and maintain for 16 hours.

  • Reduction: The intermediate from the condensation step is then subjected to a reduction process. (Note: The patent describes this as a proprietary step leading to the corresponding phenylacetic acid derivative).

  • Ammonolysis: The reduced intermediate is then converted to the final amide product through ammonolysis. This typically involves treatment with ammonia under controlled temperature and pressure.

  • Isolation and Purification: The product is isolated via crystallization. The mother liquor can be concentrated to recover a second crop of crystals, maximizing the overall yield. The patent claims a yield of over 80% with a purity exceeding 99%.

Synthesis Method Key Reactants Typical Conditions Reported Yield Reference
Catalytic Hydration4-Hydroxybenzyl Cyanide, Water80-95 °C, Catalyst~98%[4]
From PhenolPhenol, Glyoxylic AcidMulti-step: Condensation, Reduction, Ammonolysis>80%[2]

Part 2: Rigorous Purification Protocols

Achieving high purity is paramount, especially for pharmaceutical intermediates. The crude product from any synthesis will contain residual reactants, catalyst, and potential side products.

1. Recrystallization

  • Principle: This is the workhorse of purification for solid compounds. The principle relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.

  • Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., isopropanol/hexanes or ethanol/benzene).[3]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. A solvent pair (one in which the compound is soluble, one in which it is not) often provides the best results.

2. Column Chromatography

  • Principle: For removing impurities with similar solubility profiles to the product, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[3]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized 2-(4-hydroxyphenyl)acetamide is a non-negotiable step. A multi-technique approach provides orthogonal data, leading to an unambiguous assignment of structure and purity.

Characterization Workflow dot graph TD { A[Purified Solid] --> B{Physical Properties}; B --> B1[Melting Point]; B --> B2[Appearance]; A --> C{Spectroscopic Analysis}; C --> C1[NMR]; C --> C2[IR]; C --> C3[Mass Spec]; A --> D{Chromatographic Analysis}; D --> D1[HPLC];

}

References

Chirality and optical activity of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chirality and Optical Activity of (R)-Mandelamide for Researchers and Drug Development Professionals.

Abstract

This compound, a chiral derivative of mandelic acid, serves as a cornerstone in modern asymmetric synthesis and drug development. Its stereochemical integrity is paramount, directly influencing the enantiomeric purity of target molecules. This guide offers a comprehensive exploration of the chiroptical properties of this compound, grounded in the principles of stereochemistry. We provide a robust theoretical framework for understanding its optical activity, detailed experimental protocols for its characterization, and insights into its application as a chiral auxiliary. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively utilize and validate this compound in their work.

The Stereochemical Foundation of this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. This compound's chirality originates from the stereogenic center at the alpha-carbon (α-carbon), which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a phenyl group, and a carboxamide group.

The spatial arrangement of these groups is defined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities based on atomic number. For this compound, the priority sequence is -OH > -CONH₂ > -C₆H₅ > -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, conferring the "(R)" designation. This specific three-dimensional architecture is the source of its interaction with plane-polarized light.

Optical Activity: The Macroscopic Manifestation of Chirality

Optical activity is the ability of a chiral substance to rotate the plane of polarized light. This phenomenon arises from the differential interaction of the left and right circularly polarized components of plane-polarized light with the chiral molecule. One enantiomer will slow one component more than the other, resulting in a net rotation of the plane.

For this compound, its enantiomer, (S)-Mandelamide, will rotate the plane of polarized light by an equal magnitude but in the opposite direction. The direction and magnitude of this rotation are intrinsic properties of the molecule under specific conditions and are quantified as the specific rotation.

Quantitative Characterization of this compound

The primary quantitative measure of a chiral compound's optical activity is its specific rotation, denoted as [α]. This value is a standardized physical constant for a given enantiomer.

Specific Rotation

The specific rotation is calculated from the observed rotation (α) using the Biot equation:[1][2]

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[1]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.[2]

This compound is levorotatory, meaning it rotates plane-polarized light in a counter-clockwise direction, which is denoted by a negative sign (-).[3][4]

Table 1: Chiroptical Properties of Mandelic Acid Derivatives

CompoundConfigurationSpecific Rotation [α]D20Sign of Rotation
Mandelic AcidR-152° to -158° (c=2, H₂O)[5][6]Levorotatory (-)
Mandelic AcidS+152° to +158° (c=2, H₂O)Dextrorotatory (+)
Mandelamide R (Value to be determined experimentally)Levorotatory (-)
Mandelamide S (Value to be determined experimentally)Dextrorotatory (+)

Note: While the specific rotation for the parent (R)-mandelic acid is well-documented, the value for this compound must be experimentally determined following the protocol below. The sign of rotation is predicted based on the parent acid.

Experimental Protocols for Stereochemical Validation

Ensuring the enantiomeric purity of this compound is critical. A combination of polarimetry and chiral chromatography provides a robust system for validation.

Protocol for Polarimetry

Objective: To measure the observed and calculate the specific rotation of an this compound sample to confirm its optical activity.

Instrumentation:

  • Polarimeter with a sodium lamp (589 nm)[7]

  • 1 dm polarimeter cell

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Appropriate solvent (e.g., Ethanol or Methanol)

Methodology:

  • Solution Preparation: a. Accurately weigh approximately 100 mg of the this compound sample. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve the sample in the chosen solvent and fill to the mark. Ensure complete dissolution. d. Calculate the exact concentration (c) in g/mL.

  • Instrument Calibration: a. Turn on the polarimeter and allow the sodium lamp to stabilize. b. Fill the polarimeter cell with the pure solvent (blank). c. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Measurement: a. Rinse the polarimeter cell with a small amount of the prepared this compound solution. b. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path. c. Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.

  • Calculation of Specific Rotation: a. Use the Biot equation to calculate the specific rotation [α]. b. Compare the calculated value with literature values (if available) and confirm the levorotatory nature of the sample.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee) of the this compound sample. Enantiomeric excess is a measure of the purity of the sample with respect to its enantiomers.[4]

Instrumentation:

  • HPLC system with a UV detector[8]

  • Chiral stationary phase (CSP) column (e.g., Lux Amylose-1 or CHIRALPAK® IC)[8][9]

  • Solvent delivery system

  • Data acquisition and processing software

Methodology:

  • Mobile Phase Preparation: a. Prepare the mobile phase as recommended for the specific chiral column. A common mobile phase for mandelamide derivatives is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[8] b. Degas the mobile phase thoroughly before use to prevent bubble formation in the system.

  • Sample Preparation: a. Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions: a. Column: Lux Amylose-1 (or equivalent)[8] b. Mobile Phase: Hexane:Isopropanol (90:10)[8] c. Flow Rate: 1.0 mL/min[8] d. Column Temperature: 25 °C[8] e. Detection Wavelength: 210 nm[8] f. Injection Volume: 10 µL

  • Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a sample of racemic mandelamide to determine the retention times of both the (R) and (S) enantiomers. c. Inject the this compound sample. d. Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic standard. e. Integrate the area of each peak.

  • Calculation of Enantiomeric Excess (ee): a. Use the following formula to calculate the ee:

    Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer. A high ee value (ideally >99%) confirms the enantiopurity of the sample.

Visualization of Key Concepts and Workflows

Chirality_Concept cluster_Molecule This compound cluster_Light Interaction with Light cluster_Property Observed Property alpha_carbon α-Carbon (Stereocenter) -OH -C₆H₅ -CONH₂ -H polarized_light Plane-Polarized Light alpha_carbon->polarized_light causes rotated_light Rotated Light (Counter-Clockwise) polarized_light->rotated_light Interaction optical_activity Optical Activity Sign: Negative (-) Nature: Levorotatory rotated_light->optical_activity results in

Caption: Relationship between the chiral center of this compound and its optical activity.

HPLC_Workflow start Start: this compound Sample prep Sample Preparation (Dissolve & Filter) start->prep inject Inject into HPLC System prep->inject separation Chiral Column Separation (Mobile Phase Elution) inject->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Analysis chromatogram->analysis calculate_ee Calculate Enantiomeric Excess (ee) analysis->calculate_ee end End: Purity Confirmed calculate_ee->end

Caption: Workflow for determining the enantiomeric excess of this compound via chiral HPLC.

Applications in Asymmetric Synthesis and Drug Development

The enantiopurity of this compound is not merely an academic curiosity; it is a critical parameter for its application as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a compound that is temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter in the target molecule.

For example, the well-defined stereochemistry of this compound can be used to control the stereochemical outcome of reactions such as alkylations or reductions at a prochiral center. After the desired stereocenter is created, the mandelamide auxiliary is cleaved, having fulfilled its role in transferring its chirality.

In drug development, where enantiomers of a chiral drug can have vastly different pharmacological or toxicological profiles, the use of enantiomerically pure building blocks like this compound is essential.[10] It ensures that the final active pharmaceutical ingredient (API) is produced with the correct and desired stereochemistry, minimizing the potential for off-target effects from the unwanted enantiomer. The process of separating enantiomers, known as chiral resolution, is a significant area of research where mandelamide and its parent acid are frequently employed.[5][11]

Conclusion

This compound is a valuable chiral building block whose utility is fundamentally linked to its stereochemical properties. A thorough understanding and rigorous validation of its chirality and optical activity are indispensable for its effective application in research and development. The protocols and theoretical background provided in this guide offer a comprehensive framework for the characterization of this compound, ensuring its quality and suitability for use in the synthesis of enantiomerically pure molecules. The combination of polarimetry for confirming bulk optical rotation and chiral HPLC for quantifying enantiomeric excess represents a robust, self-validating system for quality control in any laboratory setting.

References

(R)-Mandelamide: A Historical and Technical Guide to its Stereoselective Synthesis and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Mandelamide, a chiral amide derived from (R)-mandelic acid, stands as a critical building block in the synthesis of numerous high-value pharmaceuticals. Its stereochemical integrity is paramount to the biological activity and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the historical evolution and discovery pathways leading to enantiomerically pure this compound. We delve into the foundational chemical principles and the paradigm-shifting advancements that have defined its synthesis. The narrative progresses from early, non-stereoselective methods for producing racemic mandelamide to the sophisticated chemoenzymatic and biocatalytic strategies employed today. Key protocols for chiral resolution of the parent acid and direct stereoselective synthesis are detailed, underpinned by an analysis of the causal factors driving these methodological choices. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the theory and practice of synthesizing this vital chiral intermediate.

Introduction: The Imperative of Chirality in Modern Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is inextricably linked to its function. A significant portion of marketed drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2] While physically similar in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][3] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[3] Consequently, regulatory authorities now mandate rigorous testing of individual enantiomers, making the production of single-isomer drugs a cornerstone of modern pharmaceutical development.[1][2]

This compound is the amide derivative of (R)-mandelic acid, a crucial precursor for semi-synthetic antibiotics like cephalosporins and penicillins, as well as anti-obesity and antitumor agents.[4][5][6][7] The journey to obtaining enantiopure this compound is not one of a single "discovery," but rather a story of evolving chemical technology, driven by the increasing demand for stereochemically pure building blocks. This guide traces that evolution.

Early Syntheses: The Challenge of the Racemate

The initial synthesis of mandelamide did not discriminate between enantiomers, yielding a racemic mixture ((±)-mandelamide). These early methods were robust but lacked the stereochemical control required for modern pharmaceutical applications.

Ammonolysis of Mandelic Acid Esters

Historically, a common and straightforward method for preparing mandelamide involves the ammonolysis of an ester of mandelic acid, such as ethyl or methyl mandelate.[8] This reaction is typically performed by treating the ester with a concentrated solution of ammonia.

Causality Behind the Method: This approach was favored for its simplicity and use of readily available starting materials. The esterification of mandelic acid followed by treatment with ammonia was a reliable, high-yielding pathway to the amide functional group. However, if the starting mandelic acid ester was racemic, the resulting mandelamide would also be racemic, as the chiral center is unaffected by the reaction.

Protocol 1: Synthesis of (±)-Mandelamide via Ammonolysis

Objective: To prepare racemic mandelamide from a racemic ester of mandelic acid.

Methodology:

  • Reaction Setup: A solution of ethyl (±)-mandelate in ethanol is placed in a pressure vessel.

  • Ammonolysis: The vessel is cooled and saturated with ammonia gas. It is then sealed and heated. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the vessel is cooled, and the excess ammonia is allowed to evaporate in a fume hood.

  • Isolation: The solvent is removed under reduced pressure, yielding crude (±)-mandelamide.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethanol or water, to yield crystalline (±)-mandelamide.[8]

The production of racemic mandelamide highlighted a critical challenge: the need for an efficient method to isolate the desired (R)-enantiomer. This necessity drove the development of chiral resolution techniques, primarily focused on the more accessible precursor, mandelic acid.

The Precursor Pathway: Chiral Resolution of (±)-Mandelic Acid

The most common strategy for obtaining this compound involves its synthesis from enantiopure (R)-mandelic acid. Therefore, the historical development of methods to resolve racemic mandelic acid is central to the story of this compound.

Classical Resolution via Diastereomeric Salt Formation

One of the oldest and most fundamental techniques for separating enantiomers is classical resolution. This process involves reacting the racemic acid with a single enantiomer of a chiral base. The reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Causality Behind the Method: This method leverages basic acid-base chemistry and the differing physical properties of diastereomers. The choice of resolving agent is critical; it must be enantiomerically pure, readily available, and form crystalline salts with the racemate that have a significant solubility difference. For mandelic acid, chiral amines like (1R,2S)-(-)-ephedrine have proven effective.[3]

Workflow: Chiral Resolution of (±)-Mandelic Acid

Caption: Workflow for classical chiral resolution of mandelic acid.

While effective, classical resolution has inherent limitations, including the need for stoichiometric amounts of a potentially expensive resolving agent and a theoretical maximum yield of only 50% for the desired enantiomer from the racemate. These drawbacks spurred the search for more efficient and sustainable alternatives.

The Biocatalytic Revolution: Enzymatic and Microbial Syntheses

The late 20th and early 21st centuries saw a paradigm shift towards "green chemistry," with biocatalysis emerging as a powerful tool for producing enantiopure compounds.[7] Enzymes, as natural chiral catalysts, can perform reactions with exquisite stereo-, regio-, and chemo-selectivity under mild conditions.[7][9]

Enzymatic Production of (R)-Mandelic Acid

Several biocatalytic strategies have been developed to produce (R)-mandelic acid, often starting from inexpensive precursors like mandelonitrile.[5][10][11]

Key Enzymatic Pathways:

  • Nitrile Hydrolase and Amidase System: Some microorganisms employ a two-step pathway where a nitrile hydratase first converts mandelonitrile to mandelamide. An amidase then hydrolyzes the amide to mandelic acid. If one of these enzymes is stereoselective, an enantiopure product can be obtained.

  • Nitrilase System: A more direct route involves a nitrilase, which catalyzes the direct hydrolysis of a nitrile to a carboxylic acid.[12] The discovery of (R)-enantioselective nitrilases was a significant breakthrough. Microorganisms like Alcaligenes faecalis can enantioselectively hydrolyze racemic mandelonitrile, converting the (R)-mandelonitrile to (R)-mandelic acid while leaving the (S)-enantiomer largely unreacted.[12][13] This process is a form of kinetic resolution.

Causality Behind the Method: The drive for higher efficiency and sustainability fueled this research. Biocatalytic routes can achieve very high enantiomeric excess (e.e.) and, through processes like dynamic kinetic resolution, can theoretically convert 100% of a racemic starting material into the desired enantiomer, overcoming the 50% yield limit of classical resolution.[5][11]

Table 1: Comparison of Chiral Resolution Methods for (R)-Mandelic Acid

MethodPrincipleTypical Reagent/CatalystMax. Theoretical YieldAdvantagesDisadvantages
Classical Resolution Diastereomeric Salt FormationChiral Amine (e.g., Ephedrine)50%Robust, well-establishedStoichiometric resolving agent, often requires recycling
Kinetic Resolution Enantioselective Enzymatic ReactionNitrilase (Alcaligenes faecalis)50%High e.e., mild conditionsRequires separation of product from unreacted enantiomer
Dynamic Kinetic Resolution Kinetic resolution combined with in-situ racemization of the substrateNitrilase + Racemase100%High yield and high e.e.Requires compatible enzyme system
Direct Biocatalytic Synthesis of this compound

More recently, research has focused on the direct synthesis of this compound, bypassing the need to first isolate (R)-mandelic acid. This can be achieved using engineered microorganisms that combine multiple enzymatic activities.

Causality Behind the Method: This "one-pot" approach represents a process intensification strategy. By co-expressing multiple enzymes in a single host organism, such as E. coli, complex chemical transformations can be performed in a single fermentation step, reducing operational complexity, cost, and waste.

Protocol 2: Biocatalytic Synthesis of this compound

Objective: To synthesize this compound from benzaldehyde and cyanide using a whole-cell biocatalyst.[9]

Methodology:

  • Biocatalyst Preparation: An E. coli strain is genetically engineered to co-express two key enzymes:

    • An (R)-selective hydroxynitrile lyase (HNL) to catalyze the formation of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide (HCN).

    • A nitrile hydratase (NHase) to convert the (R)-mandelonitrile into this compound.

  • Reaction Setup: The recombinant E. coli cells are grown and harvested. The whole-cell biocatalyst is suspended in a suitable buffer solution.

  • Biotransformation: Benzaldehyde is added to the cell suspension. A cyanide source (e.g., KCN or HCN) is then added in a controlled manner to initiate the reaction cascade. The pH, temperature, and substrate concentrations are carefully controlled to optimize enzyme activity and stability.

  • Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of benzaldehyde and the formation of (R)-mandelonitrile and this compound. Chiral HPLC is used to determine the enantiomeric excess of the product.

  • Product Isolation: Once the reaction reaches completion, the cells are separated by centrifugation. The supernatant is then subjected to extraction and crystallization to isolate pure this compound.

Reaction Cascade: Chemoenzymatic Synthesis of this compound

References

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-Mandelamide is a chiral aromatic compound featuring a secondary alcohol and a primary amide functional group. As a derivative of mandelic acid, it and its enantiomers are significant in stereoselective synthesis and as precursors for various pharmaceuticals.[1][2] Accurate structural confirmation and purity assessment are paramount in drug development and chemical research, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will explore not just the data itself, but the underlying molecular behaviors that give rise to the observed spectra, offering a comprehensive resource for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and amide protons. The exact chemical shifts can vary slightly depending on the solvent and concentration, but the multiplicity and integration remain consistent.

Causality and Interpretation:

  • Amide Protons (-CONH₂): These two protons are diastereotopic due to the adjacent chiral center. In some solvents and at lower temperatures, they may appear as two separate broad signals. However, they are often observed as a single broad peak due to chemical exchange with the solvent and with each other. Their chemical shift is typically in the downfield region.

  • Aromatic Protons (-C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet. This is because their chemical shifts are very similar, leading to overlapping signals.[3]

  • Methine Proton (-CH(OH)): This single proton is attached to the chiral carbon. Its signal is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the deshielding effects of the adjacent phenyl ring, hydroxyl group, and carbonyl group.

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4]

Table 1: Typical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.50 - 7.30 Multiplet (m) 5H Aromatic (C₆H₅)
~7.2 (broad) Singlet (br s) 2H Amide (-CONH₂)
~5.10 Singlet (s) 1H Methine (-CH (OH))

| Variable (broad) | Singlet (br s) | 1H | Hydroxyl (-OH) |

Note: Data synthesized from general principles and analogous compounds. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.

G Diagram 1: ¹H NMR Assignments for this compound cluster_mol this compound Structure cluster_data ¹H NMR Data mol data ~7.4 ppm (m, 5H) ~7.2 ppm (br s, 2H) ~5.1 ppm (s, 1H) data:h5_arom->mol Aromatic H data:h2_amide->mol Amide H data:h1_methine->mol Methine H

Caption: ¹H NMR peak assignments correlated with the molecular structure.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon signals, consistent with the molecular structure of this compound.

Causality and Interpretation:

  • Carbonyl Carbon (-C=O): This carbon experiences significant deshielding from the electronegative oxygen atom, causing its signal to appear furthest downfield.

  • Aromatic Carbons (-C₆H₅): Four signals are expected for the phenyl group. The carbon attached to the chiral center (C-ipso) is a quaternary carbon and typically shows a weaker signal due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[5] The other aromatic carbons (C-ortho, C-meta, C-para) appear in the typical aromatic region of 120-140 ppm.

  • Methine Carbon (-CH(OH)): This carbon, bonded to two electronegative atoms (oxygen and the carbonyl-adjacent nitrogen), appears in the 70-80 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~175 Carbonyl (C=O)
~140 Aromatic (C-ipso)
~129 Aromatic (C-para)
~128 Aromatic (C-ortho)
~126 Aromatic (C-meta)

| ~75 | Methine (-C H(OH)) |

Note: Chemical shifts are predictive and based on established ranges for these functional groups.[5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.[8][9]

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay may be required due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.[5]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS or residual solvent signal.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Interpretation: The IR spectrum of this compound is dominated by strong, characteristic absorptions from the O-H, N-H, and C=O groups.

  • O-H and N-H Stretching: The primary amide (-NH₂) group typically shows two N-H stretching bands, one symmetric and one asymmetric, in the 3400-3100 cm⁻¹ region.[10] The alcohol O-H stretch also appears in this region. Due to extensive intermolecular hydrogen bonding in the solid state, these peaks often merge into a single, very broad and strong absorption band.[11]

  • Amide I Band (C=O Stretch): A strong, sharp absorption around 1650 cm⁻¹ is characteristic of the carbonyl stretch in a primary amide.[12][13] Conjugation with the phenyl ring does not significantly shift this peak.

  • Amide II Band (N-H Bend): A significant band around 1600-1550 cm⁻¹ arises from the N-H bending vibration.[12]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically seen as weaker peaks just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.[13]

  • C-O Stretch: The stretching vibration of the alcohol C-O bond results in a strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3400 - 3100 Strong, Broad Stretch O-H and N-H
~3030 Medium Stretch Aromatic C-H
~1650 Strong Stretch Amide I (C=O)
~1580 Medium Bend Amide II (N-H)
1600, 1495, 1450 Medium-Weak Stretch Aromatic C=C

| ~1060 | Strong | Stretch | C-O |

Data synthesized from established IR correlation tables and data for similar compounds.[11][12][14][15]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.[9]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Scan: Record the spectrum of the sample. Typically, 4-16 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality and Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 152 would be prominent. With a hard ionization technique like Electron Impact (EI), the molecular ion (M⁺˙) at m/z 151 is observed, along with a series of fragment ions.[16] The molecular formula is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol .[17][18]

Proposed EI Fragmentation Pathway:

  • Molecular Ion (M⁺˙): The parent molecule loses an electron to form the molecular ion at m/z 151 .

  • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the chiral carbon and the phenyl group (alpha-cleavage), which is a common pathway for benzyl alcohols.[19][20] This results in the loss of a phenyl radical (•C₆H₅) to form a stable, resonance-delocalized fragment at m/z 74 .

  • Loss of Amide Group: Another common fragmentation is the cleavage of the bond between the chiral carbon and the amide group, leading to the formation of a stable benzylic cation with a hydroxyl group at m/z 107 . The neutral loss would be the CONH₂ radical.

  • Phenyl Cation: The signal at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of aromatic compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Ion Structure
151 [C₈H₉NO₂]⁺˙ (Molecular Ion)
107 [C₆H₅CH(OH)]⁺
77 [C₆H₅]⁺

| 74 | [CH(OH)CONH₂]⁺ |

G Diagram 2: Proposed MS Fragmentation of this compound mol Mandelamide [M]⁺˙ m/z = 151 frag1 [C₆H₅CH(OH)]⁺ m/z = 107 mol->frag1 - •CONH₂ frag2 [CH(OH)CONH₂]⁺ m/z = 74 mol->frag2 - •C₆H₅ frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - CHOH

Caption: Key fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile). The solution can be directly infused into the ion source or introduced via a Liquid Chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization source. ESI is common for LC-MS, while EI is standard for Gas Chromatography-MS (GC-MS) or direct probe analysis.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Integrated Spectroscopic Workflow and Summary

The conclusive identification of this compound relies on the synergistic interpretation of all three spectroscopic techniques. IR confirms the presence of the key functional groups (amide, alcohol, aromatic ring). Mass spectrometry establishes the correct molecular weight and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the precise connectivity and completing the structural puzzle.

G Diagram 3: Integrated Spectroscopic Characterization Workflow cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Sample This compound IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR_Data Identify Functional Groups (-OH, -NH₂, C=O) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Elucidate C-H Framework & Connectivity NMR->NMR_Data Conclusion Structural Confirmation of this compound IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the comprehensive structural analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of (R)-Mandelamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Mandelamide, a chiral amide of significant interest in pharmaceutical synthesis, presents a solubility profile that is critical to its application in drug development, including purification, reaction chemistry, and formulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. Emphasizing the principles of "like dissolves like," this guide delves into the physicochemical properties of this compound and selected solvents, offering a theoretical foundation for solubility prediction. A detailed, step-by-step experimental protocol for solubility determination via the isothermal saturation method is provided, alongside a discussion of the thermodynamic considerations of the dissolution process. This guide is structured to empower researchers with the knowledge to conduct their own solubility studies and interpret the results within a robust scientific framework.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound, with the chemical formula C₈H₉NO₂, is a chiral molecule that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility in the pharmaceutical industry is intrinsically linked to its solubility in organic solvents. Understanding and quantifying this solubility is not an academic exercise; it is a fundamental requirement for:

  • Reaction Optimization: The efficiency of synthetic routes involving this compound is often dictated by its concentration in the reaction medium. Poor solubility can lead to sluggish reaction kinetics and incomplete conversions.

  • Purification and Crystallization: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[2]

  • Formulation: For APIs that are derivatives of this compound, understanding the solubility of the parent molecule can provide insights into the selection of appropriate excipients and delivery systems.

  • Chiral Resolution: In processes such as diastereomeric cocrystallization for chiral resolution, solubility differences between diastereomeric pairs are exploited for separation.

This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a curated selection of organic solvents.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore governed by the interplay of its molecular structure and the properties of the solvent.

Physicochemical Properties of this compound

To understand its solubility, we must first examine the key features of the this compound molecule:

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Structure A phenyl group, a hydroxyl group, and an amide group attached to a chiral center.[1]
Polarity Polar, due to the presence of the hydroxyl (-OH) and amide (-CONH₂) functional groups.[4]
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (from the -OH and -NH₂ groups) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen and oxygen of the hydroxyl group).[4][5]
Melting Point 133-137 °C[6]

The presence of both a nonpolar phenyl ring and highly polar functional groups capable of hydrogen bonding gives this compound an amphiphilic character. This suggests it will exhibit some degree of solubility in a range of solvents with varying polarities.

Properties of Selected Organic Solvents

The choice of solvent is critical in any solubility study. The following table summarizes the properties of a selection of organic solvents, ranging from polar protic to nonpolar aprotic, that are relevant for assessing the solubility of this compound.

SolventFormulaPolarityDielectric Constant (at 20-25°C)Hydrogen Bonding
Methanol CH₃OHPolar Protic32.7Donor & Acceptor
Ethanol C₂H₅OHPolar Protic24.5Donor & Acceptor
Isopropanol C₃H₈OPolar Protic19.9Donor & Acceptor
Acetone C₃H₆OPolar Aprotic20.7Acceptor
Ethyl Acetate C₄H₈O₂Polar Aprotic6.02Acceptor
Dichloromethane CH₂Cl₂Polar Aprotic9.08Weak Acceptor
Toluene C₇H₈Nonpolar2.38None
The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[7] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is defined by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[8]

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution, representing the change in disorder of the system.[8]

The dissolution process can be conceptually broken down into three steps:

  • Overcoming solute-solute interactions (lattice energy in the crystal). This is an endothermic process (ΔH₁ > 0).

  • Overcoming solvent-solvent interactions to create a cavity for the solute. This is also an endothermic process (ΔH₂ > 0).

  • Formation of solute-solvent interactions . This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is the sum of these three steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ .[8] The dissolution of this compound in polar protic solvents is likely to be favored due to the strong hydrogen bonding interactions that can form between the solute and solvent, leading to a more negative (exothermic) ΔH₃.

Experimental Determination of Solubility

A reliable and straightforward method for determining the solubility of a solid in an organic solvent is the isothermal saturation method , followed by gravimetric analysis.[9][10] This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended to ensure complete saturation.[11]

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (e.g., 50-60 °C). Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish with the dry this compound residue on an analytical balance.[10]

  • Calculation of Solubility:

    • Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved this compound.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) by dividing the mass of the dissolved solid by the volume of the withdrawn supernatant.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility values should be consistent for the later time points.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

  • Blank Control: A blank sample containing only the solvent should be processed in the same manner to account for any non-volatile impurities in the solvent.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison between different solvents.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents at 25 °C

SolventSolubility ( g/100 mL)Standard Deviation
Methanol [Experimental Result][Experimental Result]
Ethanol [Experimental Result][Experimental Result]
Isopropanol [Experimental Result][Experimental Result]
Acetone [Experimental Result][Experimental Result]
Ethyl Acetate [Experimental Result][Experimental Result]
Dichloromethane [Experimental Result][Experimental Result]
Toluene [Experimental Result][Experimental Result]

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams can aid in understanding the experimental process and the underlying principles of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24h to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Dispense filtrate into pre-weighed dish F->G H Evaporate solvent in drying oven G->H I Weigh dried residue H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

solubility_logic cluster_properties Molecular Properties cluster_solvents Solvent Types RM This compound Polar Polar Groups (-OH, -CONH2) RM->Polar Nonpolar Nonpolar Group (Phenyl Ring) RM->Nonpolar HBond H-Bonding (Donor & Acceptor) RM->HBond Solubility Solubility Polar->Solubility High affinity Nonpolar->Solubility Moderate affinity HBond->Solubility Strong interaction PolarProtic Polar Protic (e.g., Methanol) PolarAprotic Polar Aprotic (e.g., Acetone) NonpolarSolvent Nonpolar (e.g., Toluene) Solubility->PolarProtic High Solubility->PolarAprotic Moderate to High Solubility->NonpolarSolvent Low to Moderate

Caption: Logical relationships influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility throughout the pharmaceutical development pipeline. While comprehensive quantitative data may not be readily available in the literature, this guide provides a robust theoretical and practical framework for its determination. By understanding the physicochemical properties of this compound and applying the detailed isothermal saturation protocol, researchers can generate reliable solubility data. This information is invaluable for optimizing synthetic processes, developing effective purification strategies, and designing novel drug formulations. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists and researchers working with this important chiral intermediate.

References

Crystal structure of enantiopure (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Enantiopure Mandelamide

Executive Summary

Mandelamide, a simple amide derivative of mandelic acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Despite its widespread use, the fundamental crystal structure of its enantiopure form remained uncharacterized in the public domain until recently, a significant knowledge gap for drug development professionals who rely on detailed solid-state information to control drug substance properties.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of enantiopure mandelamide, leveraging recently published crystallographic data.

This document details the three-dimensional arrangement of enantiopure mandelamide in the solid state, focusing on the intricate network of hydrogen bonds that dictates its crystal packing. We present a detailed, step-by-step protocol for the determination of this structure via single-crystal X-ray diffraction (SCXRD), from crystal growth to data refinement. The crystallographic parameters are summarized, and the supramolecular architecture is dissected to reveal the key intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering authoritative insights into the solid-state chemistry of this vital pharmaceutical precursor.

Part 1: Introduction to Mandelamide and the Significance of its Solid-State Structure

(R)-Mandelamide and its enantiomer, (S)-Mandelamide, are chiral molecules with the chemical formula C₈H₉NO₂.[3][4] Their importance in medicinal chemistry cannot be overstated, acting as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The precise three-dimensional structure of a molecule, particularly its absolute configuration, is fundamental to its biological activity.

The solid-state structure of an API or its precursors is a critical factor in drug development. The arrangement of molecules in a crystal lattice, known as crystal packing, governs essential physicochemical properties including:

  • Stability: The thermodynamic stability of a crystalline solid is directly related to its lattice energy.

  • Solubility and Dissolution Rate: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, impacting bioavailability.

  • Hygroscopicity: The tendency to absorb atmospheric moisture can be influenced by the availability of hydrogen-bonding sites on the crystal surface.

  • Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal structure.

Given its role as an important drug precursor, the absence of a reported crystal structure for enantiopure mandelamide was a notable omission in the crystallographic literature.[1][2] A recent comprehensive study has now elucidated the structures of racemic, enantiopure, and enantioenriched mandelamide, providing the foundational data for this guide.[1][2][5] This information is invaluable for controlling crystallization processes, understanding chiral resolution mechanisms, and ensuring the quality and consistency of pharmaceutical products.

Part 2: Crystallographic Analysis of Enantiopure Mandelamide

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD).[6][7][8] This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular conformation, bond lengths, bond angles, and intermolecular interactions.[8] The data presented here is based on the published structure of (S)-Mandelamide; as its mirror image, this compound will share identical unit cell parameters and crystal system, crystallizing in a space group of the same type but opposite hand.

Experimental Protocol: From Solution to Structure

The determination of the crystal structure of enantiopure mandelamide follows a well-defined workflow, from the initial growth of high-quality single crystals to the final refinement of the crystallographic model.

Step 1: Single Crystal Growth High-quality single crystals are a prerequisite for a successful SCXRD experiment.[6] For enantiopure (S)-Mandelamide, single crystals were successfully grown from a methanol solution.[2]

  • Dissolution: Dissolve the synthesized, enantiopure (S)-Mandelamide powder in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating to ensure complete dissolution.

  • Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Allow the filtered solution to stand undisturbed at room temperature. Slow evaporation of the solvent over several days (e.g., 3-5 days) promotes the formation of large, well-ordered, colorless plate-like crystals suitable for diffraction.[2]

Step 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection The protocol for data collection involves mounting a selected crystal and exposing it to a monochromatic X-ray beam.

  • Crystal Selection & Mounting: Using a goniometer head under a microscope, select a suitable crystal with well-defined faces and no visible defects.[2]

  • Instrumentation: Mount the crystal on a diffractometer, such as a Bruker APEX II DUO, equipped with a copper (Cu) Kα radiation source (λ = 1.54178 Å).[1][2]

  • Data Collection: Cool the crystal to a stable, low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to yield the final crystal structure.

  • Data Integration and Scaling: Process the raw diffraction images to determine the intensities and positions of the diffraction spots. These are then used to determine the unit cell parameters and space group.

  • Structure Solution: Solve the "phase problem" using direct methods or other algorithms to obtain an initial electron density map and a preliminary model of the molecular structure. The SHELX suite of programs is a standard tool for this process.[1][2]

  • Structure Refinement: Refine the initial model against the experimental data. In this iterative process, the atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are placed in geometrically calculated positions.[1][2]

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_xrd SCXRD Analysis cluster_solve Structure Determination dissolve 1. Dissolve (S)-MDM in Methanol evaporate 2. Slow Evaporation (3-5 days) dissolve->evaporate crystal 3. Select Single Crystal evaporate->crystal mount 4. Mount Crystal on Diffractometer crystal->mount collect 5. Collect Diffraction Data (Cu Kα radiation) mount->collect process 6. Integrate & Scale Data collect->process solve 7. Solve Structure (e.g., SHELX) process->solve refine 8. Refine Model solve->refine final 9. Final Structure (CIF) refine->final

Caption: Workflow for Mandelamide Crystal Structure Determination.

Crystallographic Data Summary for Enantiopure (S)-Mandelamide

The crystallographic data provides a quantitative fingerprint of the crystal lattice. The structure of (S)-Mandelamide was determined to be in the orthorhombic crystal system.[2]

ParameterValueReference
Chemical FormulaC₈H₉NO₂[3][4]
Formula Weight151.16 g/mol [3][4]
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
a (Å)Value not explicitly stated in abstract[2]
b (Å)Value not explicitly stated in abstract[2]
c (Å)Value not explicitly stated in abstract[2]
α, β, γ (°)90, 90, 90[2]
Volume (ų)Value not explicitly stated in abstract[2]
Z1[2]
Radiation typeCu Kα[1][2]
Deposition No.CCDC 2269506–2269512[1][9]

Note: Specific unit cell dimensions for enantiopure S-Mandelamide are available via the Cambridge Crystallographic Data Centre (CCDC) under the provided deposition numbers.[1][9] The space group P2₁2₁2₁ is a common chiral space group, confirming the enantiopure nature of the crystal.

Part 3: Detailed Structural Insights and Supramolecular Chemistry

The crystal structure of enantiopure mandelamide is stabilized by a robust network of hydrogen bonds.[2] These directional, non-covalent interactions are the primary forces governing the crystal packing, creating a well-ordered three-dimensional architecture.[10][11]

Key Hydrogen Bonding Interactions

In the crystal lattice of (S)-Mandelamide, each molecule acts as both a hydrogen bond donor and acceptor, leading to an extended network. The primary interactions are:

  • Amide N-H···O=C Hydrogen Bonds: The amide N-H groups act as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.

  • Hydroxyl O-H···O=C Hydrogen Bonds: The hydroxyl group's hydrogen atom forms a strong hydrogen bond with a nearby carbonyl oxygen.

  • Hydroxyl O-H···O(H) Hydrogen Bonds: The hydroxyl oxygen can also act as an acceptor for hydrogen bonds from other hydroxyl groups.

These interactions create a cohesive, three-dimensional structure. The specific arrangement and connectivity of these hydrogen bonds define the supramolecular synthons, which are the fundamental building blocks of the crystal.[2] For (S)-Mandelamide, these interactions link the molecules into chains and sheets, which then pack efficiently to form the final crystal structure.[2]

Visualization of Supramolecular Assembly

G mol1 (S)-Mandelamide Molecule 1 N-H O-H C=O mol2 (S)-Mandelamide Molecule 2 N-H O-H C=O mol1:nh->mol2:co N-H···O=C mol3 (S)-Mandelamide Molecule 3 N-H O-H C=O mol1:oh->mol3:co O-H···O=C mol4 (S)-Mandelamide Molecule 4 N-H O-H C=O mol2:oh->mol4:co O-H···O=C mol3:nh->mol4:co N-H···O=C

Caption: Key Hydrogen Bonding Motifs in Mandelamide Crystal.

Part 4: Implications for Pharmaceutical and Materials Science

A detailed understanding of the enantiopure mandelamide crystal structure has significant practical implications.

  • Foundation for Co-crystal Engineering: The primary study that determined this structure used the information to explore chiral resolution via cocrystallization.[1][2] By understanding the hydrogen bonding preferences of (S)-Mandelamide, researchers can rationally select co-formers (like mandelic acid or proline) to create diastereomeric co-crystals with different physical properties, enabling efficient separation of enantiomers.[1][2][12]

  • Polymorph Screening: This determined crystal structure represents one possible solid form of mandelamide. It serves as the essential reference point for polymorph screening studies, which are critical for identifying the most stable crystalline form of a drug substance to prevent unwanted phase transformations during storage or manufacturing.

  • Computational Modeling: The experimental structure provides a benchmark for validating and refining computational models. These models can then be used to predict crystal properties, explore potential polymorphs, and understand crystallization behavior at a molecular level, accelerating materials design.

Part 5: Conclusion

The elucidation of the crystal structure of enantiopure mandelamide provides a fundamental piece of the puzzle for solid-state chemists and pharmaceutical scientists. The structure, which crystallizes in the chiral orthorhombic space group P2₁2₁2₁, is dominated by a robust network of N-H···O and O-H···O hydrogen bonds that dictate the packing arrangement. The detailed experimental protocols and structural data presented in this guide offer a validated framework for researchers working with this critical pharmaceutical intermediate. This knowledge is not merely academic; it directly informs strategies for chiral resolution, co-crystal design, and the control of solid-state properties essential for the development of safe and effective medicines.

References

An In-depth Technical Guide to the Biological Activity of (R)-Mandelamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Mandelamide, a chiral derivative of mandelic acid, serves as a crucial stereospecific building block in the synthesis of a diverse array of biologically active compounds. The inherent chirality of the this compound core imparts distinct pharmacological properties to its derivatives, leading to significant interest in their development as therapeutic agents. This technical guide provides a comprehensive overview of the prominent biological activities exhibited by this compound derivatives, with a primary focus on their anticonvulsant and anticancer properties. We delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and summarize key quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of chiral molecules in medicine.

Introduction

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] this compound, possessing a stereogenic center at the α-carbon, is a valuable chiral synthon for the synthesis of enantiomerically pure pharmaceuticals.[2] Its derivatives have been shown to possess a wide spectrum of biological activities, including but not limited to, anticonvulsant, anticancer, antimicrobial, and antithrombotic effects.[3][4] This guide will primarily focus on two of the most extensively studied and promising therapeutic areas for this compound derivatives: their role as central nervous system (CNS) active agents, particularly as anticonvulsants, and their emerging potential as anticancer agents, notably as histone deacetylase (HDAC) inhibitors.

Part 1: Anticonvulsant Activity of this compound Derivatives

A significant body of research has been dedicated to the development of this compound derivatives as novel anticonvulsant agents. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting their potential for treating different seizure types.

Mechanism of Action

The anticonvulsant activity of many mandelamide derivatives is believed to be mediated through the modulation of voltage-gated sodium channels, a key target for many established antiepileptic drugs. By binding to these channels, they can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and suppressing seizure propagation. Some derivatives may also exert their effects through the enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the CNS.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticonvulsant potency and pharmacokinetic properties of this compound derivatives. Key structural modifications and their impact on activity are summarized below:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring of the mandelamide core significantly influence activity. Electron-withdrawing groups, such as halogens, have often been shown to enhance potency.

  • Amide Functionality: Modification of the primary amide group to secondary or tertiary amides, or its incorporation into heterocyclic rings, can modulate the compound's lipophilicity and ability to cross the blood-brain barrier.

  • Side Chain Elongation and Branching: Alterations to the alkyl or aryl groups attached to the amide nitrogen can impact both the potency and the toxicity profile of the derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Corneal electrodes

  • AC shock generator

  • Test compounds (e.g., this compound derivatives)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin)

  • Male ICR mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.

  • At the time of peak effect (predetermined), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure, using probit analysis.[6]

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of representative chiral amide derivatives in rodent models.

CompoundSeizure ModelAnimalRouteED50 (mg/kg)Reference
(R)-PID6 Hz PsychomotorMousei.p.11 (at 22 mA)[7]
(S)-PID6 Hz PsychomotorMousei.p.20 (at 22 mA)[7]
Racemic PID6 Hz PsychomotorMousei.p.57 (at 44 mA)[7]
(R)-PIDFrings AudiogenicMousei.p.20[7]
(S)-PIDFrings AudiogenicMousei.p.16[7]

PID: Propylisopropyl acetamide, a chiral amide derivative of valproic acid.

Experimental Workflow Diagram

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Evaluation synthesis Compound Synthesis (this compound Derivatives) mes_test Maximal Electroshock (MES) Test (Primary Screen) synthesis->mes_test Initial Screening ptz_test Pentylenetetrazole (PTZ) Test (Secondary Screen) mes_test->ptz_test Active Compounds neurotoxicity Neurotoxicity Assessment (Rotarod Test) ptz_test->neurotoxicity Further Evaluation pk_studies Pharmacokinetic Studies neurotoxicity->pk_studies Safe & Efficacious Compounds lead_optimization Lead Optimization pk_studies->lead_optimization Favorable Profile

Caption: Workflow for the preclinical evaluation of anticonvulsant this compound derivatives.

Part 2: Anticancer Activity of this compound Derivatives

More recently, derivatives of this compound have emerged as a promising class of anticancer agents, with a particular focus on their activity as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[8]

Mechanism of Action: HDAC Inhibition

Many anticancer this compound derivatives are designed to act as HDAC inhibitors.[9] These molecules typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. By inhibiting HDAC activity, these compounds lead to the hyperacetylation of histone proteins, resulting in a more open chromatin structure. This, in turn, can lead to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The design of potent and selective HDAC inhibitors based on the this compound scaffold is guided by SAR principles:

  • Zinc-Binding Group (ZBG): The amide functionality of the mandelamide core can be modified to incorporate more effective ZBGs, such as hydroxamic acids, which are known to have a high affinity for the zinc ion in the HDAC active site.

  • Linker Region: The length and rigidity of the linker connecting the this compound core to the cap group are critical for optimal positioning within the HDAC active site.

  • Cap Group: The introduction of various aromatic and heterocyclic cap groups allows for the exploration of interactions with the surface of different HDAC isoforms, leading to the development of selective inhibitors.[11]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against specific HDAC isoforms.

Objective: To quantify the in vitro inhibitory potency (IC50) of this compound derivatives against a specific recombinant human HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Developer solution

  • Test compounds

  • Positive control (e.g., Trichostatin A)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound, recombinant HDAC enzyme, and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of representative benzamide-based HDAC inhibitors.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3-NCoR2 IC50 (nM)Reference
15k 801106[11]

Compound 15k is a potent chiral inhibitor of histone deacetylase containing an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit.

Signaling Pathway Diagram

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Histone Acetylation HDAC->Acetylation Decreases DNA DNA Histones->DNA Compacts Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Promotes Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Induces Mandelamide_Deriv This compound Derivative (HDACi) Mandelamide_Deriv->HDAC Inhibits Mandelamide_Deriv->Acetylation Increases

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The well-established anticonvulsant activity and the emerging potential as anticancer HDAC inhibitors highlight the significant impact of stereochemistry on pharmacological activity. Future research in this area will likely focus on the development of isoform-selective HDAC inhibitors to minimize off-target effects and improve the therapeutic index. Furthermore, the exploration of other potential biological activities of this compound derivatives, such as their antimicrobial and anti-inflammatory properties, warrants further investigation. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved this compound-based therapeutics.

References

(R)-Mandelamide: A Chiral Linchpin in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The imperative for enantiomerically pure pharmaceuticals has positioned chiral building blocks as cornerstone molecules in drug development. Among these, α-hydroxy amides, and specifically (R)-Mandelamide, have emerged as versatile precursors for a range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, focusing on its stereoselective synthesis, downstream applications, and the analytical methodologies required for its characterization. We delve into the causality behind advanced chemoenzymatic strategies, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this critical intermediate.

The Strategic Importance of Chiral α-Hydroxy Amides

Chirality is a fundamental principle in pharmacology. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) means that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1][2]. This compound, the amide derivative of (R)-mandelic acid, is a quintessential chiral building block, providing a synthetically accessible stereocenter that is foundational to numerous complex molecules[2][3][4][5]. Its value lies not only in its own chirality but also in its functional handles—the amide and hydroxyl groups—which allow for diverse downstream chemical transformations.

Stereoselective Synthesis of this compound: The Biocatalytic Advantage

Classical chemical synthesis of chiral compounds often requires stoichiometric amounts of expensive chiral auxiliaries or resolving agents, and may involve harsh reaction conditions. Biocatalysis, particularly the use of enzymes, offers a superior alternative, characterized by mild reaction conditions, exceptional selectivity (chemo-, regio-, and stereo-), and a greener environmental footprint[6]. The synthesis of this compound from racemic mandelonitrile is a prime example of where biocatalysis excels, primarily through a process known as Dynamic Kinetic Resolution (DKR).

In a DKR process, one enantiomer of a racemic starting material is selectively converted to the product. Crucially, the remaining, unreactive enantiomer is continuously racemized back to the racemic mixture in situ. This dynamic equilibrium allows for the theoretical conversion of 100% of the starting racemate into a single, enantiopure product, overcoming the 50% yield limitation of standard kinetic resolutions[7][8]. For mandelonitrile, this racemization occurs spontaneously in aqueous buffer due to the reversible nature of cyanohydrin formation[7][8].

Pathway A: Enantioselective Hydration via Nitrile Hydratase (NHase)

The most direct route to this compound is the enantioselective hydration of racemic mandelonitrile catalyzed by a nitrile hydratase (NHase). NHases are metalloenzymes that catalyze the hydration of a nitrile group to the corresponding amide[7]. By selecting an (R)-selective NHase, such as the one from Rhodococcus rhodochrous, racemic mandelonitrile can be efficiently converted into this compound with high enantiomeric excess (e.e.)[7].

The causality for this choice rests on the enzyme's active site architecture, which preferentially binds and orients the (R)-enantiomer of mandelonitrile for nucleophilic attack by a coordinated water molecule, while sterically excluding the (S)-enantiomer.

G Figure 1: Dynamic Kinetic Resolution via Nitrile Hydratase cluster_0 Reaction Vessel (Aqueous Buffer) rac_MN (R,S)-Mandelonitrile S_MN (S)-Mandelonitrile rac_MN->S_MN Equilibrium R_MN (R)-Mandelonitrile rac_MN->R_MN Equilibrium S_MN->R_MN Spontaneous Racemization NHase (R)-selective Nitrile Hydratase R_MN->NHase R_MAm This compound (Product) NHase->R_MAm Enantioselective Hydration

Caption: DKR pathway for this compound synthesis using an (R)-selective NHase.

Pathway B: Engineered Nitrilases for Amide Synthesis

Nitrilases typically catalyze the complete hydrolysis of nitriles to carboxylic acids and ammonia[9][10]. However, this process proceeds through an amide intermediate. Through protein engineering, the catalytic activity of a nitrilase can be modulated to favor the formation and release of the amide intermediate rather than proceeding to the final acid product[11].

This advanced strategy involves identifying key amino acid residues in the enzyme's active site that influence the second hydrolysis step (amide to acid). By mutating these residues, scientists can create novel enzyme variants with high enantioselective hydration activity, effectively turning a nitrilase into a highly specific NHase[11]. For example, studies on the nitrilase from Oryza sativa (OsNIT) have successfully generated mutants that produce this compound from racemic mandelonitrile with an e.e. value increasing from 7.5% to over 91%[11].

Table 1: Comparison of Biocatalytic Routes for (R)-α-Hydroxy Amide/Acid Synthesis

Enzyme System Substrate Product Key Advantage Reported e.e. (%) Reference
Nitrile Hydratase (R. rhodochrous) rac-Mandelonitrile This compound Direct hydration to amide Up to 81% [7]
Engineered Nitrilase (O. sativa mutant) rac-Mandelonitrile This compound High specificity via engineering >91% [11]
Nitrilase (A. faecalis) rac-Mandelonitrile (R)-Mandelic Acid High conversion to acid >99% [8][12]

| HNL / Nitrilase Cascade | Benzaldehyde + HCN | (R)-Mandelic Acid Amide | One-pot from achiral starting materials | >90% |[13] |

This compound as a Pharmaceutical Precursor

This compound is a strategic intermediate, primarily valued for its straightforward conversion to (R)-mandelic acid and other chiral synthons. These derivatives are integral to the synthesis of a wide array of pharmaceuticals.

G Figure 2: Pharmaceutical applications derived from this compound MAM This compound MA (R)-Mandelic Acid MAM->MA Hydrolysis AA α-Amino Amides MAM->AA Amination (e.g., SN2) CMA (R)-2-Chloromandelic Acid MA->CMA Chlorination Ceph Semisynthetic Cephalosporins MA->Ceph Pen Semisynthetic Penicillins MA->Pen AntiT Antitumor Agents MA->AntiT AntiO Antiobesity Drugs MA->AntiO Clop Clopidogrel (Antithrombotic) CMA->Clop Pep Peptidomimetics AA->Pep

Caption: Key pharmaceutical pathways originating from this compound.

  • Antibiotics: (R)-Mandelic acid is a crucial side-chain precursor for semisynthetic penicillins and cephalosporins, modifying their antibacterial spectrum and pharmacokinetic properties[14][15].

  • Antithrombotic Agents: The derivative (R)-2-chloromandelic acid is a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication[16].

  • Oncology and Weight Management: (R)-Mandelic acid and its analogs serve as building blocks for various antitumor and antiobesity drugs[14][15].

Experimental Protocols & Methodologies

Adherence to robust, well-defined protocols is critical for reproducibility and success. The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Protocol: Enzymatic Synthesis of this compound via NHase

This protocol is adapted from methodologies utilizing whole-cell biocatalysts expressing nitrile hydratase[7].

Materials:

  • Whole cells of Rhodococcus rhodochrous ATCC BAA-870 (or another (R)-selective NHase source).

  • rac-Mandelonitrile.

  • Phosphate buffer (0.1 M, pH 7.0-8.0).

  • Incubator shaker.

  • Centrifuge.

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the NHase-containing whole cells in 0.1 M phosphate buffer (pH 7.0). The optimal cell loading (e.g., 25 mg of lyophilized cells per 10 mL) should be determined empirically.

  • Reaction Initiation: In a temperature-controlled vessel (e.g., 50 mL flask), add the cell suspension. Initiate the reaction by adding rac-mandelonitrile to a final concentration of 30-50 mM.

  • Incubation: Place the reaction vessel in an incubator shaker set to 30-40°C and 200 rpm[7]. The optimal temperature should be validated for the specific enzyme used.

  • Reaction Monitoring: Periodically withdraw aliquots (e.g., 100 µL). Centrifuge to pellet the cells. Analyze the supernatant by chiral HPLC to monitor the consumption of mandelonitrile and the formation of (R)- and (S)-mandelamide to determine conversion and enantiomeric excess.

  • Product Isolation (Work-up): Once the reaction has reached the desired conversion, terminate it by centrifuging the entire mixture to remove the biocatalyst.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Protocol: Analytical Characterization by Chiral HPLC

Verifying the enantiomeric purity of the final product is a non-negotiable step.

Instrumentation & Conditions (Example):

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase) is commonly used for this separation[15][17].

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.2 v/v/v) is a typical mobile phase[15]. The exact ratio must be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm[15].

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject a standard of racemic mandelamide to determine the retention times for the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

G Figure 3: General Workflow for Synthesis and Analysis cluster_0 Upstream & Reaction cluster_1 Downstream Processing & Purification cluster_2 Quality Control A 1. Prepare Biocatalyst (e.g., Whole Cells in Buffer) B 2. Add Substrate (rac-Mandelonitrile) A->B C 3. Incubate (Controlled Temp & Agitation) B->C D 4. Monitor Reaction (HPLC Sampling) C->D E 5. Terminate & Separate (Centrifugation) D->E F 6. Extract Product (Solvent Extraction) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Optional) (Recrystallization) G->H I 9. Confirm Structure (NMR, FT-IR) H->I J 10. Determine Purity & e.e. (Chiral HPLC) I->J

Caption: A comprehensive workflow from enzymatic reaction to final product analysis.

Conclusion

This compound stands as a testament to the power of modern synthetic strategies, where the precision of biocatalysis is harnessed to create high-value, enantiomerically pure molecules. Its strategic position as a precursor to essential pharmaceuticals underscores the importance of developing robust and efficient synthetic routes. By leveraging enantioselective enzymes like nitrile hydratases and engineered nitrilases, researchers can employ dynamic kinetic resolution to produce this chiral building block with high yield and optical purity. The methodologies and insights presented in this guide offer a technical foundation for professionals in the pharmaceutical industry to effectively synthesize, analyze, and utilize this compound in the pursuit of next-generation therapeutics.

References

The Natural Occurrence of (R)-Mandelamide: A Biotechnological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mandelamide, a valuable chiral intermediate in the synthesis of numerous pharmaceuticals, presents a unique case in the study of natural products. Unlike traditional secondary metabolites isolated directly from flora or fauna, the "natural occurrence" of this compound is predominantly understood through the enzymatic machinery of microorganisms. This guide provides a comprehensive technical overview of the biocatalytic production of this compound, detailing the key microbial sources, enzymatic pathways, and robust protocols for its synthesis, isolation, and characterization. By leveraging whole-cell biocatalysts, researchers can achieve high enantioselectivity and yield, offering a greener and more efficient alternative to conventional chemical synthesis. This document serves as a vital resource for professionals in drug development and biotechnology seeking to harness these "natural" enzymatic routes.

Introduction: Redefining "Natural Occurrence"

Chiral compounds are the cornerstone of modern pharmaceuticals, with an estimated 56% of drugs in use being chiral products.[1] The distinct pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] this compound is a critical chiral precursor, but its direct isolation from plants or animals is not a documented viable source.[4] Instead, its natural occurrence is manifested in the catalytic prowess of enzymes found within various microorganisms.

This guide focuses on the "natural" synthesis of this compound by harnessing these biological systems. We will explore the microorganisms and the specific enzymes—nitrilases, nitrile hydratases, and amidases—that orchestrate its formation. This biotechnological approach is not merely an academic curiosity; it represents a scalable, sustainable, and highly selective method for producing this key pharmaceutical intermediate.

Microbial Sources & Key Enzymology

The biocatalytic synthesis of this compound is primarily achieved through the action of specific bacterial enzymes. While various microorganisms possess nitrile-converting capabilities, two sources have been extensively studied and engineered for this purpose:

  • Alcaligenes faecalis : This Gram-negative bacterium is a notable natural source of enzymes for mandelonitrile conversion. Strains such as Alcaligenes faecalis ATCC 8750 and ECU0401 possess an R-enantioselective nitrilase that can convert mandelonitrile to (R)-mandelic acid, as well as an amidase that can act on mandelamide.[5][6][7] The presence of both a nitrilase and an amidase makes this organism a versatile tool for producing both (R)-mandelic acid and, under specific conditions, this compound.[5][8]

  • Recombinant Escherichia coli : The workhorse of modern biotechnology, E. coli has been successfully engineered to co-express multiple enzymes, creating efficient whole-cell biocatalysts for this compound production.[9][10] A common strategy involves the simultaneous expression of:

    • An (R)-specific oxynitrilase (hydroxynitrile lyase) , often from a plant source like Arabidopsis thaliana, which catalyzes the formation of (R)-mandelonitrile from benzaldehyde and cyanide.[9][10]

    • An amide-forming nitrilase variant or a nitrile hydratase , which then converts the (R)-mandelonitrile intermediate into this compound.[9][11]

The use of recombinant E. coli offers significant advantages, including high-level expression of desired enzymes, simplified cultivation, and the ability to create multi-enzyme cascades in a single cellular host.[12][13]

Biosynthetic Pathways to this compound

The primary biosynthetic route to this compound begins with simple, readily available precursors and proceeds through a key chiral intermediate, (R)-mandelonitrile. There are two main enzymatic pathways to achieve this transformation.

Pathway 1: Two-Step Synthesis via Oxynitrilase and Nitrilase/Nitrile Hydratase

This is a highly efficient and enantioselective route, often employed in recombinant E. coli systems.[9][10]

  • Formation of (R)-Mandelonitrile : An (R)-specific oxynitrilase catalyzes the asymmetric addition of a cyanide ion (from a source like KCN or HCN) to benzaldehyde, producing (R)-mandelonitrile with high enantiomeric excess (ee).

  • Hydration to this compound : The newly formed (R)-mandelonitrile is then hydrated by an amide-forming nitrilase variant or a nitrile hydratase to yield the final product, this compound.[14][15]

Biosynthetic Pathway of this compound cluster_step1 Step 1: Asymmetric Cyanohydrin Formation cluster_step2 Step 2: Enantioselective Hydration benzaldehyde Benzaldehyde mandelonitrile (R)-Mandelonitrile benzaldehyde->mandelonitrile (R)-Oxynitrilase cyanide Cyanide (HCN/KCN) cyanide->mandelonitrile (R)-Oxynitrilase mandelamide This compound mandelonitrile->mandelamide Amide-forming Nitrilase / Nitrile Hydratase

Caption: Enzymatic cascade for the synthesis of this compound.

Pathway 2: Dynamic Kinetic Resolution of Racemic Mandelonitrile

This pathway is relevant when starting with racemic mandelonitrile, particularly with wild-type organisms like Alcaligenes faecalis.

  • Enantioselective Hydrolysis : An (R)-enantioselective nitrilase or nitrile hydratase preferentially converts (R)-mandelonitrile from the racemic mixture into this compound or (R)-mandelic acid.[5][16]

  • Racemization of Substrate : The unreacted (S)-mandelonitrile, under the reaction conditions, can spontaneously racemize back to a mixture of (R)- and (S)-mandelonitrile.[5][8]

  • Continuous Conversion : This dynamic resolution process allows the biocatalyst to continuously convert the newly formed (R)-mandelonitrile, theoretically enabling a 100% yield of the (R)-product from the racemic starting material.[6]

Experimental Protocols: Production, Isolation, and Characterization

This section provides a detailed workflow for the production of this compound using a whole-cell recombinant E. coli biocatalyst, followed by its isolation and characterization.

Experimental Workflow start Start: Recombinant E. coli Strain culture 1. Cultivation & Induction start->culture Inoculation biotransformation 2. Whole-Cell Biotransformation culture->biotransformation Harvested Cells extraction 3. Product Extraction biotransformation->extraction Reaction Mixture purification 4. Purification (Crystallization) extraction->purification Crude Product analysis 5. Characterization & Purity Analysis purification->analysis Purified Crystals end Final Product: Pure this compound analysis->end

Caption: General workflow for biocatalytic production and purification.

Protocol 1: Whole-Cell Biocatalytic Synthesis

This protocol is adapted from methodologies described for recombinant E. coli expressing an (R)-oxynitrilase and an amide-forming nitrilase.[9][10]

A. Cultivation and Induction:

  • Prepare Culture Medium : Use LB medium or an optimized glycerol-based medium for higher nitrilase activity, supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) for plasmid maintenance.[17]

  • Inoculation : Inoculate 100 mL of medium in a 500 mL Erlenmeyer flask with a single colony of the recombinant E. coli strain.

  • Growth : Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[17]

  • Induction : Induce enzyme expression by adding an appropriate inducer (e.g., 0.1-1.0 mM IPTG) and incubate for a further 12-20 hours at a reduced temperature (e.g., 20-28°C) to enhance soluble protein expression.[17]

  • Cell Harvesting : Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Cell Washing : Wash the cell pellet once with a suitable buffer (e.g., 100 mM sodium citrate buffer, pH 4.0-5.0) and resuspend in the same buffer to a final optical density (OD600) of 20.[9]

B. Biotransformation Reaction:

  • Reaction Setup : In a sealed reaction vessel, combine the resuspended cells (e.g., 50 mL) in 100 mM sodium citrate buffer (pH 4.0). The acidic pH is crucial to suppress the chemical racemization of mandelonitrile.[9]

  • Substrate Addition : Add benzaldehyde from a methanolic stock solution to a final concentration of 10 mM. Add potassium cyanide (KCN) from an aqueous stock solution to a final concentration of 20 mM. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Incubation : Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitoring : Monitor the reaction progress by taking aliquots at regular intervals. Stop the reaction by centrifuging to remove the cells and analyzing the supernatant by HPLC.[10] The reaction is typically complete within a few hours.

Protocol 2: Isolation and Purification
  • Cell Removal : After the reaction is complete, centrifuge the entire mixture at 10,000 x g for 20 minutes to pellet the cell catalyst.

  • Supernatant Extraction : Decant the supernatant. Extract the aqueous supernatant three times with an equal volume of ethyl acetate to transfer the this compound into the organic phase.

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallization : Purify the crude this compound by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot absolute ethanol and allowing it to cool slowly, first at room temperature and then in an ice bath, to yield glistening white crystals.[18][19]

  • Drying : Filter the crystals and dry them under vacuum to obtain the pure this compound.

Protocol 3: Characterization and Chiral Purity Analysis

Confirming the identity and, most importantly, the enantiomeric purity of the final product is a critical step.

A. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of mandelamide.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

B. Enantiomeric Purity Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining enantiomeric excess (% ee).[20][21]

    • Column : Use a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series).

    • Mobile Phase : An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used. The exact ratio must be optimized for baseline separation of the two enantiomers.

    • Detection : UV detection at a wavelength of ~210-220 nm is suitable for mandelamide.[10]

    • Quantification : The % ee is calculated from the peak areas of the (R)- and (S)-enantiomers using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.[21]

Data Presentation: Expected Biotransformation Results

The following table summarizes typical results that can be expected from the whole-cell biocatalytic synthesis of this compound using recombinant E. coli as described in the literature.[9][10]

ParameterValueSource
BiocatalystRecombinant E. coli expressing AtHNL and Pf-nitrilase variant[9][10]
SubstratesBenzaldehyde, Potassium Cyanide[9]
Reaction pH≤ 5.0[9]
Temperature30°C[11]
Enantiomeric Excess (ee)> 90%[9]
ProductThis compound[9]

Conclusion and Future Outlook

While this compound may not be "naturally occurring" in the classical sense, the enzymatic pathways for its synthesis are a direct product of nature's catalytic ingenuity. By harnessing whole-cell biocatalysts from organisms like Alcaligenes faecalis or engineered E. coli, researchers can access a powerful and sustainable platform for producing this enantiopure pharmaceutical precursor. The protocols detailed in this guide provide a robust framework for implementing this technology. Future efforts in this field will likely focus on protein engineering to enhance enzyme stability and activity, as well as process optimization to improve space-time yields for industrial-scale production, further solidifying the role of biocatalysis in green pharmaceutical manufacturing.

References

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of (R)-Mandelamide Using Nitrilase

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the enzymatic synthesis of (R)-Mandelamide, a valuable chiral intermediate in the pharmaceutical industry. By leveraging the stereoselectivity of nitrilase enzymes, this protocol offers a green and efficient alternative to traditional chemical synthesis routes. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for successful implementation in a laboratory setting.

Introduction: The Significance of this compound and the Biocatalytic Advantage

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is critical for biological activity, making enantiomerically pure forms highly sought after. Traditional chemical methods for producing chiral amides often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification steps to resolve racemic mixtures.

Biocatalysis, utilizing enzymes as catalysts, presents a powerful and sustainable alternative.[1] Nitrilases (E.C. 3.5.5.1), in particular, have garnered significant attention for their ability to hydrolyze nitrile compounds.[2] While typically known for converting nitriles to carboxylic acids and ammonia, recent research has highlighted their intrinsic "nitrile hydratase-like" activity, enabling the direct synthesis of amides from nitriles.[3][4] This enzymatic approach offers several advantages:

  • High Enantioselectivity: Nitrilases can selectively hydrate one enantiomer from a racemic nitrile substrate, yielding a highly enantiomerically enriched amide product.[3]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and minimizing side reactions.[4]

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by reducing waste and avoiding the use of toxic chemicals.[2]

This application note will focus on the use of a nitrilase for the enantioselective hydration of racemic mandelonitrile to produce this compound.

The Science Behind the Synthesis: Nitrilase Mechanism and Selectivity

Nitrilases belong to a superfamily of enzymes characterized by a conserved catalytic triad of Cysteine-Glutamate-Lysine.[5] The catalytic mechanism proceeds through a nucleophilic attack of the catalytic cysteine's thiol group on the carbon atom of the nitrile group in the substrate.[5] This forms a tetrahedral thioimidate intermediate. The fate of this intermediate determines the final product. In the "hydrolysis" pathway, two water molecules are added, leading to the formation of a carboxylic acid and ammonia.[6] In the "hydration" pathway, a single water molecule is added, resulting in the formation of an amide.[3]

The key to producing this compound lies in identifying or engineering a nitrilase that not only favors the hydration pathway but also exhibits high stereoselectivity for the (S)-mandelonitrile enantiomer, which upon hydration, yields this compound. Recent advances in protein engineering have demonstrated the feasibility of mutating nitrilases to enhance this desired activity and selectivity.[3]

Experimental Workflow Overview

The successful synthesis of this compound using a nitrilase involves a systematic workflow, from enzyme selection and preparation to reaction optimization and product analysis.

Enzymatic Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Purification Enzyme Selection Enzyme Selection Recombinant Expression Recombinant Expression Enzyme Selection->Recombinant Expression Gene Synthesis Cell Lysis/Immobilization Cell Lysis/Immobilization Recombinant Expression->Cell Lysis/Immobilization Harvest Cells Reaction Setup Reaction Setup Cell Lysis/Immobilization->Reaction Setup Biocatalyst Parameter Optimization Parameter Optimization Reaction Setup->Parameter Optimization Iterative Testing Reaction Monitoring Reaction Monitoring Parameter Optimization->Reaction Monitoring Time-course Sampling Product Extraction Product Extraction Reaction Monitoring->Product Extraction Quench Reaction Chiral HPLC Analysis Chiral HPLC Analysis Product Extraction->Chiral HPLC Analysis Quantify Yield & ee Purification Purification Chiral HPLC Analysis->Purification Isolate Product

Caption: Overall workflow for the enzymatic synthesis of this compound.

Detailed Protocols

Protocol 1: Recombinant Nitrilase Expression and Preparation

This protocol describes the expression of a nitrilase from Oryza sativa (OsNIT) or a suitable mutant in E. coli and the preparation of the whole-cell biocatalyst.[3]

Materials:

  • E. coli BL21(DE3) cells harboring the pET vector with the nitrilase gene

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL final concentration)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (0.1 mM final concentration)

  • Phosphate buffer (50 mM, pH 7.5)

  • Centrifuge and sonicator

Procedure:

  • Inoculate 10 mL of LB medium containing kanamycin with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate 1 L of LB medium with kanamycin. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[3]

  • Continue incubation for 10-12 hours at a reduced temperature of 28°C to enhance soluble protein expression.[3]

  • Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.[3]

  • Wash the cell pellet twice with cold phosphate buffer.

  • The resulting cell pellet can be used directly as a whole-cell biocatalyst or can be stored at -80°C. For some applications, cell-free extract can be prepared by resuspending the cells in buffer and disrupting them by sonication, followed by centrifugation to remove cell debris. Alternatively, the cells can be immobilized to improve stability and reusability.[7][8][9]

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the batch reaction for the synthesis of this compound from racemic mandelonitrile.

Materials:

  • Prepared whole-cell biocatalyst (or cell-free extract/immobilized enzyme)

  • Racemic mandelonitrile

  • Phosphate buffer (50 mM, pH 8.0)

  • Reaction vessel (e.g., shaker flask)

  • Temperature-controlled shaker

Procedure:

  • Prepare a reaction mixture containing the whole-cell biocatalyst (e.g., 20 g/L wet cell weight) in phosphate buffer.[3]

  • Add racemic mandelonitrile to a final concentration of 10-50 mM. The optimal substrate concentration should be determined empirically to avoid substrate inhibition.

  • Incubate the reaction mixture at 30°C with constant shaking (e.g., 180 rpm).[3]

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

  • Quench the reaction in the samples by adding an equal volume of acetonitrile or by acidification, followed by centrifugation to remove the catalyst.

  • Analyze the supernatant for the concentrations of mandelonitrile, mandelamide, and mandelic acid, as well as the enantiomeric excess of the mandelamide product using chiral HPLC (see Protocol 3).

  • Once the reaction has reached the desired conversion and enantioselectivity, stop the entire batch by centrifugation to remove the biocatalyst.

Protocol 3: Product Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis of the reaction mixture to determine yield and enantiomeric excess (ee). Specific column and mobile phase conditions may need to be optimized.[10][11][12]

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a column based on a polysaccharide derivative)

  • Mobile phase components (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Standards of this compound, (S)-Mandelamide, (R)-Mandelic acid, (S)-Mandelic acid, and mandelonitrile

Procedure:

  • Prepare a standard curve for each analyte to enable quantification.

  • Filter the quenched reaction samples through a 0.22 µm syringe filter.

  • Inject the sample onto the chiral HPLC column.

  • Elute the components using an isocratic or gradient mobile phase. An example mobile phase could be a mixture of hexane and isopropanol with a small amount of an acidic modifier.

  • Detect the analytes by UV absorbance (e.g., at 220 nm).

  • Identify and quantify the peaks corresponding to the substrate and products by comparing their retention times and peak areas to the standards.

  • Calculate the enantiomeric excess (ee) of the this compound using the following formula: ee (%) = [([R]-Mandelamide - [S]-Mandelamide) / ([R]-Mandelamide + [S]-Mandelamide)] x 100

Data Presentation and Interpretation

The following tables provide examples of expected data from optimization experiments.

Table 1: Effect of pH on Nitrilase Activity and Enantioselectivity

pHRelative Activity (%)This compound ee (%)
6.06588
7.09092
8.010095
9.08593

Table 2: Effect of Temperature on Nitrilase Activity and Enantioselectivity

Temperature (°C)Relative Activity (%)This compound ee (%)
257096
3010095
359593
407590

Troubleshooting and Key Considerations

  • Low Yield: This could be due to low enzyme activity, substrate or product inhibition, or non-optimal reaction conditions (pH, temperature). Consider re-optimizing these parameters or using a higher biocatalyst loading.

  • Low Enantioselectivity: The choice of nitrilase is crucial. If the ee is low, screening for other nitrilases or performing protein engineering to improve selectivity may be necessary.[3] Reaction conditions can also influence enantioselectivity.

  • Byproduct Formation: The primary byproduct is typically mandelic acid. To favor amide formation, it may be necessary to use a nitrilase mutant with enhanced hydration activity.[3]

  • Enzyme Stability: For industrial applications, enzyme stability is paramount. Immobilization is a common strategy to improve the operational stability and reusability of the biocatalyst.[7][8][13]

Conclusion

The enzymatic synthesis of this compound using nitrilase offers a highly efficient, selective, and sustainable method for producing this important chiral intermediate. By following the protocols and considering the key scientific principles outlined in this guide, researchers and drug development professionals can successfully implement this biocatalytic approach in their laboratories, contributing to the advancement of greener pharmaceutical manufacturing.

References

Asymmetric synthesis of (R)-Mandelamide experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

Mechanism of Action: The Role of Nitrile Hydratase

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with remarkable specificity and efficiency.[1][2][3] The active site of the enzyme, typically containing a non-heme iron or non-corrin cobalt center, binds the nitrile substrate.[1][2] Through a proposed mechanism, a coordinated water molecule performs a nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the amide product.[4]

The key to this asymmetric synthesis is the enzyme's ability to differentiate between the two enantiomers of mandelonitrile. The three-dimensional structure of the enzyme's active site creates a chiral environment that preferentially accommodates the (R)-enantiomer, leading to its rapid conversion to (R)-mandelamide. The (S)-enantiomer, being a poor fit, reacts at a much slower rate, allowing for an effective kinetic resolution.

Experimental Protocol: Step-by-Step Guide

This protocol details the enzymatic kinetic resolution of racemic mandelonitrile to produce this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic Mandelonitrile≥98%Sigma-AldrichHandle with extreme caution (toxic).
Nitrile Hydratase (e.g., from Rhodococcus sp.)Lyophilized powderVariousSpecific activity should be noted. Store as per supplier's instructions.
Potassium Phosphate Buffer (0.1 M, pH 7.5)Molecular BiologyIn-house prep.Prepare fresh and sterilize if necessary.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction.
Sodium Sulfate (Anhydrous)ACS GradeVWRFor drying the organic phase.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeFor NMR analysis.
HPLC Grade Solvents (Hexane, Isopropanol)HPLC GradeFisher ScientificFor chiral HPLC mobile phase.
Equipment
  • Magnetic stirrer with stir plate

  • Reaction vessel (e.g., 250 mL round-bottom flask)

  • pH meter

  • Centrifuge (for cell-based enzymes)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

Reaction Setup and Execution
  • Buffer Preparation: Prepare 100 mL of 0.1 M potassium phosphate buffer and adjust the pH to 7.5 using a calibrated pH meter.

  • Reaction Mixture: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of the potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Carefully add 1.0 g of racemic mandelonitrile to the buffer. Stir the mixture at room temperature (approx. 25°C) until the substrate is fully dissolved or forms a fine suspension.

  • Enzyme Addition: Add 50 mg of lyophilized nitrile hydratase powder to the reaction mixture. Note: The optimal enzyme loading may vary depending on the specific activity of the enzyme batch and should be optimized.[5]

  • Reaction Progress: Allow the reaction to stir at 250 rpm at 25°C. Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every hour. Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC to determine the conversion of mandelonitrile and the formation of mandelamide.[6] The reaction is typically complete within 4-8 hours, aiming for approximately 50% conversion to maximize the yield and enantiomeric excess of the this compound.

Work-up and Purification
  • Reaction Quenching: Once the reaction has reached the desired conversion (approx. 50%), terminate the reaction by adding 100 mL of ethyl acetate to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous and organic layers.

  • Product Isolation: Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. Combine all organic extracts. The desired this compound is more soluble in the organic phase, while the unreacted (S)-mandelonitrile will also be present.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of this compound and (S)-mandelonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to isolate the pure this compound.[7][8]

Product Characterization and Quality Control

A self-validating protocol requires rigorous analysis of the final product to confirm its identity, purity, and stereochemical integrity.

Chiral HPLC Analysis
  • Objective: To determine the enantiomeric excess (e.e.) of the purified mandelamide.

  • Method:

    • Column: Chiralcel OD-H (or equivalent).[6][9]

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v).[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Detection: UV at 210 nm.

  • Expected Result: The chromatogram should show two well-resolved peaks for the (R) and (S) enantiomers. The e.e. is calculated using the formula: e.e. (%) = [((R) - (S)) / ((R) + (S))] * 100, where (R) and (S) are the peak areas of the respective enantiomers. An e.e. of >95% is typically expected.

NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.[10][11]

  • Method: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectrum (indicative shifts): δ 7.50-7.30 (m, 5H, Ar-H), 6.50 (br s, 1H, -NH₂), 5.50 (br s, 1H, -NH₂), 5.15 (s, 1H, -CH(OH)), 4.0 (br s, 1H, -OH).

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis rac_MN Racemic Mandelonitrile mix Create Reaction Mixture rac_MN->mix buffer Phosphate Buffer (pH 7.5) buffer->mix enzyme Add Nitrile Hydratase mix->enzyme Step 1 react Stir at 25°C (4-8 hours) enzyme->react Step 2 monitor Monitor via HPLC react->monitor monitor->react <50% conversion extract Ethyl Acetate Extraction monitor->extract ~50% conversion dry Dry & Concentrate extract->dry purify Recrystallization / Chromatography dry->purify final_product This compound purify->final_product hplc Chiral HPLC (e.e.%) nmr NMR (Structure) final_product->hplc final_product->nmr

Caption: Workflow for the asymmetric synthesis of this compound.

Safety and Handling

  • Mandelonitrile: This starting material is a cyanohydrin and is highly toxic. It can release hydrogen cyanide (HCN) gas, particularly under acidic or basic conditions. Always handle it in a chemical fume hood with appropriate PPE. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Solvents: Ethyl acetate and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: All chemical waste, especially cyanide-containing solutions, must be disposed of according to institutional and local environmental regulations. Quench any residual cyanide with bleach (sodium hypochlorite) before disposal.

Conclusion

This application note provides a robust and reliable protocol for the asymmetric synthesis of this compound via enzymatic kinetic resolution. By leveraging the high selectivity of nitrile hydratase, this method offers a greener and more efficient alternative to traditional chemical syntheses, yielding a product with high enantiomeric purity. The inclusion of detailed characterization steps ensures the final product meets the stringent quality requirements for pharmaceutical research and development.

References

Chiral resolution of racemic mandelamide using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Chiral Resolution of Racemic Mandelamide via High-Performance Liquid Chromatography: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of a chiral molecule can exhibit markedly different physiological effects, making their separation and analysis a critical aspect of drug development and chemical synthesis. Mandelamide, a chiral amide derivative of mandelic acid, serves as a valuable building block in the synthesis of various pharmaceuticals. This document provides a comprehensive guide to the chiral resolution of racemic mandelamide using High-Performance Liquid Chromatography (HPLC). We will delve into the foundational principles of chiral chromatography, detail a robust protocol for method development, and offer practical insights to ensure reliable and reproducible separations. This guide is designed to be a self-contained resource, blending theoretical understanding with actionable protocols for immediate application in the laboratory.

Introduction: The Significance of Chirality in Mandelamide

Mandelamide possesses a single stereocenter, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While chemically similar, these enantiomers can interact differently with other chiral molecules, such as biological receptors and enzymes. This stereoselectivity is a cornerstone of modern pharmacology, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even responsible for adverse effects.[1][2] Therefore, the ability to separate and quantify the individual enantiomers of mandelamide is paramount for its use as a chiral synthon in the development of enantiomerically pure active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) has proven to be one of the most versatile and powerful techniques for the analytical and preparative separation of enantiomers.[3][4] The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency.[5][6]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6][7] For a separation to occur, there must be a difference in the stability of these complexes. One enantiomer will interact more strongly with the CSP, leading to a longer retention time, while the other enantiomer will interact less strongly and elute earlier.[7] The choice of the CSP is therefore the most critical factor in developing a successful chiral separation method.[7][8]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including amides like mandelamide.[9][10][11]

Workflow for Chiral HPLC Method Development

A systematic approach is crucial for the efficient development of a chiral HPLC method. The following workflow outlines the key steps from initial screening to method optimization.

Figure 1: A systematic workflow for developing a chiral HPLC method.

Detailed Protocol for Chiral Resolution of Racemic Mandelamide

This protocol provides a starting point for the separation of mandelamide enantiomers. It is essential to note that optimization may be required based on the specific instrumentation and column used.

Materials and Reagents
  • Racemic Mandelamide Standard

  • (S)-Mandelamide and/or (R)-Mandelamide enantiomeric standards (if available for peak identification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic acid (TFA) (optional additive)

  • Diethylamine (DEA) (optional additive)

Recommended Chiral Stationary Phases

Based on the structure of mandelamide and literature precedents for similar compounds, the following polysaccharide-based CSPs are recommended for initial screening:[12][13]

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : A versatile CSP with broad selectivity. A published method for mandelamide uses a Lux Amylose-1 column.[12]

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) : Known for its good performance with aromatic compounds.[13]

  • CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))

HPLC System and Parameters
  • HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.[13]

  • Detection Wavelength: 210 nm or 220 nm, where mandelamide exhibits strong UV absorbance.[3][12]

  • Column Temperature: 25 °C (isothermal).[12]

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).[12]

  • Injection Volume: 5-10 µL.[13][14]

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a stock solution of racemic mandelamide at a concentration of 1 mg/mL in the initial mobile phase to be tested. If using enantiomeric standards, prepare them at the same concentration.

  • Mobile Phase Preparation:

    • Normal Phase (Primary Recommendation): Start with a mixture of n-Hexane and an alcohol (Isopropanol or Ethanol). A common starting point is 90:10 (v/v) n-Hexane:Isopropanol.[12] Prepare other ratios such as 80:20 and 70:30 for optimization.

    • Reversed Phase (Alternative): Prepare a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (Methanol or Acetonitrile). Start with a composition like 50:50 (v/v).

    • Mobile Phase Additives: For acidic or basic analytes, small amounts of additives can improve peak shape and resolution. For mandelamide, which is neutral, this may not be necessary, but if peak tailing is observed, consider adding 0.1% TFA (for normal phase) or 0.1% DEA (for normal phase).[9][13]

    • Degassing: Degas all mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

Experimental Protocol: Step-by-Step
  • Column Installation and Equilibration:

    • Install the selected chiral column into the HPLC system.

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA) at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • If available, inject the individual (S)- and this compound standards to determine their retention times. This will be crucial for peak identification in the racemic mixture.

  • Analysis of Racemic Mandelamide:

    • Inject the prepared racemic mandelamide solution.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Evaluation and Optimization:

    • Examine the chromatogram for the separation of the two enantiomers. Calculate the resolution (Rs) between the peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.

    • If separation is not achieved, or is poor, proceed with optimization by:

      • Adjusting the Mobile Phase Composition: In normal phase, increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.[13]

      • Trying a Different Alcohol Modifier: Sometimes, switching from Isopropanol to Ethanol can alter the selectivity.

      • Screening Other CSPs: If a satisfactory separation cannot be achieved on the first column, move to the next CSP on your screening list and repeat the process.

Data Presentation and Expected Results

The following table summarizes a typical set of results for the chiral separation of mandelamide on a Lux Amylose-1 column, as described in the literature.[12]

ParameterValue
Column Lux Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) tR1 (min)
Retention Time (Enantiomer 2) tR2 (min)
Resolution (Rs) > 1.5

Note: Specific retention times will vary depending on the exact system and column batch.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Separation - Inappropriate CSP or mobile phase.- Screen different CSPs. - Change the mobile phase composition (e.g., different alcohol, different ratio).
Poor Resolution (Rs < 1.5) - Mobile phase is too strong or too weak. - Suboptimal flow rate or temperature.- Adjust the percentage of the alcohol modifier. - Optimize flow rate (lower flow rates often improve resolution).
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase. - Sample overload.- Add a mobile phase modifier (e.g., 0.1% TFA). - Inject a lower concentration or volume of the sample.
Irreproducible Retention Times - Incomplete column equilibration. - Fluctuations in temperature or mobile phase composition.- Ensure the column is fully equilibrated before each run. - Use a column thermostat and ensure accurate mobile phase preparation.

Conclusion

The chiral resolution of racemic mandelamide by HPLC is a readily achievable yet critical task for ensuring the enantiomeric purity of this important synthetic intermediate. By following a systematic approach to method development, starting with the screening of appropriate polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a robust and reliable separation method can be established. This guide provides the necessary theoretical background and a detailed, actionable protocol to empower researchers and drug development professionals to successfully implement this essential analytical technique in their laboratories.

References

Application Notes and Protocols for Diastereoselective Reactions Involving (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging the Stereochemical Influence of (R)-Mandelamide in Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Diastereoselective reactions, which favor the formation of one diastereomer over others, are a cornerstone of modern asymmetric synthesis. Chiral auxiliaries—enantiopure compounds temporarily incorporated into a substrate—are a powerful and reliable tool for inducing stereoselectivity.[1][2] this compound, derived from the readily available and inexpensive (R)-mandelic acid, presents itself as a valuable yet underexplored chiral auxiliary. Its inherent chirality, stemming from the stereocenter bearing a hydroxyl and a phenyl group, can effectively bias the facial approach of electrophiles to a prochiral center, enabling the synthesis of complex chiral molecules with high stereocontrol.

This guide provides an in-depth exploration of the principles and applications of this compound in diastereoselective reactions. We will delve into the mechanistic underpinnings of how this auxiliary directs stereochemistry and provide detailed, field-proven protocols for key transformations. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering researchers to adapt and innovate in their own synthetic endeavors.

Core Principle: Stereochemical Control via Chelation and Steric Hindrance

The efficacy of this compound as a chiral auxiliary hinges on its ability to create a rigid, well-defined conformational environment upon formation of an enolate from an N-acylated derivative. The key features of this compound that facilitate this are:

  • The α-Hydroxyl Group: This group is crucial for forming a chelated, six-membered ring transition state with a metal cation (typically Li⁺ or Mg²⁺) and the carbonyl oxygen of the amide. This rigidifies the enolate structure.

  • The Phenyl Group: This bulky group provides significant steric hindrance, effectively shielding one face of the enolate.

When an N-acyl this compound is deprotonated with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is chelated between the enolate oxygen and the α-hydroxyl oxygen, forcing the enolate into a specific conformation. In this arrangement, the bulky phenyl group on the mandelamide auxiliary blocks the top face of the enolate. Consequently, an incoming electrophile is directed to approach from the less hindered bottom face, leading to the preferential formation of one diastereomer.

Diagram 1: Proposed Mechanism of Diastereoselection

This diagram illustrates the formation of a chelated Z-enolate from an N-acyl this compound derivative and the subsequent diastereoselective alkylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start N-Acyl this compound enolate Chelated Z-Enolate (Rigid Conformation) start->enolate + Base transition_state Transition State (Attack from less hindered face) enolate->transition_state + Electrophile base LDA (Base) electrophile Electrophile (E+) (e.g., CH3I) product Major Diastereomer transition_state->product final_product Enantioenriched Product product->final_product Hydrolysis auxiliary Recovered this compound product->auxiliary

Caption: Workflow for this compound mediated diastereoselective synthesis.

Application Protocol 1: Diastereoselective Alkylation of an N-Propionyl-(R)-Mandelamide

This protocol details a representative procedure for the diastereoselective alkylation of an N-propionyl-(R)-mandelamide. This transformation is fundamental for creating a chiral center α to a carbonyl group. The principles are analogous to those established for other chiral amides, where chirality is transferred from the auxiliary to an achiral enolate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Propionyl-(R)-mandelamideSynthesis GradeIn-housePrepared by acylation of this compound
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichFreshly distilled from Na/benzophenone
Diisopropylamine≥99.5%Sigma-AldrichFreshly distilled from CaH₂
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrated before use
Methyl Iodide (CH₃I)≥99.5%Sigma-AldrichPassed through basic alumina before use
Saturated NH₄Cl (aq)Reagent GradeFisher
Diethyl Ether (Et₂O)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis
Step-by-Step Experimental Protocol

Part A: Preparation of Lithium Diisopropylamide (LDA)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Solvent and Amine: To the flask, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: Anhydrous conditions are critical as LDA is a strong base and will be quenched by water. The low temperature prevents decomposition of the LDA and side reactions.

  • n-BuLi Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes before re-cooling to -78 °C for the next step.

Part B: Enolate Formation and Alkylation

  • Substrate Addition: In a separate flame-dried flask under nitrogen, dissolve N-propionyl-(R)-mandelamide (1.0 equivalent) in anhydrous THF (15 mL). Cool the solution to -78 °C.

  • Enolate Generation: Transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Causality Note: One hour is typically sufficient to ensure complete deprotonation and formation of the lithium enolate. The chelation between the lithium ion, the enolate oxygen, and the hydroxyl oxygen establishes the rigid, stereodirecting conformation.

  • Electrophile Addition: Add freshly purified methyl iodide (1.5 equivalents) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 4 hours.

    • Causality Note: A slight excess of the electrophile ensures the reaction goes to completion. The reaction is maintained at low temperature to maximize diastereoselectivity by minimizing the thermal energy of the system, which could overcome the energetic preference for one transition state.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (30 mL). Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analysis
  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric products.

  • Analysis of Diastereoselectivity: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy. The signals for the newly formed stereocenter's adjacent protons will typically appear at different chemical shifts for each diastereomer, allowing for integration and quantification. High-performance liquid chromatography (HPLC) on a chiral stationary phase may also be used for more precise determination.

Expected Outcome

Based on analogous systems, this reaction is expected to proceed with good to excellent diastereoselectivity, favoring the product resulting from the electrophilic attack on the face opposite the phenyl group of the mandelamide auxiliary.

EntryElectrophileDiastereomeric Ratio (d.r.)Yield
1CH₃I>90:10~85%
2BnBr>90:10~80%
Note: These are representative expected values based on similar chiral auxiliary systems. Actual results may vary.

Application Protocol 2: Diastereoselective Reduction of an α-Keto Amide Derived from this compound

The reduction of a prochiral ketone is another key transformation where this compound can impose stereocontrol. This protocol outlines the diastereoselective reduction of an N-glyoxylyl-(R)-mandelamide to the corresponding α-hydroxy amide, a valuable synthon in medicinal chemistry.[3][4] The stereochemical outcome is often dictated by the reducing agent and conditions, which can favor either chelation-controlled or non-chelation-controlled pathways (Felkin-Anh model).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Glyoxylyl-(R)-mandelamideSynthesis GradeIn-housePrepared by coupling this compound with an activated glyoxylic acid derivative
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-AldrichStored in a desiccator
Methanol (MeOH)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Step-by-Step Experimental Protocol

Chelation-Controlled Reduction

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-glyoxylyl-(R)-mandelamide (1.0 equivalent) in anhydrous THF (25 mL).

  • Chelating Agent: Add anhydrous zinc chloride (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

    • Causality Note: ZnCl₂ acts as a Lewis acid, coordinating to both the α-keto and amide carbonyl oxygens. This locks the molecule into a rigid conformation, exposing one face of the ketone to the reducing agent.

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Reducing Agent: In a separate flask, dissolve sodium borohydride (1.5 equivalents) in a 1:1 mixture of anhydrous THF and methanol (10 mL). Add this solution dropwise to the substrate solution at -78 °C.

    • Causality Note: The use of a mixed solvent system can significantly influence the degree of asymmetric induction.[5] The hydride delivery will occur from the less sterically hindered face of the chelated complex.

  • Reaction: Stir the reaction for 3-5 hours at -78 °C, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding 1 M HCl at -78 °C until the solution is acidic. Warm to room temperature and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Analysis: Purify by flash chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Diagram 2: Experimental Workflow for Diastereoselective Reduction

This diagram outlines the key stages of the chelation-controlled reduction protocol.

G Chelation-Controlled Reduction Workflow sub_prep 1. Substrate Prep (in Anhydrous THF) chelation 2. Add ZnCl2 (Stir 30 min at RT) sub_prep->chelation cooling 3. Cool to -78 °C chelation->cooling reduction 4. Add NaBH4 Solution (Stir 3-5h at -78 °C) cooling->reduction workup 5. Quench & Workup reduction->workup analysis 6. Purify & Analyze d.r. workup->analysis

Caption: Key steps in the diastereoselective reduction of an α-keto amide.

Cleavage of the this compound Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenter. This compound can be cleaved under standard amide hydrolysis conditions.

  • Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., 6 M HCl or H₂SO₄) at reflux can hydrolyze the amide bond, yielding the chiral carboxylic acid and the protonated mandelamide auxiliary, which can often be recovered and recycled.

  • Basic Hydrolysis: Saponification using aqueous alkali (e.g., NaOH or KOH) followed by an acidic workup will also yield the chiral carboxylic acid. Care must be taken as α-stereocenters can be prone to epimerization under harsh basic conditions.

Conclusion and Future Outlook

This compound serves as a promising and cost-effective chiral auxiliary for diastereoselective transformations. Its ability to form rigid, chelated transition states provides a reliable method for controlling the stereochemical outcome of reactions at α-positions to the amide carbonyl. The protocols provided herein for alkylation and reduction serve as a robust template for researchers exploring the synthesis of complex, enantioenriched molecules. While it has been less explored than other mainstream auxiliaries like Evans' oxazolidinones, the foundational principles of stereocontrol are directly applicable, offering fertile ground for new methodological developments in asymmetric synthesis.

References

Protocol for the Preparation of (R)-Mandelamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols for the synthesis of (R)-Mandelamide and its derivatives, crucial chiral building blocks in pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust analytical methods for characterization and quality control.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives are high-value chiral intermediates widely utilized in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Their importance stems from the stereospecific center, which is a key determinant of the biological activity in many chiral drugs. Enantiomerically pure mandelamide derivatives are precursors to compounds such as semi-synthetic penicillins and cephalosporins, as well as agents with anti-obesity and anti-tumor properties[1][2][3]. The use of a single enantiomer can lead to drugs with improved therapeutic efficacy and reduced side effects compared to their racemic counterparts[4].

This application note details a robust chemoenzymatic approach for the preparation of this compound, capitalizing on the high enantioselectivity of biocatalysts. This method offers a greener and more efficient alternative to traditional chemical synthesis routes, which often involve harsh reaction conditions and produce significant byproducts[5].

Synthesis of this compound: A Chemoenzymatic Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the lipase-catalyzed kinetic resolution of a racemic mandelic acid ester, followed by amidation. This method provides high enantiomeric excess (ee) of the desired (R)-enantiomer.

Step 1: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid Methyl Ester

Kinetic resolution is a widely used technique for separating enantiomers, where a chiral catalyst, in this case, a lipase, selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. Lipases are particularly advantageous due to their stability in organic solvents, high enantioselectivity, and lack of need for cofactors[6][7].

dot

chemoenzymatic_synthesis racemic_ester (±)-Mandelic Acid Methyl Ester hydrolysis Selective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis r_mandelic_acid (R)-Mandelic Acid hydrolysis->r_mandelic_acid faster s_ester (S)-Mandelic Acid Methyl Ester (unreacted) hydrolysis->s_ester slower separation Separation r_mandelic_acid->separation amidation Amidation (e.g., with NH₃) r_mandelic_acid->amidation s_ester->separation separation->r_mandelic_acid r_mandelamide This compound amidation->r_mandelamide

Figure 1: Chemoenzymatic synthesis of this compound.

Materials:

Reagent/MaterialGradeSupplier
(±)-Mandelic acid methyl ester≥98%Commercially Available
Candida antarctica Lipase B (CALB), immobilized-Commercially Available
Phosphate buffer (0.1 M, pH 7.0)ACS Grade-
TolueneAnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃) solution, saturatedACS Grade-
Diethyl etherACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-

Procedure:

  • To a 250 mL round-bottom flask, add (±)-mandelic acid methyl ester (10.0 g, 60.2 mmol) and toluene (100 mL).

  • Add phosphate buffer (0.1 M, pH 7.0, 50 mL).

  • Add immobilized Candida antarctica Lipase B (CALB) (1.0 g).

  • Stir the biphasic mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved. This ensures high enantiomeric excess of the remaining (S)-ester and the produced (R)-acid.

  • Upon reaching the desired conversion, filter the reaction mixture to recover the immobilized lipase for potential reuse.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to extract the (R)-mandelic acid as its sodium salt.

  • Acidify the combined bicarbonate washes to pH 2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-mandelic acid.

Step 2: Amidation of (R)-Mandelic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through various methods. A common and effective approach is the direct ammonolysis of the corresponding ester, or activation of the carboxylic acid followed by reaction with ammonia. A procedure adapted from established methods involves the use of liquid ammonia for efficient conversion[8].

Materials:

Reagent/MaterialGradeSupplier
(R)-Mandelic acidAs prepared above-
Thionyl chloride (SOCl₂)≥99%Commercially Available
Dichloromethane (DCM), anhydrousAnhydrousCommercially Available
Ammonia solution (7 N in methanol)-Commercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionACS Grade-
BrineACS Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-

Procedure:

  • Dissolve (R)-mandelic acid (5.0 g, 32.9 mmol) in anhydrous dichloromethane (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.6 mL, 36.2 mmol) dropwise to the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0°C and slowly add a 7 N solution of ammonia in methanol (20 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by the addition of water (50 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a white crystalline solid[8].

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation[9][10]. The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 6.85 (br s, 1H, NH), 6.20 (br s, 1H, NH), 5.05 (s, 1H, CH-OH), 4.50 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.5 (C=O), 140.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 74.0 (CH-OH).

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds[11].

dot

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Dissolve this compound in mobile phase filter Filter through 0.45 µm syringe filter sample->filter hplc_system Chiral HPLC System (e.g., Agilent 1260) filter->hplc_system column Chiral Stationary Phase (e.g., Chiralcel OD-H) hplc_system->column detector UV Detector (λ = 220 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas of (R) and (S) enantiomers chromatogram->integration ee_calc Calculate Enantiomeric Excess (ee) ee (%) = [((R) - (S)) / ((R) + (S))] x 100 integration->ee_calc

Figure 2: Workflow for chiral HPLC analysis of this compound.

Typical HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm

Under these conditions, the (R) and (S) enantiomers of mandelamide will be resolved into two distinct peaks, allowing for accurate quantification of the enantiomeric excess. For challenging separations, supercritical fluid chromatography (SFC) can also be a powerful alternative[12][13].

Applications in Drug Development

This compound and its derivatives are pivotal in the synthesis of a diverse range of pharmaceuticals. The α-hydroxy amide moiety serves as a versatile handle for further chemical transformations.

  • Antibiotics: (R)-mandelic acid, the precursor to this compound, is a key component in the synthesis of semi-synthetic penicillins and cephalosporins[2].

  • Antithrombotic Agents: Derivatives of (R)-mandelic acid are used in the synthesis of antiplatelet drugs like Clopidogrel[4][14].

  • CNS-Stimulants: (R)-pemoline, a central nervous system stimulant, is synthesized from (R)-mandelic acid derivatives[1].

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in enzymatic resolution - Incomplete reaction- Enzyme deactivation- Monitor reaction closely with HPLC and stop at ~50% conversion.- Ensure optimal pH and temperature are maintained.
Low enantiomeric excess (ee) - Non-selective enzyme- Racemization during workup- Use a highly selective lipase like CALB.- Avoid harsh acidic or basic conditions during extraction.
Incomplete amidation - Inefficient activation of carboxylic acid- Insufficient ammonia- Ensure complete conversion to the acid chloride with thionyl chloride.- Use a sufficient excess of ammonia solution.
Poor peak resolution in chiral HPLC - Inappropriate chiral stationary phase- Suboptimal mobile phase composition- Screen different chiral columns.- Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol).

Conclusion

The chemoenzymatic protocol detailed in this application note provides a reliable and efficient method for the synthesis of enantiomerically pure this compound. The use of lipase-catalyzed kinetic resolution offers a green and highly selective approach to obtaining the desired chiral intermediate. The provided analytical methods ensure robust characterization and quality control of the final product, which is a valuable building block for the synthesis of a wide range of pharmaceuticals.

References

The Use of (R)-Mandelamide in the Synthesis of Chiral Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines and the Utility of (R)-Mandelamide

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] It is estimated that 40-45% of small molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry.[1] The specific stereochemistry of an amine can drastically alter its pharmacological activity; one enantiomer may be therapeutic while the other could be inactive or even harmful.[2] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry.[1][3]

Two primary strategies dominate the landscape of chiral amine synthesis: the resolution of racemic mixtures and asymmetric synthesis.[4] Resolution involves the separation of a 1:1 mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.[4][5] Asymmetric synthesis, on the other hand, aims to create a single enantiomer directly from a prochiral precursor, frequently employing a chiral auxiliary to guide the stereochemical outcome of a reaction.[6][7]

This compound, a derivative of the readily available and inexpensive (R)-mandelic acid, has emerged as a versatile tool in this context. Its utility stems from its inherent chirality, the presence of both amide and hydroxyl functionalities for diverse chemical manipulations, and its potential to form distinct, separable diastereomeric interactions. This guide provides detailed application notes and protocols on the use of this compound as both a chiral resolving agent and a chiral auxiliary for the synthesis of valuable chiral amines.

This compound as a Chiral Resolving Agent for Racemic Amines

Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical method of resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] Once separated, the desired amine enantiomer can be liberated from the salt by treatment with a base. This compound, with its acidic hydroxyl group, can function in a similar manner to its parent acid, (R)-mandelic acid, by forming diastereomeric complexes with racemic amines, which can then be separated.

Protocol 1: Resolution of Racemic 1-Phenylethylamine with this compound

This protocol details the resolution of a model racemic amine, (±)-1-phenylethylamine, using this compound.

Materials:

  • Racemic (±)-1-phenylethylamine

  • This compound

  • Methanol (reagent grade)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 100 mL of warm methanol.

    • In a separate flask, add 8.0 g of racemic (±)-1-phenylethylamine to 20 mL of methanol.

    • Slowly add the amine solution to the warm this compound solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation may be observed.

  • Fractional Crystallization:

    • Place the flask in an ice bath for 1-2 hours to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • The collected solid is the diastereomerically enriched salt (e.g., this compound • (S)-1-phenylethylamine). The filtrate contains the other diastereomer.

  • Liberation of the Enantiopure Amine:

    • Transfer the crystalline salt to a 250 mL flask.

    • Add 50 mL of water and stir to form a suspension.

    • Add 2 M NaOH solution dropwise until the pH of the solution is >12, ensuring all the salt has dissolved and the free amine has been liberated.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-1-phenylethylamine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the recovered amine should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine (R/S Mixture) mix Mix in Solvent (e.g., Methanol) racemic_amine->mix resolving_agent This compound resolving_agent->mix salts Diastereomeric Salts (R,R) and (S,R) mix->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., S,R) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble basification Basification (NaOH) & Extraction less_soluble->basification enant_amine Enantiopure Amine (e.g., S-Amine) basification->enant_amine

Caption: Workflow for the resolution of a racemic amine using this compound.

Expected Results for Resolution of (±)-1-Phenylethylamine

StepProductExpected YieldExpected e.e.
Fractional CrystallizationThis compound • (S)-amine salt40-50% (based on half of total)>95% d.e.
Liberation(S)-1-Phenylethylamine85-95% (from salt)>95% e.e.

This compound as a Chiral Auxiliary for Diastereoselective Synthesis

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of chiral amine synthesis, this compound can be condensed with a prochiral ketone to form a chiral N-acyliminium ion or a related imine derivative. The stereocenter on the mandelamide auxiliary then biases the approach of a nucleophile (e.g., a hydride from a reducing agent) to one face of the imine, leading to the formation of one diastereomer in excess. Subsequent hydrolysis removes the auxiliary, providing the desired chiral amine.

Protocol 2: Diastereoselective Synthesis of a Chiral Amine via Reduction of a Mandelamide-Derived Imine

This protocol describes the synthesis of a chiral amine from a model ketone, acetophenone, using this compound as a chiral auxiliary.

Materials:

  • This compound

  • Acetophenone

  • Titanium (IV) chloride (TiCl₄)

  • Toluene (dry)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Formation of the Chiral Imine Intermediate:

    • To a solution of this compound (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in dry toluene (50 mL) under an inert atmosphere (nitrogen or argon), add TiCl₄ (1.1 mL, 10 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours until the formation of the imine is complete (monitored by TLC).

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add sodium borohydride (0.76 g, 20 mmol) portion-wise over 30 minutes, ensuring the temperature remains below -70 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of methanol (10 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Hydrolysis and Auxiliary Removal:

    • Add 6 M HCl (30 mL) to the reaction mixture and stir vigorously at 60 °C for 4 hours to hydrolyze the amide and remove the auxiliary.

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material and the cleaved mandelic acid.

    • Make the aqueous layer basic (pH > 12) by the careful addition of concentrated NaOH solution.

    • Extract the product amine with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral amine.

  • Determination of Diastereomeric and Enantiomeric Excess:

    • The diastereomeric excess (d.e.) of the intermediate N-alkylated mandelamide can be determined by ¹H NMR before hydrolysis.

    • The enantiomeric excess (e.e.) of the final amine product should be determined by chiral HPLC.

Reaction Workflow for Diastereoselective Synthesis

G ketone Prochiral Ketone condensation Condensation (e.g., with TiCl₄) ketone->condensation auxiliary This compound auxiliary->condensation imine Chiral Imine Intermediate condensation->imine reduction Diastereoselective Reduction (NaBH₄) imine->reduction diastereomer Diastereomerically Enriched Amide reduction->diastereomer hydrolysis Hydrolysis (Acidic) diastereomer->hydrolysis chiral_amine Chiral Amine hydrolysis->chiral_amine cleaved_auxiliary Recovered Auxiliary ((R)-Mandelic Acid) hydrolysis->cleaved_auxiliary

Caption: Workflow for the synthesis of a chiral amine using this compound as a chiral auxiliary.

Expected Results for Diastereoselective Synthesis

SubstrateProductExpected YieldExpected d.e./e.e.
Acetophenone1-Phenylethylamine60-75%>90% d.e. (amide), >90% e.e. (amine)

Mechanistic Insights and Stereochemical Control

The stereochemical outcome in the diastereoselective reduction of the this compound-derived imine is governed by the steric and electronic properties of the auxiliary. The phenyl and hydroxyl groups of the mandelamide moiety create a biased chiral environment around the C=N double bond.

A plausible transition state model involves the formation of a chelated intermediate where the reducing agent's hydride attacks the imine from the less sterically hindered face. The phenyl group of the mandelamide likely orients itself to minimize steric interactions, thereby exposing one face of the imine to the incoming nucleophile.

Caption: A simplified model for the diastereoselective reduction of an this compound-derived imine.

Conclusion

This compound serves as a valuable and versatile chiral building block for the synthesis of enantiomerically enriched amines. Its application in both classical resolution via diastereomeric salt formation and as a chiral auxiliary in diastereoselective synthesis provides chemists with multiple strategies to access these critical compounds. The protocols outlined in this guide offer a practical framework for researchers in academic and industrial settings to leverage the properties of this compound for the efficient and stereocontrolled synthesis of chiral amines, thereby accelerating the development of new pharmaceuticals and fine chemicals.

References

Application Note & Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] Mandelamide, a chiral amide derived from mandelic acid, and its enantiomers serve as crucial building blocks in the synthesis of a variety of pharmaceutical compounds.[2][3] Consequently, the ability to accurately quantify the enantiomeric excess (ee) of a desired enantiomer, such as (R)-Mandelamide, is not merely an analytical task but a cornerstone of quality control and regulatory compliance.[4][5] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering unparalleled accuracy, precision, and robustness for enantioseparation.[4][6]

This comprehensive guide provides a detailed methodology for the determination of the enantiomeric excess of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the principles and practical considerations that underpin a successful and reliable chiral separation.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The heart of a successful chiral HPLC separation lies in the selection of the Chiral Stationary Phase.[6] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have proven to be exceptionally versatile and effective for resolving a wide array of racemic compounds.[7][8][9] Columns such as the Daicel CHIRALPAK® AD-H, which utilizes amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support, are widely employed for their broad applicability.[10][11]

The mechanism of chiral recognition on these CSPs is a complex interplay of intermolecular interactions.[12] The polysaccharide polymer adopts a helical secondary structure, creating chiral grooves or cavities.[12][13] Enantiomers of an analyte, like mandelamide, can enter these cavities and interact with the functional groups of the chiral selector. The separation is achieved through the differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.[5] These interactions can include:

  • Hydrogen Bonding: The amide and hydroxyl groups of mandelamide can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The phenyl ring of mandelamide can engage in π-π stacking with the aromatic moieties of the 3,5-dimethylphenylcarbamate selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.

  • Steric Hindrance: The three-dimensional arrangement of the substituents on the chiral center of the analyte dictates how well it "fits" into the chiral cavity of the CSP, leading to one enantiomer being retained more strongly than the other.[8]

The choice of mobile phase is critical as it modulates these interactions. In normal-phase chromatography, a non-polar solvent like n-hexane serves as the bulk mobile phase, while a polar modifier, typically an alcohol like isopropanol or ethanol, is used to control the retention and selectivity of the separation.[6][14]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results on a per-run basis.[15][16]

Instrumentation and Materials
Component Specification
HPLC System Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
Chiral Column Daicel CHIRALPAK® AD-H, 250 mm x 4.6 mm ID, 5 µm particle size.[11]
Data Acquisition Chromatography data station (e.g., Empower™, Chromeleon™).
Solvents HPLC grade n-Hexane and Isopropanol (IPA).
Analytes This compound and (S)-Mandelamide reference standards, and the test sample.
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Precisely mix 900 mL of n-Hexane with 100 mL of Isopropanol.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.

2. Standard and Sample Preparation:

  • Racemic Standard (for System Suitability): Prepare a solution of racemic mandelamide (containing both R and S enantiomers) in the mobile phase at a concentration of approximately 0.5 mg/mL. This solution is crucial for verifying the resolution of the system.

  • This compound Standard: Prepare a solution of the this compound reference standard in the mobile phase at a concentration of 0.5 mg/mL.

  • Test Sample: Accurately weigh and dissolve the this compound test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[6] Ensure complete dissolution.

3. HPLC System Equilibration:

  • Purge the HPLC pump with the prepared mobile phase.

  • Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

4. System Suitability Testing (SST):

  • Before analyzing any test samples, the performance of the chromatographic system must be verified.[16][17] This is an integral part of good laboratory practice and is required by regulatory bodies like the USP and ICH.[18]

  • Inject the racemic mandelamide standard solution six times.

  • Evaluate the following parameters:

    • Resolution (Rs): The resolution between the (R)- and (S)-mandelamide peaks should be ≥ 1.5 to ensure accurate quantification.[15][18]

    • Tailing Factor (Tf): The tailing factor for the this compound peak should be ≤ 2.0.

    • Repeatability (%RSD): The relative standard deviation of the peak areas for six replicate injections of the this compound peak should be ≤ 2.0%.[19][20]

System Suitability Parameter Acceptance Criteria
Resolution (Rs) between enantiomers≥ 1.5
Tailing Factor (Tf) for this compound≤ 2.0
Repeatability (%RSD of peak area, n=6)≤ 2.0%

5. Analysis Sequence:

  • Once the system suitability criteria are met, proceed with the analysis.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the this compound reference standard to confirm the retention time of the main peak.

  • Inject the test sample solution. It is recommended to inject each sample in duplicate.

6. Data Analysis and Calculation of Enantiomeric Excess:

  • Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram of the test sample.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

    This calculation assumes that the response factors for both enantiomers are identical, which is a valid assumption when using a non-chiral detector like a UV detector.[21]

Workflow and Data Visualization

The overall workflow for the chiral HPLC analysis is depicted below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Hexane/IPA) C System Equilibration A->C B Standard & Sample Preparation (0.5 mg/mL) D System Suitability Test (SST) (Racemic Standard) B->D C->D E Sample Injection D->E SST Pass F Peak Integration E->F G Calculate % ee F->G

Caption: Workflow for Chiral HPLC Analysis of this compound.

Method Validation Insights

While this protocol provides a robust method for routine analysis, a full method validation according to ICH guidelines is necessary for use in a regulated environment.[15][19][20] Key validation parameters to consider include:

  • Specificity: The ability to assess the analyte in the presence of its impurities (in this case, the S-enantiomer). This is demonstrated by achieving baseline resolution.

  • Linearity: Establishing a linear relationship between the concentration of the S-enantiomer and its peak area over a defined range (e.g., from the limit of quantitation to 1.0% of the main component concentration).

  • Accuracy: Determined by spiking the this compound sample with known amounts of the (S)-enantiomer and measuring the recovery.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of the S-enantiomer that can be reliably quantified with acceptable precision and accuracy.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.998[19][20]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 5.0% at the LOQ level
LOQ Signal-to-Noise Ratio ≥ 10

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the enantiomeric excess of this compound using chiral HPLC. By leveraging a well-characterized polysaccharide-based chiral stationary phase and incorporating integral system suitability tests, this method ensures high levels of trustworthiness and data integrity. The detailed explanation of the underlying principles of chiral recognition and the structured, step-by-step protocol empower researchers, scientists, and drug development professionals to implement this critical analysis with confidence, ensuring the quality and stereochemical purity of their chiral compounds.

References

Application Note: Structural Elucidation of (R)-Mandelamide via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Mandelamide is a chiral carboxylic acid amide with significant applications in organic synthesis and as a precursor in the development of pharmaceutical agents. Its stereochemical purity is often critical to its function and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for identity confirmation and stereochemical analysis. This application note provides a comprehensive guide to the structural elucidation of this compound using high-resolution 1H NMR spectroscopy. We will detail the necessary protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices to ensure data integrity and trustworthiness.

Chemical Structure and Proton Environment

The structure of this compound comprises a phenyl group, a methine proton adjacent to a hydroxyl group and the amide functionality, and two amide protons. The distinct electronic environments of these protons result in a characteristic 1H NMR spectrum.

Structure of this compound:

  • Aromatic Protons (H-Ar): Protons on the phenyl ring.

  • Methine Proton (H-α): The single proton attached to the chiral center.

  • Amide Protons (H-NH2): The two protons of the primary amide group.

  • Hydroxyl Proton (H-OH): The proton of the hydroxyl group.

Experimental Protocol: 1H NMR Analysis of this compound

This section outlines the step-by-step methodology for acquiring a high-quality 1H NMR spectrum of this compound.

I. Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring those of the sample.[1] Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[2] For mandelamide, deuterated methanol (CD3OD) is a suitable solvent.[3]

Materials:

  • This compound (5-10 mg)

  • Deuterated Methanol (CD3OD, 99.8% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration is generally sufficient for obtaining a good signal-to-noise ratio for a small molecule on a modern NMR spectrometer.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated methanol (CD3OD) to the vial.

  • Homogenization: Gently swirl the vial to ensure the complete dissolution of the mandelamide sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the liquid column height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Rationale for Experimental Choices:

  • Solvent: Deuterated methanol is chosen for its ability to dissolve mandelamide and its minimal residual proton signals. The residual signal of CD3OD (CHD2OD) appears as a quintet around 3.31 ppm, which is typically well-separated from the signals of interest in mandelamide.

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides an optimal balance between good signal intensity and minimizing potential line broadening due to sample aggregation.

II. NMR Data Acquisition

The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and experimental goals.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence is often used for routine 1D proton spectra to allow for faster relaxation and a shorter experimental time without significantly compromising signal intensity for quantitative analysis.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Acquisition Time (AQ)~3-4 secondsAllows for adequate data sampling for good resolution.
Relaxation Delay (D1)1-2 secondsA sufficient delay to allow for nearly complete relaxation of the protons, ensuring accurate integration.
Spectral Width (SW)~12-16 ppmA standard spectral width that encompasses the typical chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR analysis.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh this compound Dissolve Dissolve in CD3OD Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire 1H NMR Spectrum Shim->Acquire FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference G Start Analyze 1H NMR Spectrum Region1 Identify Aromatic Region (~7.3-7.5 ppm) Start->Region1 Region2 Identify Aliphatic Region (~4.9 ppm) Start->Region2 Region3 Identify Broad/Exchangeable Peaks Start->Region3 Assign1 Assign Multiplet to Phenyl Protons (5H) Region1->Assign1 Assign2 Assign Singlet to Methine Proton (1H) Region2->Assign2 Assign3 Assign Broad Singlets to Amide (2H) and Hydroxyl (1H) Protons Region3->Assign3 Verify Verify Integrations and Multiplicities Assign1->Verify Assign2->Verify Assign3->Verify Conclusion Structural Elucidation of this compound Confirmed Verify->Conclusion

References

Application Note: Large-Scale Biocatalytic Production of (R)-Mandelamide for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Industrial Imperative for Enantiopure (R)-Mandelamide

This compound is a high-value chiral building block, indispensable in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific structure is a critical precursor for the development of drugs where a single enantiomer provides the desired therapeutic effect, minimizing side effects associated with a racemic mixture.[1][2] Traditionally, the synthesis of chiral amides has presented challenges in achieving high enantioselectivity and yield on an industrial scale.[3][4] However, advancements in biocatalysis, particularly the use of enantioselective nitrilases, have paved the way for efficient, green, and scalable production of this compound.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale production of this compound. It details a field-proven biocatalytic methodology, from enzyme selection and reaction optimization to downstream processing and final product analysis. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

The Biocatalytic Advantage: Nitrilase-Mediated Synthesis

The core of this process lies in the enantioselective hydration of mandelonitrile to this compound, catalyzed by a specific nitrilase enzyme (EC 3.5.5.1). Unlike traditional chemical synthesis, which often requires harsh conditions and chiral resolving agents, biocatalysis offers a more sustainable and direct route.[5][6] Nitrilases can operate under mild aqueous conditions, exhibit high enantioselectivity, and can be engineered for improved activity and stability.[7]

The overall transformation involves the conversion of racemic (R,S)-mandelonitrile, where the nitrilase selectively hydrates the (R)-enantiomer to this compound, leaving the (S)-enantiomer largely unreacted. In some processes, the unreacted (S)-mandelonitrile can be racemized in situ, allowing for a dynamic kinetic resolution and theoretically a 100% yield of the desired (R)-product.[8][9]

Experimental Workflow and Logical Framework

The industrial production of this compound via this biocatalytic route can be conceptually broken down into three main stages: Upstream Biocatalyst Preparation, the Biotransformation Reaction, and Downstream Processing. Each stage is critical for the overall efficiency, yield, and purity of the final product.

Large_Scale_Mandelamide_Production cluster_0 Upstream Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Downstream Processing A Nitrilase Gene Selection & Cloning B Recombinant E. coli Fermentation A->B C Cell Harvesting & Whole-Cell Biocatalyst Prep B->C D Reaction Setup: Buffer, Substrate, Biocatalyst C->D Transfer of Biocatalyst E Controlled Biocatalytic Conversion D->E F Reaction Monitoring (HPLC) E->F G Biocatalyst Removal (Centrifugation/Filtration) F->G Reaction Completion Signal H Product Extraction G->H I Crystallization & Purification H->I J Final Product Analysis (Purity & e.e.) I->J

Figure 1: High-level overview of the biocatalytic production workflow for this compound.

Detailed Protocols and Methodologies

Upstream: Preparation of Whole-Cell Biocatalyst

The use of a whole-cell biocatalyst (e.g., recombinant E. coli) is often preferred in industrial settings as it circumvents the need for costly and time-consuming enzyme purification.

Protocol 4.1.1: Fermentation and Harvesting of Recombinant E. coli Expressing Nitrilase

  • Inoculum Preparation: Aseptically inoculate 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a glycerol stock of the recombinant E. coli strain. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Fermentation: Transfer the seed culture to a 10 L fermenter containing sterile production medium. Maintain the temperature at 37°C and pH at 7.0.

  • Induction: Once the optical density at 600 nm (OD600) reaches 0.6-0.8, induce nitrilase expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Cultivation: Reduce the temperature to 25°C and continue fermentation for another 12-16 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

Biotransformation: Enantioselective Synthesis of this compound

This stage is the core of the synthesis, where the substrate is converted to the desired product.

Protocol 4.2.1: Whole-Cell Catalyzed Hydration of (R,S)-Mandelonitrile

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture consisting of:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 50 mM (R,S)-Mandelonitrile (substrate)

    • 100 g/L wet cell weight of the whole-cell biocatalyst

  • Incubation: Incubate the reaction mixture at 35°C with gentle agitation to ensure a homogenous suspension.[10]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour). Centrifuge the aliquot to pellet the cells and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of mandelonitrile, mandelamide, and any by-product mandelic acid.[1]

  • Reaction Termination: The reaction is typically complete within 8-12 hours, indicated by the stabilization of the this compound concentration.

Downstream Processing: Isolation and Purification

Downstream processing is crucial for obtaining a high-purity product suitable for pharmaceutical applications.[11][12][13]

Downstream_Processing_Flow A Reaction Mixture (Cells + Supernatant) B Centrifugation/ Filtration A->B C Cell Pellet (Waste) B->C D Clear Supernatant (Aqueous Phase) B->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Aqueous Phase (Waste) E->F G Organic Phase (Contains Product) E->G H Drying & Concentration (Rotary Evaporation) G->H I Crude this compound H->I J Recrystallization (e.g., from Ethanol) I->J K Pure this compound Crystals J->K L Drying under Vacuum K->L M Final Product: This compound (>99% Purity, >99% e.e.) L->M

Figure 2: Detailed workflow for the downstream processing of this compound.

Protocol 4.3.1: Extraction and Purification of this compound

  • Biocatalyst Removal: At the end of the reaction, separate the whole-cell biocatalyst from the reaction mixture by centrifugation (10,000 x g for 30 minutes) or industrial-scale filtration.[14]

  • Extraction: Extract the clear supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[15]

  • Isolation and Drying: Collect the glistening white crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analytical Methods
  • Purity and Yield Determination: High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Enantiomeric Excess (e.e.) Determination: Chiral HPLC using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Typical Performance Data

The following table summarizes expected results based on the described protocols.

ParameterTarget ValueAnalytical Method
Substrate Conversion > 95%HPLC
Product Yield > 85% (isolated)Gravimetric
Final Purity > 99.5%HPLC
Enantiomeric Excess (e.e.) > 99%Chiral HPLC
Melting Point Approx. 132-134 °CMelting Point Apparatus

Conclusion

The biocatalytic production of this compound using a whole-cell nitrilase system represents a robust, scalable, and sustainable alternative to traditional chemical methods. The protocols detailed in this application note provide a clear and reproducible pathway for the industrial-scale synthesis of this critical pharmaceutical intermediate. By leveraging the high enantioselectivity of nitrilases and optimizing both the biotransformation and downstream processing steps, manufacturers can achieve high yields of this compound with the exceptional purity required for pharmaceutical applications.

References

Application Note: (R)-Mandelamide as a Versatile Resolving Agent in Chiral Separation via Cocrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-mandelamide as a chiral resolving agent through the technique of cocrystallization. We will delve into the fundamental principles of chiral separation by cocrystallization, detail screening and synthesis protocols, and outline robust characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This guide is designed to be a self-validating system, enabling users to effectively implement this powerful technique for the resolution of racemic compounds.

Introduction: The Challenge of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] Regulatory bodies increasingly mandate the development of single-enantiomer drugs to enhance safety and efficacy.[2] Consequently, efficient and scalable methods for chiral separation are of paramount importance in the pharmaceutical industry. While techniques like chiral chromatography are effective, crystallization-based methods, including cocrystallization, offer a cost-effective and scalable alternative for obtaining enantiomerically pure active pharmaceutical ingredients (APIs).[3][4]

Cocrystallization is a powerful technique that brings together two or more neutral molecules in a stoichiometric ratio within a single crystal lattice.[1] For chiral separation, a homochiral coformer, in this case, this compound, is introduced to a racemic mixture of a target compound. This interaction can lead to two primary outcomes, both of which can be exploited for separation[1][2]:

  • Enantiospecific Cocrystallization: The chiral coformer selectively forms a cocrystal with only one of the enantiomers of the target compound.

  • Diastereomeric Cocrystal Pair Formation: The chiral coformer forms cocrystals with both enantiomers of the target, resulting in a pair of diastereomers with different physicochemical properties, such as solubility, which allows for their separation.[1]

This compound, a derivative of mandelic acid, is an excellent candidate for a chiral resolving agent due to its ability to form robust hydrogen-bonding networks, a key interaction in cocrystal formation. This note will provide the necessary protocols to explore its potential in resolving racemic mixtures.

This compound: A Promising Chiral Coformer

This compound possesses key molecular features that make it an effective chiral resolving agent:

  • Chiral Center: The stereogenic center on the α-carbon provides the basis for chiral recognition.

  • Hydrogen Bonding Moieties: The amide group (-CONH2) and the hydroxyl group (-OH) are excellent hydrogen bond donors and acceptors, facilitating the formation of stable cocrystal structures.

  • Structural Rigidity: The phenyl ring provides a degree of rigidity to the molecule, which can lead to more predictable packing arrangements in the crystal lattice.

The choice of this compound allows for the selective crystallization of one diastereomeric cocrystal, leaving the other enantiomer of the target compound enriched in the solution phase.

Experimental Workflow for Chiral Resolution

The overall workflow for chiral separation using this compound is a systematic process involving screening, synthesis, and analysis.

Chiral Resolution Workflow cluster_screening Cocrystal Screening cluster_synthesis Synthesis & Isolation cluster_analysis Characterization & Analysis cluster_recovery Final Product Recovery Screening Screening for Cocrystal Formation (LAG, Slurry, Evaporation) Synthesis Scale-up Synthesis of Diastereomeric Cocrystal Screening->Synthesis Positive Hit Isolation Isolation of Less Soluble Diastereomeric Cocrystal Synthesis->Isolation Characterization Solid-State Characterization (PXRD, DSC, FTIR) Isolation->Characterization Purity Determination of Enantiomeric Excess (Chiral HPLC) Isolation->Purity Recovery Recovery of Target Enantiomer from Cocrystal Isolation->Recovery PXRD Analysis cluster_inputs Input Diffractograms cluster_experimental Experimental Result cluster_comparison Comparison cluster_outcomes Possible Outcomes Input1 PXRD of this compound Comparison Overlay and Compare Patterns Input1->Comparison Input2 PXRD of Racemic Target Input2->Comparison Experimental PXRD of Grinding/Slurry Product Experimental->Comparison Outcome1 New Pattern: Cocrystal Formed Comparison->Outcome1 Outcome2 Mixture of Starting Materials: No Cocrystal Comparison->Outcome2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-Mandelamide. Chiral amides are crucial structural motifs in many pharmaceuticals and fine chemicals, making their efficient and enantioselective synthesis a significant goal.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and enantiopurity of this compound, primarily through biocatalytic routes. Here, we synthesize field-proven insights with established scientific principles to help you navigate the complexities of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q: My enantiomeric excess (ee) for this compound is consistently low. What are the likely causes and how can I fix this?

A: Low enantiomeric excess is a frequent and critical problem in chiral synthesis.[3] In the enzymatic synthesis of this compound from racemic mandelonitrile, the primary culprit is often the competing non-enzymatic, base-catalyzed formation of racemic mandelamide.[4]

Causality and Solutions:

  • pH is Too High: The chemical hydrolysis of mandelonitrile is significantly accelerated under basic or even neutral conditions, producing a racemic mixture that contaminates your desired (R)-enantiomer. The enzyme, a hydroxynitrile lyase (HNL) or nitrilase/nitrile hydratase, is highly stereoselective, but this background reaction is not.

    • Solution: Lower the reaction pH. Most successful protocols operate in a pH range of 3.5 to 5.5.[4][5] This acidic environment effectively suppresses the non-enzymatic pathway, ensuring that the formation of mandelamide is almost exclusively directed by the enzyme. Always verify the optimal pH for your specific enzyme, as activity can drop sharply outside its preferred range.

  • Incorrect Enzyme Selection: Not all nitrile-converting enzymes possess the same degree of enantioselectivity. Some may have only moderate preference for one enantiomer or exhibit undesired side activities.

    • Solution: Screen different enzymes. If using a nitrilase, ensure it has high enantioselective hydration activity rather than hydrolysis activity to avoid forming the carboxylic acid.[6] Protein engineering has been successfully used to enhance the enantioselectivity of nitrilases, with some mutants achieving an ee of over 91% for this compound.[6]

  • Use of a Biphasic System: Benzaldehyde, the precursor to mandelonitrile, has low solubility in water. A two-phase aqueous-organic system can help manage substrates and products.

    • Solution: An organic phase (e.g., methyl tert-butyl ether - MTBE) can dissolve a high concentration of the substrate, while the enzyme remains in the aqueous phase where the enantioselective reaction occurs. This compartmentalization further minimizes the non-catalyzed reaction, boosting enantioselectivity.[4]

Q: The reaction conversion is poor, resulting in a low overall yield. How can I improve it?

A: Low conversion, even with high selectivity, is a barrier to an efficient process. This issue often points to enzyme inhibition, deactivation, or suboptimal reaction conditions.

Causality and Solutions:

  • Enzyme Deactivation by Benzaldehyde: The starting material for mandelonitrile synthesis, benzaldehyde, can deactivate many enzymes, including nitrilases.

    • Solution: Implement a one-pot process where the cyanohydrin (mandelonitrile) is formed in situ. Adding sodium bisulfite has been shown to prevent enzyme deactivation by the aldehyde starting material, removing the need to isolate the cyanohydrin intermediate.[7]

  • Insufficient Enzyme Loading or Activity: The reaction rate may be too slow to be practical if the amount of active enzyme is insufficient.

    • Solution: Increase the enzyme loading (e.g., g/L of whole cells) in the reaction mixture.[6] If using whole-cell biocatalysts, consider cell permeabilization (e.g., with isopropanol or CTAB) to overcome mass transfer limitations of the substrate entering the cell, which can significantly enhance reaction rates.[8]

  • Poor Substrate Availability: As mentioned, the low aqueous solubility of substrates can limit the reaction rate.

    • Solution: A biphasic system not only improves ee but can also act as a reservoir for toxic intermediates and substrates, maintaining a low but constant concentration in the aqueous phase where the enzyme is active.[9] Vigorous stirring is essential to maximize the interfacial area for substrate transfer.[4]

  • Sub-optimal Temperature: Temperature affects both enzyme activity and stability.

    • Solution: Determine the optimal temperature for your specific enzyme. While higher temperatures may increase the initial reaction rate, they can also lead to faster enzyme denaturation. A typical range for these reactions is 25-40°C.[10][11]

Q: My primary product is (R)-Mandelic Acid instead of this compound. Why is this happening and how can I promote amide formation?

A: This is a classic case of competing reaction pathways catalyzed by the same enzyme family. The formation of carboxylic acid instead of the amide points directly to the type of enzyme activity that is dominant.

Causality and Solutions:

  • Dominant Nitrilase (Hydrolysis) Activity: The nitrilase superfamily includes enzymes that can hydrolyze nitriles. The mechanism involves a thioimidate intermediate. This intermediate can either be hydrolyzed to produce a carboxylic acid and ammonia (the dominant pathway for most nitrilases) or be hydrated to release the amide.[7] If you are getting mandelic acid, your enzyme has high hydrolysis specificity.

    • Solution: Select an enzyme with known high hydration specificity. This is characteristic of Nitrile Hydratases (NHases). Alternatively, specific nitrilases have been engineered to favor the hydration pathway. For example, mutants of the nitrilase from Oryza sativa were created that specifically produce this compound with high purity.[6]

  • Reaction Conditions Favoring Hydrolysis: In some cases, reaction conditions such as pH can influence the ratio of amide to acid produced.

    • Solution: Review literature for your specific enzyme or enzyme class to see if pH or temperature adjustments can shift the selectivity towards the amide product. However, the most effective solution is typically choosing or engineering the right enzyme.

Q: I'm struggling with product isolation and purification from the reaction mixture. What are the best practices?

A: Effective downstream processing is crucial for obtaining a high-purity final product. The choice of method depends on the reaction system (e.g., monophasic vs. biphasic) and the physical properties of mandelamide.

Causality and Solutions:

  • Inefficient Extraction: If the product is not efficiently removed from the aqueous phase, the isolated yield will be low.

    • Solution: If using a biphasic system, the mandelamide product will primarily be in the organic layer, which simplifies separation.[4] If using a single aqueous phase, perform multiple extractions with a suitable organic solvent like ethyl acetate.[5]

  • Difficulty with Crystallization: Mandelamide is a crystalline solid.[2][12] Achieving good crystals is key to high purity.

    • Solution: After extraction and drying the organic phase, concentrate the solvent under reduced pressure. Recrystallization from a suitable solvent like hot ethanol is a documented method for purifying mandelamide.[2][12] Cooling the filtrate in an ice bath can induce crystallization.[13]

  • Co-extraction of Impurities: Unreacted starting materials or byproducts can co-extract with the desired product.

    • Solution: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic byproducts (like mandelic acid), followed by a brine wash to remove residual water and water-soluble impurities before drying and concentration.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a Dynamic Kinetic Resolution (DKR) and why is it essential for this synthesis?

A Dynamic Kinetic Resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. This overcomes the 50% yield limitation of a standard kinetic resolution.[9][14] In the context of this compound synthesis from racemic mandelonitrile, the process works as follows:

  • Enantioselective Conversion: The enzyme (e.g., a nitrilase or NHase) selectively converts one enantiomer—in this case, (R)-mandelonitrile—into this compound.

  • In-Situ Racemization: The unreacted (S)-mandelonitrile, which is left behind, is chemically unstable and spontaneously racemizes back to a 1:1 mixture of (R)- and (S)-mandelonitrile under the reaction conditions.[15]

  • Continuous Conversion: This newly formed (R)-mandelonitrile is now available as a substrate for the enzyme. This cycle of selective conversion and racemization continues, theoretically funneling all the starting material into the desired (R)-product.

Q2: Should I use a whole-cell catalyst or a purified enzyme? What about immobilization?

The choice between whole cells, purified enzymes, and immobilized catalysts involves trade-offs between cost, activity, stability, and ease of use.

  • Whole-Cell Catalysts: These are often cheaper to prepare as they eliminate costly and time-consuming protein purification steps. The cell can also protect the enzyme from harsh conditions. However, the cell membrane can pose a permeability barrier, and side reactions from other cellular enzymes are possible.[8]

  • Purified Enzymes (Cell-Free Extract): Using a purified enzyme or cell-free extract (CFE) eliminates competing side reactions and substrate transport issues, leading to cleaner reaction profiles and potentially higher specific activity.[7] However, the purification process adds cost, and the isolated enzyme may be less stable.

  • Immobilized Enzymes: Immobilization onto a solid support can significantly enhance enzyme stability and allows for easy separation of the catalyst from the reaction mixture, facilitating reuse over multiple batches.[10][16] This is often the preferred format for industrial-scale processes due to improved process economics.

Q3: What are the most critical reaction parameters to optimize for yield and selectivity?

Based on numerous studies, the most critical parameters to control are:

  • pH: As detailed in the troubleshooting section, maintaining an acidic pH (typically 3.5-5.5) is paramount to suppress the racemic background reaction and achieve high enantiomeric excess.[4]

  • Solvent System: Using a two-phase aqueous-organic system is highly advantageous. It allows for high substrate loading, minimizes enzyme inhibition, and improves enantioselectivity.[4][17]

  • Temperature: This must be optimized to balance reaction rate and enzyme stability. A common starting point is between 25-40°C.[10]

  • Enzyme Choice and Engineering: The intrinsic properties of the biocatalyst are fundamental. Screening for enzymes with high (R)-selectivity and the desired hydration activity is the most crucial step. If necessary, protein engineering can be employed to fine-tune these properties.[6][7]

Section 3: Data & Protocols

Table 1: Impact of Biocatalyst and Conditions on Chiral Synthesis
Biocatalyst SystemSubstrateKey ProductYieldEnantiomeric Excess (ee)Reference
Engineered Oryza sativa Nitrilase (mutant)Racemic MandelonitrileThis compound-91.40%[6]
Engineered BCJ2315 Nitrilase (mutant)2-Methoxy-mandelonitrile(R)-2-Methoxymandelic acid70%97%[7]
Immobilized Rhodococcus rhodochrous NHaseRacemic MandelonitrileThis compound-up to 81%[10]
Recombinant Alcaligenes sp. NitrilaseRacemic Mandelonitrile(R)-Mandelic Acid94.5%>99.9%[8]
Recombinant E. coli with (R)-oxynitrilase & nitrilaseBenzaldehyde + Cyanide(R)-Mandelic Acid->95%[18]

Note: This table summarizes data from different studies, which may have varying reaction scales and optimization levels. It is intended for comparison of catalyst performance.

Protocol 1: General Procedure for Enzymatic Synthesis of this compound in a Biphasic System

This protocol is a general guideline and should be optimized for your specific enzyme and equipment.

Safety Precaution: All manipulations involving cyanides (KCN, HCN) must be performed in a certified chemical fume hood by trained personnel. Cyanide is highly toxic.[4]

Materials:

  • (R)-selective Nitrile Hydratase or a nitrilase with high hydration activity (as whole cells, CFE, or immobilized).

  • Benzaldehyde (freshly distilled).

  • Potassium cyanide (KCN).

  • Citrate buffer (e.g., 0.1 M, pH 4.0-5.0).

  • Organic solvent (e.g., MTBE or diisopropyl ether).

  • Jacketed reaction vessel with efficient overhead stirring.

  • Chiral HPLC or GC for analysis.

Procedure:

  • Prepare Aqueous Phase: In the reaction vessel, prepare the citrate buffer at the optimal pH for your enzyme. Disperse the biocatalyst (e.g., 20 g/L of recombinant cells) in the buffer.[6]

  • Prepare Organic Phase: In a separate flask, dissolve the benzaldehyde in the organic solvent to the desired concentration (e.g., 50-100 mM).

  • Reaction Setup: Add the organic phase to the aqueous phase in the reactor. A common starting volume ratio is 1:1. Begin vigorous stirring to create a fine emulsion and maximize the interfacial area.

  • Initiate Reaction: Bring the mixture to the optimal temperature (e.g., 30°C).[6] Separately prepare a solution of KCN in the citrate buffer. Add the KCN solution slowly to the vigorously stirred reaction mixture. The acidic buffer will generate HCN in situ, which then reacts with benzaldehyde to form mandelonitrile.

  • Monitor Progress: Periodically stop the stirring, allow the phases to separate, and take a small sample from the organic phase. Analyze the sample by chiral HPLC/GC to determine the conversion of benzaldehyde and the enantiomeric excess of the this compound product.[5]

  • Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer. Extract the aqueous layer 1-2 times with fresh organic solvent to recover any remaining product.

  • Purification: Combine all organic layers. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from hot ethanol.[12][13]

Section 4: Visual Guides

Diagram 1: Troubleshooting Flowchart for Low Yield/EE%

Troubleshooting_Flowchart Start Start: Low Yield or Low Enantiomeric Excess (ee) Check_EE Is ee% low (<95%)? Start->Check_EE Check_Yield Is Conversion/Yield low? Check_EE->Check_Yield No Lower_pH Lower Reaction pH to 4.0-5.0 to suppress background reaction. Check_EE->Lower_pH Yes Problem_Acid Is Mandelica Acid the major byproduct? Check_Yield->Problem_Acid No Check_Enzyme_Activity Increase enzyme loading or permeabilize whole cells. Check_Yield->Check_Enzyme_Activity Yes Change_Enzyme_Type Switch to a Nitrile Hydratase (NHase) or engineer nitrilase for hydration activity. Problem_Acid->Change_Enzyme_Type Yes End Process Optimized Problem_Acid->End No Check_Enzyme_Selectivity Verify enzyme's intrinsic enantioselectivity. Screen other biocatalysts. Lower_pH->Check_Enzyme_Selectivity Check_Enzyme_Selectivity->Check_Yield Use_Biphasic Use a biphasic system to reduce substrate inhibition. Check_Enzyme_Activity->Use_Biphasic Optimize_Temp Optimize temperature for both activity and stability. Use_Biphasic->Optimize_Temp Optimize_Temp->Problem_Acid Change_Enzyme_Type->End

Caption: Troubleshooting workflow for low yield or enantiomeric excess.

Diagram 2: Biocatalytic Pathways to this compound

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Benzaldehyde Benzaldehyde Rac_MN Racemic Mandelonitrile (R,S)-MN Benzaldehyde->Rac_MN Chemical Reaction (pH dependent) HCN HCN / CN⁻ HCN->Rac_MN Chemical Reaction (pH dependent) R_Mandelamide This compound Rac_MN->R_Mandelamide Nitrile Hydratase (NHase) or Nitrilase (Hydration) R_Mandelic_Acid (R)-Mandelic Acid Rac_MN->R_Mandelic_Acid Nitrilase (Hydrolysis) S_MN (S)-Mandelonitrile Rac_MN->S_MN Enzyme Ignores S_MN->Rac_MN Racemization (DKR)

Caption: Key biocatalytic routes from benzaldehyde to this compound.

References

Problems with (R)-Mandelamide recrystallization and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Mandelamide recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of purifying this chiral molecule. The following sections offer expert insights and practical solutions to common issues encountered during the recrystallization of this compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

Answer: This indicates that this compound has low solubility in the selected solvent. The principle of recrystallization relies on the solute being soluble in a hot solvent and insoluble in a cold solvent[1]. If solubility is an issue even at elevated temperatures, consider the following:

  • Increase Solvent Polarity: this compound is a polar molecule due to the amide and hydroxyl groups. Try more polar solvents. A study on the related mandelic acid showed good solubility in polar solvents like water, ethanol, and isopropanol, with solubility increasing with temperature[2][3]. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective[4].

  • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the this compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly[5][6].

  • Increase the Temperature: Ensure you are heating the solvent to its boiling point, but be cautious with flammable organic solvents and always use a hot plate, not a Bunsen burner.

Question: My this compound "oiled out" during cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities present that depress the melting point[6][7]. The oily droplets can trap impurities, hindering purification[7][8]. To resolve this:

  • Add More Solvent: The solution may be too concentrated, causing the solute to come out of solution at a temperature above its melting point. Reheat the solution and add more of the hot solvent until the oil redissolves. Then, allow it to cool more slowly[7].

  • Lower the Crystallization Temperature: If the melting point of your this compound is low, you may need to use a lower boiling point solvent or cool the solution very slowly to a lower temperature.

  • Change the Solvent System: "Oiling out" can occur when the solvent and solute have very different polarities[6]. If you are using a nonpolar solvent, try a more polar one, or vice versa. A solvent mixture might also prevent oiling.

  • Induce Crystallization Above the "Oiling Out" Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal at a temperature just above where you observed oiling. This can encourage nucleation and crystal growth before the solution cools to the point of liquid-liquid phase separation[9].

Question: I have very low recovery of this compound after recrystallization. What are the likely causes and solutions?

Answer: Low yield is a common issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor. Here are some potential causes and solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps more of your product dissolved even at low temperatures[1]. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in a cold funnel), some product may crystallize prematurely and be lost. Use a hot filtration setup to prevent this.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the solution has been cooled adequately, for instance, in an ice bath, to maximize the precipitation of the product[10].

  • Solubility in Cold Solvent: If this compound has significant solubility in the chosen solvent even at low temperatures, you will inherently have a lower yield. You may need to screen for a solvent in which it is less soluble when cold.

Question: The purity of my this compound did not improve after recrystallization. What went wrong?

Answer: If the purity, particularly the enantiomeric excess (ee), has not improved, consider these points:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to this compound in the chosen solvent, causing them to crystallize along with your product. A different solvent system may be necessary to better differentiate the solubilities.

  • Formation of a Racemic Compound: If you are starting with an enantioenriched mixture, it is possible for the R and S enantiomers to co-crystallize as a racemic compound, which can be more stable than the individual enantiomers. A study on mandelamide has shown the existence of a racemic crystal structure[11][12][13]. In such cases, alternative purification methods like diastereomeric salt formation or chiral chromatography may be necessary[14].

  • Insufficient Number of Recrystallizations: Sometimes, a single recrystallization is not enough to remove all impurities. A second recrystallization of the obtained crystals may be necessary to achieve the desired purity[6].

Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the impurities present. However, for amides, polar solvents are generally a good starting point[4][5]. Based on literature for mandelamide and related compounds, good candidates to screen include:

  • Methanol (MeOH)[12]

  • Ethanol (EtOH)[15]

  • Acetonitrile[4]

  • Water[5]

  • Mixtures such as Tetrahydrofuran (THF)/Toluene[11][12]

How can I assess the purity of my recrystallized this compound?

Several analytical techniques can be used to determine the chemical and enantiomeric purity of your product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods:

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method for determining enantiomeric excess (ee)[12][16].

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities, though derivatization may be necessary for a non-volatile compound like mandelamide[16].

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. Chiral solvating agents can be used in NMR to determine enantiomeric purity[16].

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of functional groups characteristic of mandelamide[17].

What are some alternative purification methods if recrystallization fails?

If recrystallization does not yield the desired purity, especially for enantiomeric enrichment, consider these alternatives:

  • Column Chromatography: For removing chemical impurities with different polarities.

  • Preparative Chiral HPLC: A highly effective but often more expensive method for separating enantiomers.

  • Diastereomeric Salt Formation/Cocrystallization: This involves reacting the chiral mandelamide with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization. This has been demonstrated for the related mandelic acid[18][19]. Cocrystallization with a chiral coformer is also a promising technique[11][12].

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests or the recommendations in the table below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to just below the solvent's boiling point[10].

  • Saturated Solution: Continue adding small portions of the hot solvent until the this compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation[10].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel[10].

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent Screening for this compound Recrystallization
  • Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

  • For solvents in which the compound is insoluble at room temperature, heat the test tube in a water bath. Observe if the compound dissolves.

  • If the compound dissolves upon heating, cool the test tube to room temperature and then in an ice bath. Observe if crystals form.

  • The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms good quality crystals upon cooling.

Data Presentation

Table 1: Solubility of Mandelic Acid in Various Solvents at Different Temperatures

Note: This data is for the related compound, mandelic acid, and serves as a starting point for solvent selection for this compound. Solubility is expected to follow similar trends.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water2015.8[2]
Water4030.5[2]
Ethanol2038.5[2]
Ethanol4065.2[2]
Isopropanol2025.1[2]
Isopropanol4048.9[2]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Recrystallization

G start Recrystallization Attempted issue1 No Crystals Form start->issue1 Issue? issue2 Oiling Out start->issue2 Issue? issue3 Low Yield start->issue3 Issue? issue4 Poor Purity start->issue4 Issue? success Successful Recrystallization start->success No Issue sol1 Concentrate Solution (Too Dilute) issue1->sol1 sol2 Scratch Flask / Add Seed (Nucleation Issue) issue1->sol2 sol3 Change Solvent (Wrong Solvent) issue1->sol3 issue2->sol3 sol4 Add More Hot Solvent (Too Concentrated) issue2->sol4 sol5 Cool Slowly (Cooling Too Fast) issue2->sol5 issue3->sol1 sol6 Concentrate Mother Liquor (Incomplete Precipitation) issue3->sol6 sol7 Perform Additional Recrystallizations (Co-crystallization) issue4->sol7 sol8 Change Solvent System (Wrong Solvent) issue4->sol8

Caption: Troubleshooting workflow for common recrystallization problems.

Diagram 2: Standard Recrystallization Protocol Workflow

G step1 1. Dissolve Crude this compound in Minimum Hot Solvent step2 2. Hot Filtration (if insoluble impurities are present) step1->step2 step3 3. Slow Cooling to Room Temperature step2->step3 step4 4. Further Cooling in Ice Bath step3->step4 step5 5. Vacuum Filtration to Collect Crystals step4->step5 step6 6. Wash Crystals with Cold Solvent step5->step6 step7 7. Dry Purified Crystals step6->step7 end Pure this compound step7->end

Caption: Step-by-step workflow for a standard recrystallization.

References

Technical Support Center: (R)-Mandelamide Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-Mandelamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chiral intermediate. We will address specific issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity of synthesized this compound.

Q1: What are the most common types of impurities I might encounter in my this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized into four groups:

  • Starting Material-Related: Unreacted (R)-mandelic acid or impurities present in the initial starting material.[1][2]

  • Reagent-Related: Inorganic salts, such as sodium carbonate or sodium sulfate, that are introduced during reaction workup steps.[3]

  • Process-Related (By-products): Side-products formed during the amidation reaction. The specific by-products depend on the synthetic route, but can include products from racemization or side reactions of coupling agents.[4][5]

  • Enantiomeric Impurity: The presence of the undesired (S)-Mandelamide enantiomer. This is a critical impurity that affects the stereochemical purity of the final product.[1][6]

Q2: My final product has a low or broad melting point. What is the likely cause?

A2: A low or broad melting point is a classic indicator of impurities. While enantiomeric impurities can sometimes affect the melting point, it is more commonly caused by the presence of residual solvents, unreacted starting materials (like mandelic acid), or inorganic salts from the workup.[3] We recommend performing a purification step like recrystallization to remove these achiral impurities first.

Q3: How can I accurately determine the enantiomeric purity (enantiomeric excess, ee%) of my this compound?

A3: The most reliable methods for determining enantiomeric purity are chiral chromatography techniques.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and established technique for separating enantiomers.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC. It has shown excellent results for separating chiral amides using polysaccharide-based chiral stationary phases (CSPs).[9][10][]

Optical rotation can provide an initial indication of enantiomeric enrichment, but it is not a quantitative measure of purity and can be misleading if other optically active impurities are present.[8]

Q4: What is the difference between chemical purity and enantiomeric purity?

A4: This is a crucial distinction in chiral synthesis.

  • Chemical Purity refers to the percentage of your desired chemical compound (this compound) in the sample, excluding all other chemical entities (solvents, reagents, by-products). It is typically measured by techniques like standard HPLC (with a non-chiral column), NMR, or melting point analysis.

  • Enantiomeric Purity (or Enantiomeric Excess, ee) refers to the degree to which one enantiomer is present in excess of the other. For example, a sample with 99% this compound and 1% (S)-Mandelamide has an enantiomeric excess of 98% ee. This is specifically measured by chiral-sensitive methods like chiral HPLC or SFC.[12] A sample can be 100% chemically pure (containing only mandelamide) but be a 50:50 racemic mixture, giving it 0% enantiomeric purity.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving specific problems encountered during and after the synthesis.

Issue 1: Low Yield or Oily Product After Workup

Your reaction is complete, but after the aqueous workup and solvent evaporation, you are left with a low yield of solid or a persistent oil instead of the expected crystalline this compound.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a crude sample by TLC or LC-MS. Check for the presence of significant amounts of starting material ((R)-mandelic acid or its ester).Optimize reaction conditions (time, temperature, reagent stoichiometry). Ensure reagents are fresh and anhydrous where required.
Product is Soluble in Workup Solvent If the product has some water solubility, significant loss can occur during aqueous extraction.Minimize the volume of aqueous washes. Perform a back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate).
Presence of Impurities Preventing Crystallization An oily product often indicates the presence of impurities that inhibit crystal lattice formation.Attempt purification via column chromatography on silica gel to remove polar impurities. Following chromatography, attempt recrystallization.
Residual Solvent The product may be fully dissolved in a high-boiling point solvent used in the reaction or workup.Ensure complete removal of solvent under high vacuum, possibly with gentle heating.
Issue 2: Poor Enantiomeric Excess (ee%) in the Final Product

Your chiral HPLC analysis shows a significant peak for the undesired (S)-Mandelamide.

The primary cause of poor enantiomeric excess, assuming you started with an enantiopure material, is racemization . The α-proton (the hydrogen on the carbon bearing the hydroxyl and phenyl groups) is acidic and can be removed under certain conditions, leading to a planar intermediate that can be re-protonated from either face, scrambling the stereochemistry.[4][5]

Causality Behind Racemization:

  • Harsh Basic Conditions: Strong bases used during the reaction or workup can deprotonate the α-carbon.[5]

  • High Temperatures: Prolonged heating can promote racemization, especially if acidic or basic species are present.

  • Certain Activation Methods: Some methods for activating the carboxylic acid for amidation, such as conversion to an acid chloride, can promote racemization via ketene formation if not performed carefully at low temperatures.[4]

Troubleshooting Flowchart for Purity Issues

G start Crude Product Analysis check_mp Check Melting Point (MP) start->check_mp mp_result MP sharp & near literature value? check_mp->mp_result check_nmr Analyze by ¹H NMR nmr_result NMR shows only product peaks? check_nmr->nmr_result check_chiral_hplc Analyze by Chiral HPLC/SFC hplc_result ee% > 98%? check_chiral_hplc->hplc_result mp_result->check_nmr Yes recrystallize Recrystallize to remove achiral impurities mp_result->recrystallize No (Low/Broad) nmr_result->check_chiral_hplc Yes column_chrom Purify by Column Chromatography nmr_result->column_chrom No (Impurity peaks present) product_ok Product is Pure hplc_result->product_ok Yes chiral_sep Perform Chiral Separation (Prep-HPLC/SFC or Cocrystallization) hplc_result->chiral_sep No recrystallize->start Re-analyze column_chrom->start Re-analyze

Caption: Troubleshooting decision tree for purity analysis.

Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization

This protocol is effective for removing insoluble inorganic salts and other impurities with different solubility profiles than this compound. Ethanol is a commonly cited solvent for this purpose.[1][2][3]

Objective: To increase the chemical purity of crude this compound.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of absolute ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the mandelamide is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities (like salts) are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.

  • Analysis: Determine the melting point and perform NMR and/or HPLC analysis to confirm the purity of the recrystallized product. Additional product may be recovered by carefully concentrating the mother liquor.[3]

Protocol 2: General Workflow for Chiral HPLC/SFC Analysis

Objective: To determine the enantiomeric excess (ee%) of a purified sample of this compound.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC/SFC System cluster_analysis Data Analysis prep_sample Dissolve sample (1 mg/mL) in mobile phase solvent inject Inject Sample prep_sample->inject hplc_system Equilibrate Chiral Column (e.g., Chiralpak IC) with mobile phase hplc_system->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas for (R) and (S) enantiomers chromatogram->integrate calculate Calculate ee%: [(Area_R - Area_S) / (Area_R + Area_S)] * 100 integrate->calculate

Caption: Workflow for chiral purity analysis by HPLC/SFC.

Typical Conditions (based on literature for chiral amides): [9][10]

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® IC are effective for this class of compounds.[9]

  • Mobile Phase (SFC): Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol.

  • Mobile Phase (HPLC): Typically a mixture of hexane or heptane with an alcohol like isopropanol or ethanol.

  • Detection: UV detector set to an appropriate wavelength for the phenyl group (e.g., 220 nm).

Section 4: Summary of Impurities and Removal Strategies

The table below provides a consolidated reference for identifying and addressing common impurities in this compound synthesis.

Impurity TypeSpecific ExampleSource / CauseRecommended Removal Method
Enantiomeric (S)-MandelamideRacemization during synthesis; impure starting material.[1][4]Preparative Chiral HPLC/SFC; Diastereomeric cocrystallization.[1][]
Starting Material (R)-Mandelic AcidIncomplete reaction.Recrystallization; Column chromatography; Acid-base extraction.[13]
Reagent-Related Sodium Sulfate (Na₂SO₄), Sodium Carbonate (Na₂CO₃)Aqueous workup steps.[3]Hot filtration during recrystallization (salts are often insoluble in hot ethanol).[3]
By-product N-acylureaUse of carbodiimide coupling agents (e.g., DCC, DIC).[4]Column chromatography.
Solvent Residue Ethanol, Acetone, Toluene, Ethyl AcetateReaction or purification steps.[1][3]Drying under high vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for Enzymatic (R)-Mandelamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the enzymatic synthesis of (R)-Mandelamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stereoselective synthesis of this compound from mandelonitrile using nitrilase enzymes. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for producing this compound?

The primary enzymatic route for producing (R)-mandelic acid, the precursor to this compound, involves the enantioselective hydrolysis of a racemic mixture of (R,S)-mandelonitrile. This reaction is catalyzed by a class of enzymes known as nitrilases (EC 3.5.5.1), which directly convert the nitrile group into a carboxylic acid and ammonia.[1][2] Some nitrilases may also exhibit nitrile hydratase activity, which would yield the corresponding amide.[3]

Q2: Which enzymes are commonly used for this synthesis?

Nitrilases from various microbial sources are employed, with a notable example being the nitrilase from Alcaligenes faecalis.[2][4][5] Other organisms that produce nitrilases capable of this conversion include species of Pseudomonas, Rhodococcus, and Burkholderia.[6][7][8][9] The choice of enzyme is critical as it dictates the enantioselectivity and overall efficiency of the reaction.

Q3: What are the key parameters to control for optimal synthesis?

The key parameters to control for a successful synthesis are pH, temperature, substrate concentration, and enzyme loading. Most bacterial and fungal nitrilases operate optimally in a pH range of 7.0-8.0 and a temperature range of 30-55°C.[1][3][6] Substrate inhibition is a common issue, so maintaining an optimal substrate concentration is crucial for maximizing the reaction rate.[10][11][12]

Q4: What is the typical enantiomeric excess (ee) that can be achieved?

With the right choice of nitrilase and optimized reaction conditions, it is possible to achieve a high enantiomeric excess (ee) for (R)-mandelic acid, often exceeding 98%.[7][8][9] This high degree of stereoselectivity is a major advantage of the enzymatic approach over chemical synthesis methods.[13]

Enzymatic Reaction Pathway

The enzymatic synthesis of (R)-mandelic acid from (R,S)-mandelonitrile is a highly selective process. The nitrilase enzyme preferentially binds to the (R)-enantiomer of the substrate, catalyzing its hydrolysis to (R)-mandelic acid.

Enzymatic Synthesis of (R)-Mandelic Acid RS_Mandelonitrile (R,S)-Mandelonitrile Nitrilase Nitrilase (R-selective) RS_Mandelonitrile->Nitrilase Substrate R_Mandelic_Acid (R)-Mandelic Acid Nitrilase->R_Mandelic_Acid Product S_Mandelonitrile (S)-Mandelonitrile (unreacted) Nitrilase->S_Mandelonitrile Unreacted Enantiomer Ammonia Ammonia Nitrilase->Ammonia Byproduct TroubleshootingWorkflow Start Start: Low this compound Yield CheckActivity 1. Verify Enzyme Activity - Run positive control - Check storage & handling Start->CheckActivity CheckConditions 2. Optimize Reaction Conditions - pH titration - Temperature profile CheckActivity->CheckConditions Activity Confirmed CheckSubstrate 3. Investigate Substrate Effects - Substrate titration (check for inhibition) - Confirm substrate quality CheckConditions->CheckSubstrate Conditions Optimized CheckStability 4. Assess Enzyme Stability - Time course experiment - Consider immobilization CheckSubstrate->CheckStability No Substrate Issues LowEE Low Enantioselectivity? CheckStability->LowEE Stability Addressed OptimizeForEE Optimize for Enantioselectivity - Vary pH and temperature - Use purified enzyme LowEE->OptimizeForEE Yes Success Successful Optimization LowEE->Success No OptimizeForEE->Success

References

Technical Support Center: Preventing Racemization of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (R)-Mandelamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of racemization during chemical reactions involving this chiral molecule. Maintaining the enantiomeric integrity of this compound is critical for its efficacy and safety in pharmaceutical applications. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate the challenges of working with this compound.

Introduction: The Challenge of Mandelamide's Stereochemical Stability

This compound possesses a stereogenic center at the alpha-carbon, which is susceptible to racemization under various reaction conditions. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, nullifies the compound's specific optical activity and can drastically alter its biological properties.[1] This process typically occurs via the formation of a planar, achiral intermediate, such as an enolate, which can be protonated from either face with equal probability, leading to a racemic mixture.[1][2][3] Understanding and controlling the factors that promote this process is paramount for any synthetic route involving this compound.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during reactions with this compound and provides systematic solutions.

Issue 1: Significant loss of enantiomeric excess (ee) is observed after a base-catalyzed reaction.

Root Cause Analysis:

The primary driver of racemization in this compound is the deprotonation of the alpha-hydrogen, which is acidic due to its position adjacent to the carbonyl group of the amide.[2][3] Strong bases readily abstract this proton, leading to the formation of a planar enolate intermediate, which is achiral. Subsequent reprotonation yields a racemic mixture. The strength and steric hindrance of the base, as well as the reaction temperature and solvent, are critical factors.[4]

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Choice of Base: The basicity and steric bulk of the base play a crucial role.[4]

    • Recommendation: Switch to a weaker or more sterically hindered base. For instance, instead of strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide, consider using milder organic bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4] These bases are less likely to deprotonate the alpha-carbon due to their lower pKa or increased steric hindrance around the nitrogen atom.

    • Causality: A weaker base will be less effective at abstracting the alpha-proton, thus slowing down the rate of enolization and subsequent racemization. Sterically hindered bases may find it difficult to approach the alpha-proton, further disfavoring the racemization pathway.

  • Lower the Reaction Temperature:

    • Recommendation: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Causality: Racemization is a thermally activated process. Lowering the temperature reduces the available kinetic energy, thereby decreasing the rate of the deprotonation-reprotonation equilibrium that leads to racemization.

  • Optimize the Solvent: The polarity of the solvent can influence the stability of the enolate intermediate.

    • Recommendation: Employ less polar, aprotic solvents. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often preferable to polar protic solvents like water or ethanol.

    • Causality: Polar protic solvents can stabilize the enolate intermediate through hydrogen bonding, potentially facilitating racemization. Aprotic solvents are less capable of such stabilization.[5][6]

Logical Flow for Troubleshooting Base-Induced Racemization:

Caption: Troubleshooting workflow for base-induced racemization.

Issue 2: Racemization occurs during amide bond formation or modification.

Root Cause Analysis:

When activating the carboxyl group of a chiral carboxylic acid for amide bond formation, or when modifying the amide itself, certain reagents and conditions can promote racemization. This is particularly prevalent in peptide synthesis, where the formation of oxazolone intermediates is a common racemization pathway.[7] While mandelamide is not an amino acid, analogous mechanisms can be at play.

Troubleshooting Steps & Explanations:

  • Employ Racemization-Suppressing Coupling Reagents:

    • Recommendation: Utilize modern coupling reagents that are designed to minimize racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization when used with carbodiimides like EDC or DIC.[4] Newer reagents like ynamides have also been reported as "racemization-free".[7][8][9]

    • Causality: These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than other intermediates. They effectively compete with the cyclization pathway that leads to oxazolone formation.

  • Control the Stoichiometry and Addition Order:

    • Recommendation: Avoid having the activated mandelamide derivative sit for extended periods before the nucleophile is introduced. A common strategy is to add the coupling reagent to the mixture of the carboxylic acid and the amine.

    • Causality: Prolonged exposure of the activated intermediate to the reaction conditions, especially in the presence of base, increases the opportunity for racemization.

Issue 3: Loss of enantiomeric purity during workup or purification.

Root Cause Analysis:

Even if the reaction itself is stereochemically controlled, subsequent workup and purification steps can introduce conditions that cause racemization. Exposure to acidic or basic conditions, or prolonged heating, can compromise the enantiomeric integrity of the product.[10][11][12][13]

Troubleshooting Steps & Explanations:

  • Maintain Neutral pH During Aqueous Workup:

    • Recommendation: Use buffered solutions or carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strong acid or base washes if possible.

    • Causality: Both strongly acidic and basic conditions can catalyze the enolization of the carbonyl group, leading to racemization.[1][3]

  • Minimize Heat Exposure During Purification:

    • Recommendation: If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, avoid prolonged exposure of the compound on the stationary phase, especially if it is acidic or basic (e.g., silica gel can be slightly acidic). Consider using neutral alumina or a different purification method.

    • Causality: Heat provides the energy for the molecule to overcome the activation barrier for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most common mechanism is through the formation of an enolate intermediate.[2][3] The hydrogen atom on the carbon bearing the hydroxyl and phenyl groups (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate. Reprotonation of this intermediate can occur from either face of the planar structure with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers.[1]

Mechanism of Base-Catalyzed Racemization:

G R_Mandelamide This compound Enolate Planar, Achiral Enolate Intermediate R_Mandelamide->Enolate + Base (-BH+) Enolate->R_Mandelamide + H+ S_Mandelamide (S)-Mandelamide Enolate->S_Mandelamide + H+

Caption: Base-catalyzed racemization of this compound.

Q2: How can I accurately determine the enantiomeric excess of my this compound sample?

A2: Several analytical techniques can be used to determine enantiomeric excess (ee). The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile and thermally stable compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which have distinct NMR spectra.[15][16] The integration of the corresponding signals allows for the calculation of the ee. (S)-Mandelic acid itself can be used as a chiral solvating agent for determining the ee of chiral amines.[15]

Q3: Are there any protecting group strategies that can help prevent racemization?

A3: Yes, protecting the hydroxyl group of this compound can sometimes mitigate racemization, although the primary site of deprotonation is the alpha-carbon. More relevant are strategies borrowed from peptide synthesis where protecting groups on the nitrogen can influence the propensity for racemization. For instance, certain N-protecting groups are known to reduce the rate of oxazolone formation.[17][18][19][20] While mandelamide is a primary amide, if it were to be N-substituted, the choice of that substituent could influence the acidity of the alpha-proton.

Q4: Can acidic conditions also cause racemization of this compound?

A4: Yes, although it is often slower than base-catalyzed racemization. Under acidic conditions, the carbonyl oxygen can be protonated, which makes the alpha-proton more acidic and facilitates the formation of an enol intermediate.[10][11][12][13] This enol is also planar and achiral at the alpha-carbon, and its tautomerization back to the keto form can lead to racemization.[3] Therefore, it is crucial to control the pH during both the reaction and workup.[10][11][12][13]

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Racemization
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound and a non-polar, aprotic solvent (e.g., THF, DCM) to a flame-dried flask.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Addition: Slowly add a sterically hindered or mild base (e.g., DIEA, 2,4,6-collidine) dropwise to the cooled solution.

  • Reagent Addition: Add the other reactant(s) to the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS while maintaining the low temperature.

  • Quenching: Once the reaction is complete, quench it by adding a mild proton source, such as a saturated aqueous solution of ammonium chloride, while the solution is still cold.

  • Workup: Allow the mixture to warm to room temperature and proceed with a standard aqueous workup, ensuring the pH remains near neutral.

  • Purification: Purify the product using a method that avoids excessive heat, such as flash column chromatography with a neutral stationary phase.

Protocol 2: Determination of Enantiomeric Excess using ¹H NMR with a Chiral Solvating Agent

This protocol is adapted for determining the ee of a chiral amine using (S)-mandelic acid, illustrating the principle. A similar approach could be developed for mandelamide derivatives.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of the chiral amine analyte and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

  • Addition of Chiral Solvating Agent: Add an equimolar amount of enantiomerically pure (S)-mandelic acid to the NMR tube.[15]

  • Homogenization: Gently mix the sample to ensure a homogeneous solution.[15]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.[15]

  • Data Analysis: Identify a proton signal in the spectrum that is well-resolved into two distinct peaks corresponding to the two diastereomeric salts. Integrate these two peaks.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100.

Summary of Key Parameters to Control Racemization

ParameterRecommendationRationale
Base Use weak or sterically hindered bases (e.g., DIEA, NMM, collidine).[4]Minimizes deprotonation of the acidic α-hydrogen.[4]
Temperature Maintain the lowest practical temperature for the reaction.Reduces the kinetic energy available to overcome the activation barrier for racemization.
Solvent Use non-polar, aprotic solvents (e.g., THF, DCM).Reduces stabilization of the planar enolate intermediate.[5][6]
Coupling Reagents Use racemization-suppressing additives (e.g., HOBt, HOAt) or specialized reagents.[4]Prevents the formation of racemization-prone intermediates like oxazolones.[7]
Reaction Time Minimize the reaction time, especially after the addition of activating agents.Reduces the time the chiral center is exposed to racemizing conditions.
Workup pH Maintain a neutral pH during aqueous workup.Avoids both acid and base-catalyzed racemization.[10][11][12][13]

References

Overcoming poor crystal formation in (R)-Mandelamide crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Mandelamide crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes. Here, you will find in-depth guides and frequently asked questions to address common challenges in obtaining high-quality crystals of this compound.

Troubleshooting Guide: Overcoming Poor Crystal Formation

This section addresses specific issues that can arise during the crystallization of this compound, providing explanations for the underlying causes and actionable protocols to resolve them.

Question 1: Why am I getting an oil or a gooey precipitate instead of crystals?

Answer:

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2][3][4][5] This is a common problem in crystallization and can be attributed to several factors:

  • High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added, the concentration of this compound can exceed the supersaturation limit for nucleation, leading to the formation of an amorphous oil.[4]

  • Low Melting Point of the Solute/Impurity Mixture: The presence of impurities can significantly lower the melting point of the solid.[1] If this melting point is below the temperature of the solution during crystallization, the compound will separate as a liquid.[1][2]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization. Oiling out can occur if the solute is too soluble in the chosen solvent, or if the solvent has a boiling point that is too high relative to the melting point of the solute.[2]

Troubleshooting Protocol for Oiling Out:
  • Reduce the Cooling Rate: Slowing down the cooling process allows the system to remain in the metastable zone for a longer period, promoting controlled nucleation and crystal growth over the formation of an oil.[6][7][8][9]

  • Solvent System Modification:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool slowly again.[1]

    • Change the Solvent: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For instance, if you are using a highly polar solvent, try a slightly less polar one. A good starting point for this compound is ethanol or a mixture of tetrahydrofuran (THF) and toluene.[10][11][12]

  • Seeding: Introducing seed crystals can bypass the kinetic barrier to nucleation and encourage crystallization directly from the supersaturated solution, preventing the formation of an oil.[5][13][14]

Question 2: My this compound crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

Answer:

The size and morphology of crystals are primarily influenced by the rates of nucleation and crystal growth. Small or needle-like crystals are often the result of rapid nucleation, where many small crystals form simultaneously and compete for the available solute, limiting their individual growth.[7][8]

Strategies to Increase Crystal Size:
  • Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, which in turn decreases the nucleation rate and allows more time for the existing crystals to grow.[6][7][8][9]

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents to find one that promotes growth on all crystal faces, leading to more equant (uniform) crystals. For mandelamide, solvents like methanol and THF have been used to produce plate-like crystals.[11][12]

  • Seeding: Introducing a small number of high-quality seed crystals into a slightly supersaturated solution can control the number of nucleation sites, leading to the growth of larger crystals.[13][14]

Question 3: The crystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield in crystallization can be frustrating and is often due to one or more of the following factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[1][15]

  • Premature Crystallization: If crystals form while the solution is still hot, impurities can be trapped, and the overall yield of pure product will be lower after filtration.

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature to maximize the precipitation of the product.

Protocol for Yield Improvement:
  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound.[15] This will ensure that the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.

  • Controlled Cooling: Ensure the solution cools slowly and undisturbed to allow for complete crystallization. After reaching room temperature, placing the flask in an ice bath can further increase the yield.[10]

  • Mother Liquor Analysis: Before discarding the mother liquor, you can test for the presence of a significant amount of dissolved product by taking a small sample and evaporating the solvent. If a substantial residue remains, it may be possible to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.[1][10]

Question 4: How can I control the polymorphic form of my this compound crystals?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[16] The formation of a specific polymorph can be influenced by several factors:

  • Solvent: The solvent can play a crucial role in determining which polymorphic form crystallizes.[12][17]

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can favor the formation of one polymorph over another.[17]

  • Supersaturation: The level of supersaturation can influence the nucleation of different polymorphs.[17]

  • Additives and Impurities: The presence of even small amounts of impurities or additives can sometimes direct the crystallization towards a specific polymorphic form.[18]

Experimental Workflow for Polymorph Control:

Polymorph_Control_Workflow cluster_screening Polymorph Screening cluster_characterization Characterization cluster_optimization Process Optimization Screening Screening Experiments (Varying Solvents, Temperatures, Cooling Rates) Characterization Characterize Solid Forms (PXRD, DSC, TGA) Screening->Characterization Analyze Results Optimization Identify Conditions for Desired Polymorph Characterization->Optimization Select Target Seeding Use Seeding with Desired Polymorph Optimization->Seeding Implement Control

Caption: Workflow for controlling the polymorphic form of this compound.

Frequently Asked Questions (FAQs)

What is a good starting solvent for the crystallization of this compound?

Based on available literature, good starting solvents for the crystallization of mandelamide and its derivatives include:

  • Ethanol: Particularly hot absolute ethanol has been successfully used.[10]

  • Methanol: Has been used to obtain colorless plate-like crystals of S-Mandelamide.[11][12]

  • Tetrahydrofuran (THF): Can be used to grow colorless plate-like crystals of (±)-Mandelamide.[11][12]

  • THF/Toluene Mixture: A 1:1 (v/v) mixture has been used for the crystallization of enantioenriched mandelamide.[11][12]

How do impurities affect the crystallization of this compound?

Impurities can have a significant impact on crystallization in several ways:[19][20][21][22]

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the crystal surface, blocking sites for further growth and potentially inhibiting nucleation altogether.[20]

  • Oiling Out: As mentioned earlier, impurities can lower the melting point of the solid, leading to oiling out.[1]

  • Changes in Crystal Habit: Impurities can selectively adsorb to certain crystal faces, altering the crystal's morphology.[21]

  • Polymorphic Form: Impurities can sometimes favor the formation of a specific, and potentially undesired, polymorph.[21]

What is the role of seeding in crystallization?

Seeding is a technique where a small amount of pre-existing crystals (seed crystals) of the desired compound is added to a supersaturated solution.[13][14] The primary purposes of seeding are:

  • To Induce Crystallization: When spontaneous nucleation is difficult, seeds provide a template for crystal growth.[13]

  • To Control Crystal Size: By controlling the number of initial nucleation sites, seeding can lead to the formation of larger, more uniform crystals.[13]

  • To Control Polymorphism: Seeding with a specific polymorphic form can direct the crystallization to produce that same form.[16]

Basic Seeding Protocol:
  • Prepare a saturated solution of this compound at an elevated temperature.

  • Cool the solution slightly to achieve a state of slight supersaturation.

  • Add a small quantity of finely ground, high-quality this compound seed crystals.

  • Allow the solution to cool slowly to promote the growth of the seed crystals.

How does the cooling rate influence crystal size and purity?

The rate of cooling is a critical parameter in crystallization that affects both the size and purity of the resulting crystals.[6][7][8][9]

Cooling RateEffect on NucleationEffect on Crystal GrowthResulting Crystal SizePurity
Slow Low rate of nucleationMore time for growthLargeGenerally higher, as impurities have time to be excluded from the growing crystal lattice.[6]
Fast High rate of nucleationLess time for growthSmall[7][8]Generally lower, as impurities can be trapped within the rapidly forming crystals.[6]

Decision-Making Flowchart for Troubleshooting Crystallization

Caption: A flowchart to guide troubleshooting efforts in this compound crystallization.

References

Side reactions to avoid in the synthesis of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Mandelamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower you to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing enantiopure this compound?

A1: Enantiopure this compound is typically synthesized through two main strategies: chemoenzymatic methods and classical chemical synthesis. Chemoenzymatic routes are often preferred for their high stereoselectivity.[1][2] A common approach involves the use of a nitrilase enzyme, which can stereoselectively hydrate (R,S)-mandelonitrile to this compound.[3][4] This can be part of a cascade reaction starting from benzaldehyde and cyanide, utilizing an (R)-specific oxynitrilase to first form (R)-mandelonitrile.[5] Classical chemical synthesis can involve the ammonolysis of an ester of (R)-mandelic acid.[6] However, this requires an enantiopure source of mandelic acid and care must be taken to avoid racemization during the process.

Q2: Why is controlling stereochemistry critical in the synthesis and application of this compound?

A2: Controlling stereochemistry is paramount because enantiomers of a chiral molecule can have vastly different biological activities.[7] In pharmaceutical applications, one enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[7] (R)-Mandelic acid, a potential byproduct or precursor, is a key intermediate for various pharmaceuticals, including semi-synthetic penicillins and anti-obesity drugs.[8][9] Therefore, ensuring the enantiomeric purity of this compound is a critical quality attribute for its use in drug development and other advanced applications. The loss of stereochemical integrity through processes like racemization leads to a mixture of enantiomers, which can compromise the efficacy and safety of the final product.[10]

Q3: What are the main advantages of a nitrilase-catalyzed approach for this compound synthesis?

A3: The primary advantages of using a nitrilase-catalyzed approach are high enantioselectivity and mild reaction conditions. Nitrilase enzymes can selectively convert one enantiomer from a racemic mixture of mandelonitrile, leading to a product with high enantiomeric excess (e.e.).[3][8] This enzymatic process typically occurs in aqueous systems under ambient temperature and near-neutral pH, avoiding the harsh reagents, high temperatures, and extreme pH levels often required in traditional chemical synthesis.[11] These mild conditions prevent many side reactions, such as racemization and decomposition of starting materials, and contribute to a greener, more sustainable manufacturing process.[9][12]

Troubleshooting Guide: Side Reactions & Optimization

This guide addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and actionable protocols to mitigate them.

Problem 1: My final product has a low enantiomeric excess (e.e.), indicating racemization. What causes this and how can I prevent it?

Causality:

Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers, leading to a loss of optical activity.[13] In the context of mandelamide synthesis, or any synthesis involving an α-hydroxy acid derivative, the proton on the chiral α-carbon is susceptible to abstraction by a base. This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of (R) and (S) enantiomers.[10][13] This is a common issue in peptide synthesis when activating amino acids and is highly relevant here.[14]

G R_Mandelamide This compound Enolate Achiral Enolate (Planar Intermediate) R_Mandelamide->Enolate - H⁺ (Proton Abstraction) Enolate->R_Mandelamide + H⁺ S_Mandelamide (S)-Mandelamide Enolate->S_Mandelamide + H⁺ H_plus H⁺ Base Base (e.g., OH⁻)

Troubleshooting & Mitigation Protocols:

  • Control the Base: The choice and amount of base are critical. Strong, non-hindered bases can accelerate proton abstraction and increase racemization.[10]

    • Protocol: If using a base, opt for a weaker or more sterically hindered base, such as 2,6-lutidine or N-methylmorpholine (NMM), instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[10] Use the minimum stoichiometric amount necessary for the reaction to proceed.

  • Temperature Management: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction.

    • Protocol: Perform the synthesis at lower temperatures. For base-sensitive steps, cooling the reaction to 0°C or even lower can significantly suppress racemization.

  • Choice of Coupling Reagents (for chemical synthesis from mandelic acid): In chemical syntheses involving the activation of the carboxylic acid group of (R)-mandelic acid, the formation of highly reactive intermediates can promote racemization.

    • Protocol: Use coupling reagents in combination with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated intermediate to form a more stable active ester, which is less prone to racemization.[10][15][16]

ParameterCondition Prone to RacemizationRecommended Condition
Base Strong, non-hindered (e.g., DIPEA)Weaker or hindered base (e.g., NMM, Collidine)[10]
Temperature Elevated temperatures (> room temp)Low temperatures (e.g., 0°C)
Additives NoneHOBt, HOAt, or OxymaPure[10][15]
Problem 2: I am observing significant amounts of (R)-Mandelic acid in my reaction mixture. Why is this happening and how can I favor the formation of this compound?

Causality:

This is a common side reaction in nitrilase-catalyzed syntheses. Nitrilase enzymes can exhibit dual catalytic activity: they can hydrate a nitrile to an amide (desired reaction) or fully hydrolyze it to a carboxylic acid and ammonia (side reaction).[3][17] The balance between these two activities is enzyme-specific and can be influenced by reaction conditions. Some nitrilases inherently favor hydrolysis over hydration.[18]

G Mandelonitrile (R)-Mandelonitrile Mandelamide This compound (Desired Product) Mandelonitrile->Mandelamide Hydration (+H₂O) MandelicAcid (R)-Mandelic Acid (Byproduct) Mandelonitrile->MandelicAcid Hydrolysis (+2H₂O) Nitrilase Nitrilase

Troubleshooting & Mitigation Protocols:

  • Enzyme Selection and Engineering: The most effective solution is to use a nitrilase that has a high selectivity for hydration over hydrolysis.

    • Protocol: Screen different nitrilases to find one with the desired selectivity. If available, protein engineering can be used to create mutants with enhanced hydration activity and suppressed hydrolysis activity. Studies have shown that single point mutations can significantly alter the amide-to-acid ratio.[3][19]

  • Control Reaction Time: The formation of mandelic acid can sometimes occur from the further hydrolysis of the initially formed mandelamide, catalyzed by the same nitrilase or a contaminating amidase.

    • Protocol: Monitor the reaction progress over time using techniques like HPLC. Stop the reaction once the maximum concentration of this compound is reached, before significant conversion to (R)-Mandelic acid occurs.

  • pH Optimization: The pH of the reaction medium can influence the relative rates of hydration and hydrolysis.

    • Protocol: Perform a pH screening study (e.g., from pH 6.0 to 8.0) to identify the optimal pH that maximizes the yield of mandelamide while minimizing the formation of mandelic acid. The optimal pH is highly dependent on the specific enzyme used.

Problem 3: My overall yield is low, and I suspect my starting material, (R,S)-mandelonitrile, is degrading. How can I confirm this and what conditions should I use to maintain its stability?

Causality:

Mandelonitrile exists in equilibrium with its constituent parts: benzaldehyde and hydrogen cyanide (HCN).[20][21] This decomposition is reversible but is significantly accelerated under neutral to basic conditions. The loss of mandelonitrile to this back-reaction is a common cause of low yields in syntheses that do not use acidic conditions.[17]

Troubleshooting & Mitigation Protocols:

  • pH Control is Crucial: The stability of mandelonitrile is highly pH-dependent.

    • Protocol: Maintain the reaction mixture at a slightly acidic pH (e.g., pH 4-6) to suppress the decomposition of mandelonitrile.[17] This is particularly important for enzymatic reactions, and it may be necessary to find a compromise between the optimal pH for enzyme activity and the pH required for substrate stability. Bienzymatic systems using acid-tolerant oxynitrilase and nitrilase variants have been developed to address this.[5]

  • Analytical Confirmation of Decomposition:

    • Protocol: To confirm decomposition, analyze your reaction mixture for the presence of benzaldehyde. This can be done using techniques like Gas Chromatography (GC) or Reverse-Phase HPLC, comparing the retention time to a benzaldehyde standard.

  • In Situ Generation: For chemoenzymatic cascade reactions, mandelonitrile is often generated in situ from benzaldehyde and a cyanide source using an oxynitrilase.

    • Protocol: This approach maintains a low steady-state concentration of mandelonitrile, which is immediately converted by the nitrilase. This prevents the accumulation and subsequent decomposition of the unstable intermediate.[1][5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Recognition: (R)-Mandelamide vs. (S)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to isolate a single enantiomer from a racemic mixture is not merely a technical challenge—it is a critical necessity. Different enantiomers of a chiral compound can exhibit profound differences in biological activity, with one being therapeutic while the other might be inert or even harmful.[1] This guide provides an in-depth comparison of (R)-Mandelamide and (S)-Mandelamide, two powerful yet often overlooked chiral resolving agents. We will move beyond a simple recitation of facts to explore the underlying mechanisms, comparative performance, and practical, field-tested protocols that empower researchers to make informed decisions in their chiral separation strategies.

The Principle of Chiral Recognition: A Molecular Handshake

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[2] The most common and industrially scalable method relies on converting the enantiomers into diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a resolving agent.[2][3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, such as solubility, allowing for their separation by classical techniques like fractional crystallization.[3][4]

Mandelamide, the amide derivative of mandelic acid, serves as an excellent chiral resolving agent. Its effectiveness stems from its ability to form diastereomeric complexes—often salts or cocrystals—with a target racemic compound through a combination of hydrogen bonding, π-π stacking, and steric interactions. The stability and crystal lattice energy of these diastereomeric complexes differ, leading to variations in solubility that can be exploited for separation.

The choice between (R)- and (S)-mandelamide is not arbitrary; it is dictated by the absolute configuration of the target molecule. For a given racemic compound, one enantiomer will form a more stable, less soluble complex with this compound, while the other enantiomer will do the same with (S)-mandelamide. This selective precipitation is the cornerstone of the resolution process.

Mechanism of Diastereomeric Complex Formation

The chiral recognition process hinges on the three-dimensional arrangement of functional groups in both the resolving agent and the target molecule. The key interactions that drive the formation of separable diastereomeric cocrystals are:

  • Hydrogen Bonding: The amide (-CONH2) and hydroxyl (-OH) groups of mandelamide are potent hydrogen bond donors and acceptors. These groups interact with complementary functional groups on the target molecule (e.g., amines, carboxylic acids, alcohols).

  • π-π Stacking: The phenyl ring of mandelamide can engage in aromatic interactions with phenyl or other aromatic moieties on the target molecule, contributing to the stability of the crystal lattice.

  • Steric Hindrance: The spatial arrangement of the phenyl group and the hydroxyl group around the chiral center of mandelamide creates a specific chiral environment. This steric bulk dictates which enantiomer of the racemate can "fit" more favorably into the growing crystal lattice, leading to diastereomeric differentiation.

G cluster_0 Chiral Recognition Racemic Mixture Racemic Mixture Diastereomeric Complexes Diastereomeric Complexes Racemic Mixture->Diastereomeric Complexes Reaction Resolving Agent Resolving Agent Resolving Agent->Diastereomeric Complexes Separation Separation Diastereomeric Complexes->Separation Different Solubility Pure Enantiomers Pure Enantiomers Separation->Pure Enantiomers Isolation G start Start: Racemic Amine + (S)-Mandelamide dissolve 1. Dissolve in suitable solvent (e.g., Methanol) with heating start->dissolve cool 2. Cool slowly to induce crystallization of the less soluble diastereomer dissolve->cool filter 3. Filter to separate crystals from mother liquor cool->filter crystals Solid: Less Soluble Diastereomeric Salt ((S)-Amine · (S)-Mandelamide) filter->crystals Solid Phase mother_liquor Liquid: More Soluble Diastereomeric Salt ((R)-Amine · (S)-Mandelamide) filter->mother_liquor Liquid Phase liberate_s 4a. Liberate (S)-Amine (e.g., add base, extract) crystals->liberate_s liberate_r 4b. Liberate (R)-Amine from mother liquor mother_liquor->liberate_r pure_s Pure (S)-Amine liberate_s->pure_s recycle Recover and recycle (S)-Mandelamide liberate_s->recycle pure_r Enriched (R)-Amine liberate_r->pure_r

References

A Comparative Guide to Chiral Resolving Agents: (R)-Mandelic Acid vs. (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice in Enantiomer Separation

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a pivotal and often challenging step. The biological activities of enantiomers can differ profoundly, with one providing therapeutic benefits while the other might be inert or even harmful.[1] The classical method of diastereomeric salt formation remains a cornerstone of industrial-scale resolution due to its cost-effectiveness and scalability.[2] This method relies on a chiral resolving agent to interact with the racemate, forming diastereomers with distinct physical properties, such as solubility, that allow for their separation.[3]

For decades, (R)-mandelic acid has been a stalwart resolving agent, particularly for racemic bases. Its carboxylic acid group readily forms salts, and its rigid structure facilitates the formation of well-defined, crystalline diastereomers. However, the field of crystal engineering continues to evolve, introducing alternative strategies such as diastereomeric cocrystallization.[4] This has brought attention to derivatives like (R)-mandelamide, the amide analogue of mandelic acid. While structurally similar, the change from a carboxylic acid to an amide functional group fundamentally alters the primary mode of intermolecular interaction, shifting from ionic salt formation to non-ionic hydrogen bonding, which drives cocrystal formation.[5][6]

This guide provides an in-depth, objective comparison of (R)-mandelic acid and this compound as resolving agents. We will dissect their mechanisms of action, evaluate their respective scopes and efficiencies, and provide detailed experimental protocols, supported by structural insights and comparative data, to empower researchers in selecting the optimal agent for their specific separation challenge.

Mechanism of Chiral Recognition: A Tale of Two Functional Groups

The efficacy of a resolving agent is rooted in its ability to form stable, separable diastereomeric complexes. The fundamental difference between (R)-mandelic acid and this compound lies in the nature of this interaction.

(R)-Mandelic Acid: The Power of Ionic Bonds

(R)-Mandelic acid functions via the classical principle of diastereomeric salt formation .[7] When reacted with a racemic base (e.g., an amine), its acidic carboxyl group donates a proton to the basic site of the amine, forming a pair of diastereomeric salts: [(R)-Base]⁺[(R)-Mandelate]⁻ and [(S)-Base]⁺[(R)-Mandelate]⁻. These salts are distinct chemical entities with different three-dimensional arrangements. This structural difference translates into varied crystal lattice energies and, most importantly, differential solubility in a given solvent system.[2] By carefully selecting the solvent, one diastereomer can be selectively precipitated and isolated through fractional crystallization.[8]

This compound: The Specificity of Hydrogen-Bonded Cocrystals

In contrast, this compound, lacking an acidic proton, does not typically form salts. Instead, it engages in chiral recognition through the formation of diastereomeric cocrystals .[5][6] A cocrystal is a crystalline structure composed of two or more different molecules held together by non-ionic interactions, primarily hydrogen bonds.[4] The amide group of mandelamide, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can form robust, directional hydrogen bonds with suitable functional groups on a target molecule (e.g., carboxylic acids, amides, alcohols).[9] The separation relies on the differential ability of the enantiomers of a racemic compound to pack efficiently into a stable cocrystal lattice with the chiral mandelamide. In some cases, the interaction is enantiospecific, where one enantiomer forms a stable cocrystal while the other does not.[4]

G cluster_0 Interaction Mechanisms racemic_base Racemic Base (R/S)-Amine proton_transfer Proton Transfer (Acid-Base Reaction) racemic_base->proton_transfer mandelic_acid (R)-Mandelic Acid (Resolving Agent) mandelic_acid->proton_transfer diastereomeric_salts Diastereomeric Salts [(R)-Amine]⁺[(R)-Mandelate]⁻ [(S)-Amine]⁺[(R)-Mandelate]⁻ proton_transfer->diastereomeric_salts racemic_target Racemic Target (e.g., R/S-Acid) h_bonding Hydrogen Bonding (Cocrystal Formation) racemic_target->h_bonding mandelamide This compound (Resolving Agent) mandelamide->h_bonding diastereomeric_cocrystals Diastereomeric Cocrystals (R-Target)·(R-Amide) (S-Target)·(R-Amide) h_bonding->diastereomeric_cocrystals

Caption: Mechanisms of Chiral Resolution.

Head-to-Head Comparison: Performance and Practicality

The choice between these two agents depends on the nature of the target molecule and the desired process parameters.

Feature(R)-Mandelic Acid This compound
Primary Mechanism Diastereomeric Salt Formation[7]Diastereomeric Cocrystallization[5][6]
Interaction Type Ionic Bonding (Acid-Base)Hydrogen Bonding (Non-ionic)
Primary Target Molecules Racemic Bases (e.g., amines)[10]Racemic compounds with H-bond donors/acceptors (e.g., acids, amides)[5][9]
Solvent Dependence Critical for differential salt solubility[11]Critical for cocrystal formation and solubility[12]
Industrial Precedent Well-established, widely used[13][14]Newer, emerging technology
Resolving Agent Recovery Standard acid/base extraction[15]Requires breaking non-ionic interactions (e.g., solvent washing, chromatography)
Scope and Applicability
  • (R)-Mandelic Acid is the go-to choice for the resolution of racemic bases . Its utility is extensively documented for a vast array of primary, secondary, and tertiary amines.[7][10] Its application is generally limited to compounds that can be protonated to form a stable salt.

  • This compound offers a potentially broader scope. Because its mechanism is not reliant on an acid-base reaction, it can be used to resolve acidic, basic, and even neutral compounds , provided they have suitable hydrogen bonding functionalities. Studies have demonstrated its ability to form diastereomeric cocrystal pairs with chiral carboxylic acids (like mandelic acid itself) and amino acids (like proline).[5][6] This makes it a valuable alternative for resolving molecules that are poor salt-formers.

Efficiency and Selectivity

The efficiency of a resolution is determined by the yield and the enantiomeric excess (e.e.) of the product.

  • For (R)-mandelic acid , success hinges on a significant solubility difference between the two diastereomeric salts. When a suitable solvent is found, it can provide high enantiomeric excess, often >95% e.e., in a single crystallization step. However, finding this "magic" solvent can require extensive screening.[11][12]

  • ** this compound** relies on the thermodynamics of cocrystal formation. The process can be highly selective, sometimes leading to enantiospecific behavior where only one enantiomer forms a cocrystal, potentially allowing for a theoretical yield of up to 100% for the desired enantiomer from the solid phase in a single step.[4] For example, studies with other systems have shown that an S-enantiomer of a compound cocrystallized with S-mandelic acid, while the R-enantiomer did not, leading to a 70% separation in one step.[5][6]

Experimental Workflows and Protocols

The practical implementation of these resolving agents follows distinct paths, from initial complex formation to the final liberation of the pure enantiomer.

G A 1. Reaction Setup Mix Racemate + (R)-Resolving Agent in a suitable solvent. B 2. Diastereomer Formation Induce crystallization (cooling, evaporation, seeding). A->B Salt Formation or Cocrystallization C 3. Isolation Separate the less soluble diastereomer by filtration. B->C Fractional Crystallization D 4. Liberation Break the diastereomeric complex to release the pure enantiomer. C->D Acid/Base Workup or Solvent Dissociation E 5. Analysis Determine yield and enantiomeric purity (e.g., Chiral HPLC). D->E

Caption: General Workflow for Chiral Resolution.

Protocol 1: Resolution of Racemic 1-Phenylethylamine using (R)-Mandelic Acid

This protocol is a representative example of diastereomeric salt crystallization for resolving a racemic amine.

Materials:

  • Racemic (±)-1-phenylethylamine

  • (R)-(-)-Mandelic acid

  • Methanol (or other suitable solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-(-)-mandelic acid in 100 mL of methanol, gently heating if necessary.

    • In a separate flask, dissolve 7.9 g of racemic (±)-1-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the warm mandelic acid solution with constant stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The salt of one diastereomer should begin to crystallize.

    • To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration, washing the cake with a small amount of cold methanol.

    • Dry the crystals. This solid is the enriched diastereomeric salt (e.g., [(S)-amine]⁺[(R)-mandelate]⁻).

  • Liberation of the Free Amine:

    • Suspend the collected salt in 50 mL of water.

    • Make the suspension basic (pH > 12) by adding 1 M NaOH solution. This will deprotonate the amine and dissolve the mandelic acid as its sodium salt.

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

  • Purification and Analysis:

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.

    • Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation with a polarimeter.[16]

Protocol 2: Proof-of-Concept Resolution via Cocrystallization with this compound

This protocol outlines a general approach for exploring cocrystallization, based on methods used to study mandelamide systems.[5][6] Solvent screening and stoichiometry are key variables for optimization.

Materials:

  • Racemic target compound (e.g., a carboxylic acid)

  • This compound (may require synthesis from (R)-mandelic acid)

  • Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile, THF)

Procedure:

  • Synthesis of this compound (if not commercially available): this compound can be synthesized from (R)-mandelic acid using standard amide coupling procedures.[5]

  • Cocrystallization Screening (Slow Evaporation):

    • In a series of small vials, dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the racemic target and this compound in different solvents.

    • Cover the vials with a perforated seal (e.g., Parafilm with pinholes) and allow the solvent to evaporate slowly at room temperature over several days.

    • Visually inspect for crystal formation.

  • Isolation and Analysis:

    • Collect any crystals that form by filtration or decantation.

    • Analyze the solid phase using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (the cocrystal) rather than a simple mixture of the starting materials.[17]

    • Dissolve a small sample of the crystals and analyze by chiral HPLC to determine the enantiomeric composition of the target compound.

  • Liberation of the Resolved Enantiomer:

    • Liberating the target from the cocrystal can be achieved by exploiting solubility differences.

    • For example, suspend the cocrystals in a solvent that dissolves one component well but not the other, then isolate by filtration. This step is highly system-dependent and requires development.

Conclusion and Outlook

(R)-Mandelic acid and this compound represent two distinct and powerful strategies for chiral resolution.

  • (R)-Mandelic Acid remains the undisputed, industry-proven standard for the resolution of racemic bases . Its effectiveness is predicated on the robust and predictable nature of acid-base chemistry to form diastereomeric salts. For any new racemic amine, (R)-mandelic acid should be considered a primary screening candidate due to its extensive historical success and straightforward protocols.

  • This compound emerges as a highly promising tool in the expanding field of cocrystal engineering. Its key advantage is the potential to resolve a broader range of molecules , including non-basic compounds that are inaccessible to salt resolution. It operates through the more nuanced mechanism of hydrogen-bond-driven cocrystallization, which can offer unique and sometimes superior selectivity.[5][9] Researchers facing challenges with traditional salt formation or seeking novel separation pathways should consider mandelamide and its derivatives as a valuable addition to their resolution toolkit.

Ultimately, the choice is not about which agent is universally "better," but which is better suited to the specific chemical properties of the target racemate. A thorough screening process, exploring both salt-formers like (R)-mandelic acid and cocrystal-formers like this compound, provides the most comprehensive and effective path to achieving successful chiral resolution.

References

A Comparative Guide to Diastereomeric Resolution Efficiency: (R)-Mandelamide vs. Other Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, the efficient separation of enantiomers is a critical hurdle. Diastereomeric resolution, a classical yet powerful technique, remains a cornerstone for obtaining enantiomerically pure compounds. The choice of the chiral resolving agent is paramount to the success of this method, directly influencing separation efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of (R)-Mandelamide with other commonly employed chiral auxiliaries, offering experimental data, detailed protocols, and mechanistic insights to inform your selection process.

The Principle of Diastereomeric Resolution

At its core, diastereomeric resolution hinges on a simple principle: enantiomers, which are non-superimposable mirror images with identical physical properties, are converted into diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[1][2][3] These resulting diastereomers are no longer mirror images and, crucially, possess different physical properties, such as solubility, melting point, and boiling point.[2][3] This disparity allows for their separation by conventional techniques like fractional crystallization or chromatography.[1][2] Following separation, the chiral auxiliary is cleaved to yield the desired pure enantiomer.[1]

The effectiveness of a chiral resolving agent is a multifaceted equation, balancing factors such as the degree of differentiation in the physical properties of the formed diastereomers, the ease of diastereomer formation and subsequent cleavage of the auxiliary, and the cost and availability of the agent itself.[4]

This compound: A Promising Chiral Auxiliary

This compound, a derivative of the naturally occurring mandelic acid, presents a compelling profile as a chiral resolving agent. Its structure incorporates a phenyl group, a hydroxyl group, and an amide functionality, all in close proximity to the stereocenter. This arrangement allows for a combination of hydrogen bonding, π-π stacking, and steric interactions, which are crucial for effective chiral recognition.[5] The amide group, in particular, can participate in strong hydrogen bonding networks, which can lead to well-ordered crystalline structures of the diastereomeric salts, facilitating their separation by crystallization.

Comparative Performance Analysis

A direct, comprehensive comparison of chiral resolving agents under identical conditions is often challenging to find in the literature. The success of a resolution is highly dependent on the specific substrate, solvent system, and crystallization conditions.[6] However, by compiling data from various sources on the resolution of common model compounds, we can draw valuable insights into the relative efficiencies of different auxiliaries.

For this guide, we will focus on the resolution of two important classes of racemic compounds: carboxylic acids (represented by the widely used NSAID, ibuprofen) and amines (represented by 1-phenylethylamine).

Resolution of Racemic Carboxylic Acids: The Case of Ibuprofen

Ibuprofen, a 2-arylpropionic acid, is a common target for resolution studies as its pharmacological activity resides primarily in the (S)-(+)-enantiomer.

Chiral AuxiliaryRacemic SubstrateDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield of Desired EnantiomerNotes
This compound IbuprofenData not readily available in cited literatureData not readily availableWhile direct data is scarce, the structural features of mandelamide suggest potential for effective resolution.
(S)-(-)-α-Phenylethylamine Ibuprofen>90% e.e. (after recrystallization)[2]~20%[2]A widely used and effective resolving agent for acidic compounds.[2]
L-Arginine Ibuprofene.e. = 44%24%An example of a bio-based resolving agent.[7]
Cinchonidine Ketoprofen (structurally similar profen)97% e.e. (after recrystallization)31%Cinchona alkaloids are classical resolving agents for acids.[7]

It is important to note that the yield and enantiomeric excess are highly dependent on the number of recrystallizations performed.

Resolution of Racemic Amines: The Case of 1-Phenylethylamine

1-Phenylethylamine is a standard model compound for testing the efficacy of acidic chiral resolving agents.

Chiral AuxiliaryRacemic SubstrateDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield of Desired EnantiomerNotes
This compound 1-PhenylethylamineData not readily available in cited literatureData not readily availableThe acidic nature of the hydroxyl group in mandelamide allows for salt formation with amines.
(2R,3R)-Tartaric Acid 1-PhenylethylamineHigh (qualitative)[8]Not specifiedA classic and cost-effective resolving agent.[8]
(R)-Mandelic Acid p-Chloromandelic Acid (as amine)High (qualitative)Not specifiedDemonstrates the resolving power of the mandelic acid backbone.[9][10]

While quantitative data for this compound in these specific resolutions is not prominently available in the searched literature, its structural similarity to mandelic acid, a known effective resolving agent, suggests its potential. The presence of the amide functionality in mandelamide could offer different and potentially more effective intermolecular interactions compared to the carboxylic acid group in mandelic acid, leading to better crystal packing and separation of the diastereomeric salts.

The "Why": Mechanistic Insights into Chiral Recognition

The efficiency of a diastereomeric resolution is fundamentally governed by the thermodynamics of crystallization, which is a direct consequence of the intermolecular interactions within the crystal lattice of the diastereomeric salts. For chiral recognition to be effective, there must be a significant difference in the stability of the crystal lattices of the two diastereomers.

In the case of amide-based resolving agents like this compound, chiral recognition is believed to be driven by a combination of:

  • Hydrogen Bonding: The amide N-H and C=O groups, along with the hydroxyl group, are excellent hydrogen bond donors and acceptors. These interactions play a crucial role in forming a rigid and highly organized crystal structure. The precise spatial arrangement of these functional groups around the chiral center dictates the complementary interactions with the enantiomers of the racemic compound.

  • π-π Stacking: The phenyl group in this compound can engage in π-π stacking interactions with aromatic rings present in the substrate, such as the phenyl group in 1-phenylethylamine or the isobutylphenyl group in ibuprofen. The stereochemistry of the interacting molecules will influence the geometry and strength of these stacking interactions.

  • Steric Repulsion: The spatial arrangement of the substituents around the chiral centers of both the auxiliary and the substrate will lead to steric repulsions that are different for the two diastereomers. The diastereomer that can pack more efficiently in a crystal lattice with minimized steric strain will be less soluble and will preferentially crystallize.

The combination of these attractive and repulsive forces leads to a "three-point interaction model" (or a multi-point interaction model) that is essential for effective chiral discrimination. The diastereomer that can form a more stable and compact crystal lattice due to a better "fit" between the chiral auxiliary and one of the enantiomers will have a lower solubility and will crystallize out of the solution, leaving the other diastereomer in the mother liquor.

Experimental Protocols

The following are detailed, step-by-step methodologies for the diastereomeric resolution of a racemic carboxylic acid and a racemic amine.

Protocol 1: Diastereomeric Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen) using a Chiral Amine (e.g., (S)-(-)-α-Phenylethylamine)

This protocol is adapted from a standard laboratory procedure for the resolution of ibuprofen.[2]

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-Phenylethylamine

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic ibuprofen (1.0 eq) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5 - 1.0 eq) in methanol.

    • Slowly add the amine solution to the ibuprofen solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomeric salt in water.

    • Add 2 M HCl dropwise until the solution is acidic (pH < 2) to protonate the amine and liberate the free carboxylic acid.

    • Extract the enantiomerically enriched ibuprofen with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved ibuprofen.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known specific rotation of the pure enantiomer.

experimental_workflow_acid

Caption: Workflow for the resolution of a racemic carboxylic acid.

Protocol 2: Diastereomeric Resolution of a Racemic Amine (e.g., 1-Phenylethylamine) using a Chiral Acid (e.g., (2R,3R)-Tartaric Acid)

This protocol is a generalized procedure based on the classical resolution of amines with tartaric acid.[8]

Materials:

  • Racemic 1-Phenylethylamine

  • (2R,3R)-Tartaric Acid

  • Methanol

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve (2R,3R)-tartaric acid (1.0 eq) in hot methanol.

    • Slowly add the racemic 1-phenylethylamine (1.0 eq) to the hot tartaric acid solution with stirring.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise until the solution is basic (pH > 10) to deprotonate the tartaric acid and liberate the free amine.

    • Extract the enantiomerically enriched amine with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Determine the e.e. of the resolved amine by chiral HPLC or polarimetry.

experimental_workflow_amine

Caption: Workflow for the resolution of a racemic amine.

Conclusion and Future Outlook

The selection of a chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While established auxiliaries like α-phenylethylamine and tartaric acid have a long history of success, the exploration of novel resolving agents like this compound is essential for expanding the toolkit available to chemists. The unique structural features of this compound, particularly its amide functionality, offer the potential for highly specific intermolecular interactions that can lead to efficient diastereomeric resolutions.

Although direct comparative data for this compound against other auxiliaries is not yet abundant in the literature, the principles of chiral recognition and the success of its parent compound, mandelic acid, provide a strong rationale for its application. Further systematic studies are warranted to fully elucidate the scope and efficiency of this compound as a chiral resolving agent for a broader range of racemic compounds. Such research will undoubtedly contribute to the development of more efficient and cost-effective methods for the production of single-enantiomer drugs and other valuable chiral molecules.

References

A Comparative Guide to the Enantioselective Synthesis of (R)-Mandelamide: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Mandelamide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry is critical, as the biological activity of many chiral drugs resides in a single enantiomer. This guide provides an in-depth comparison of the two primary strategies for obtaining enantiomerically pure this compound: traditional chemical methods and modern enzymatic approaches. We will delve into the underlying principles, experimental protocols, and performance of each, offering a comprehensive resource to inform your synthetic strategy.

The Enduring Challenge: Accessing Enantiopure this compound

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, offering improved therapeutic indices and reduced side effects compared to racemic mixtures. This compound, with its α-hydroxy amide moiety, is a key intermediate for a range of bioactive molecules. However, its prochiral center presents a classic synthetic challenge: how to selectively produce the desired (R)-enantiomer. This guide will navigate the two dominant philosophies for achieving this goal: the precision of biocatalysis versus the established principles of classical chemical resolution.

Enzymatic Synthesis: The Biocatalytic Advantage

Enzymatic methods have emerged as a powerful and often preferred route for the synthesis of chiral compounds due to their exceptional selectivity, mild reaction conditions, and environmentally benign nature. For the synthesis of this compound, the most prominent and effective strategy is the kinetic resolution of racemic mandelonitrile using a nitrile hydratase.

The Principle: Enantioselective Hydration

This chemo-enzymatic approach leverages the remarkable ability of certain nitrile hydratase enzymes to selectively hydrate one enantiomer of a racemic nitrile. In the case of this compound synthesis, a nitrile hydratase from organisms such as Rhodococcus rhodochrous demonstrates a preference for the (R)-enantiomer of mandelonitrile, converting it to this compound while leaving the (S)-mandelonitrile largely unreacted. This process, known as kinetic resolution, allows for the separation of the desired (R)-amide from the unreacted (S)-nitrile.

Enzymatic Kinetic Resolution rac_mandelonitrile Racemic (R,S)-Mandelonitrile enzyme Nitrile Hydratase (e.g., from Rhodococcus rhodochrous) rac_mandelonitrile->enzyme H₂O r_mandelamide This compound s_mandelonitrile (S)-Mandelonitrile enzyme->r_mandelamide Selective hydration enzyme->s_mandelonitrile Unreacted

Caption: Enzymatic kinetic resolution of racemic mandelonitrile.

Experimental Protocol: Enzymatic Synthesis of this compound

The following protocol is a representative example of the enantioselective hydrolysis of rac-mandelonitrile using a nitrile hydratase.

Materials:

  • Racemic mandelonitrile

  • Whole cells of Rhodococcus rhodochrous (containing nitrile hydratase) or immobilized nitrile hydratase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and pH control

  • Centrifuge (if using whole cells)

  • Rotary evaporator

  • Chiral HPLC for enantiomeric excess (e.e.) analysis

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the nitrile hydratase-containing whole cells or the immobilized enzyme in the phosphate buffer.

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the biocatalyst suspension with the phosphate buffer.

  • Substrate Addition: Add racemic mandelonitrile to the reaction mixture. The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30 °C) and pH (e.g., 7.5) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of mandelonitrile and the formation of mandelamide by HPLC. The enantiomeric excess of the this compound should also be monitored using a chiral HPLC column.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize the e.e. of the product), stop the reaction.

    • If using whole cells, separate the biomass by centrifugation.

    • If using an immobilized enzyme, it can be recovered by filtration for reuse.

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate to recover the this compound and the unreacted (S)-mandelonitrile.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The this compound can be further purified from the unreacted (S)-mandelonitrile by chromatography or crystallization.

Chemical Synthesis: The Classical Approach to Chirality

Traditional chemical methods for obtaining enantiomerically pure compounds often rely on the separation of a racemic mixture. For this compound, a common and effective strategy is classical resolution via the formation of diastereomeric salts of its precursor, mandelic acid.

The Principle: Diastereomeric Salt Resolution

This method involves reacting racemic mandelic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure mandelic acid, which can then be converted to this compound.

Chemical Resolution Workflow rac_mandelic_acid Racemic (R,S)-Mandelic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) rac_mandelic_acid->diastereomeric_salts + chiral_amine Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization isolated_salt Isolated Diastereomeric Salt ((R)-acid-(R)-amine) fractional_crystallization->isolated_salt Separation based on solubility acidification Acidification isolated_salt->acidification r_mandelic_acid (R)-Mandelic Acid acidification->r_mandelic_acid amidation Amidation r_mandelic_acid->amidation r_mandelamide This compound amidation->r_mandelamide

Caption: Workflow for the chemical resolution of racemic mandelic acid.

Experimental Protocol: Chemical Resolution and Amidation

The following is a representative two-part protocol for obtaining this compound via chemical resolution.

Part 1: Resolution of Racemic Mandelic Acid

Materials:

  • Racemic mandelic acid

  • (R)-(+)-α-methylbenzylamine (or another suitable chiral amine)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 2 M)

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve racemic mandelic acid in warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol or diethyl ether.

  • Liberation of (R)-Mandelic Acid: Dissolve the isolated diastereomeric salt in water and acidify with 2 M HCl. The (R)-mandelic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Recovery of Resolving Agent: The filtrate from the acidification step contains the protonated chiral amine. It can be recovered by basifying the solution with 2 M NaOH and extracting the free amine with an organic solvent.

Part 2: Amidation of (R)-Mandelic Acid

Materials:

  • (R)-Mandelic acid

  • Thionyl chloride or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Ammonia source (e.g., ammonium hydroxide, ammonia gas)

  • Anhydrous solvent (e.g., THF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Carboxylic Acid: Convert the (R)-mandelic acid to its more reactive acid chloride by reacting it with thionyl chloride, or activate it using a carbodiimide coupling agent.

  • Amidation: React the activated (R)-mandelic acid with an ammonia source to form this compound.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove byproducts and unreacted starting materials. The crude this compound can then be purified by recrystallization or column chromatography.

Head-to-Head Comparison: Performance and Practicality

FeatureEnzymatic Method (Nitrile Hydratase)Chemical Method (Diastereomeric Resolution)
Enantioselectivity High to excellent (often >95% e.e. for the product)Variable, depends on the resolving agent and crystallization efficiency. Multiple recrystallizations may be needed to achieve high e.e.
Yield Theoretically limited to 50% for the desired amide in a simple kinetic resolution. Dynamic kinetic resolution can approach 100%.Theoretically limited to 50% for the desired enantiomer. The other enantiomer is typically discarded or requires a separate resolution/racemization process.
Reaction Conditions Mild (ambient temperature, neutral pH, aqueous media)Can involve harsh reagents (e.g., thionyl chloride) and a wider range of temperatures.
Environmental Impact Generally considered "greener" due to the use of biodegradable catalysts and milder conditions.Often involves organic solvents, strong acids/bases, and potentially toxic reagents.
Process Complexity Can be a one-pot reaction. Enzyme production/procurement and immobilization can add complexity.Multi-step process (salt formation, crystallization, liberation, amidation). Optimization of crystallization can be time-consuming.
Substrate Scope Often highly specific to the target substrate.Generally applicable to a broader range of racemic acids.
Cost-Effectiveness Enzyme cost can be a factor, but reusability of immobilized enzymes can improve economics.Cost of the chiral resolving agent and solvents are key considerations. Recovery and reuse of the resolving agent are important for cost-effectiveness.

Conclusion: Choosing the Right Path for Your Synthesis

The choice between an enzymatic and a chemical approach for the enantioselective synthesis of this compound depends on a variety of factors, including the desired scale of production, purity requirements, available resources, and environmental considerations.

Enzymatic methods offer a highly elegant and efficient route to this compound, particularly when high enantioselectivity and mild, sustainable reaction conditions are a priority. The specificity of enzymes can be a significant advantage, minimizing the formation of byproducts. While the initial investment in enzyme development or procurement may be higher, the potential for high throughput and reusability makes it an attractive option for industrial applications.

Chemical resolution , on the other hand, represents a more traditional and often readily accessible approach. It is a versatile technique that can be applied to a wide range of compounds. However, it is often more labor-intensive, may require significant optimization of the crystallization process, and can generate more chemical waste. For smaller-scale laboratory synthesis where the necessary chiral resolving agents are readily available, it remains a viable and effective strategy.

Ultimately, the optimal method will be determined by a careful evaluation of the specific needs of the project. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision in their pursuit of enantiomerically pure this compound.

A Comparative Guide to Stereoselectivity: (R)-Mandelamide vs. Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure molecules critical for pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of the stereoselectivity achieved with established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams, alongside an evaluative discussion of (R)-Mandelamide and its derivatives in similar roles. While the former have a storied history of high performance, the latter's utility in stereocontrol for common organic transformations appears limited, prompting a critical analysis of the structural and mechanistic factors that govern stereoselectivity.

The Pillars of Stereochemical Control: A Mechanistic Overview

The efficacy of a chiral auxiliary is rooted in its ability to create a rigid and predictable chiral environment around a prochiral center, thereby directing the approach of a reactant to one face of the molecule over the other. This is typically achieved through a combination of steric hindrance and chelation to a metal center, which locks the conformation of the transition state.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[1][2] Derived from readily available amino alcohols, they offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4]

The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a well-defined, rigid transition state.[5][6] In the case of aldol reactions, the formation of a boron enolate leads to a six-membered, chair-like transition state where the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde from the less hindered face.[5][7] Similarly, in alkylation reactions, the formation of a chelated metal enolate restricts conformational freedom, leading to highly predictable stereochemical outcomes.[1][3]

Oppolzer's Sultams: Rigidity and Reliability in Conjugate Additions and Other Transformations

Oppolzer's sultams, based on the camphor skeleton, provide a robust and highly predictable platform for asymmetric synthesis.[8][9] Their rigid bicyclic structure imparts a well-defined chiral environment, leading to excellent stereocontrol in reactions such as conjugate additions, alkylations, and aldol reactions.[10][11]

The stereochemical outcome is dictated by the steric blockade of one face of the enolate by the camphor framework.[10] The sulfonyl group plays a crucial role in the chelation of the metal cation, further rigidifying the transition state and enhancing facial discrimination.[11]

This compound: A Theoretical Contender with Practical Limitations

This compound, derived from the readily available and chiral mandelic acid, possesses structural features that, in theory, could impart stereochemical control. The presence of a stereogenic center bearing a hydroxyl group and a phenyl ring offers the potential for chelation and steric directing effects. However, a thorough review of the scientific literature reveals a notable scarcity of successful applications of this compound as a high-performing chiral auxiliary in common asymmetric transformations like enolate alkylations and aldol reactions.

One study that investigated the related (R)-Benzyl mandelate reported only low to moderate levels of diastereoselectivity, which falls short of the high standards set by Evans' and Oppolzer's auxiliaries.[4] This suggests that while the concept is appealing, the practical execution faces significant challenges.

The potential reasons for the lower stereoselectivity of mandelamide-based auxiliaries could be multifactorial:

  • Conformational Flexibility: Compared to the rigid bicyclic structure of Oppolzer's sultam or the chelation-enforced rigidity of the Evans' oxazolidinone system, an N-acyl mandelamide derivative may possess greater conformational freedom around the amide bond and the stereogenic center. This flexibility can lead to multiple competing transition states with similar energies, eroding the overall stereoselectivity.

  • Ineffective Shielding: The phenyl and hydroxyl groups of the mandelamide moiety may not provide a sufficiently large or well-defined steric bias to effectively block one face of the reactive intermediate.

  • Chelation Ambiguity: While the hydroxyl and amide carbonyl groups can potentially chelate to a metal center, the resulting chelate ring may not be as conformationally restricted as those in the Evans or Oppolzer systems, leading to a less organized transition state.

Instead of serving as a primary chiral auxiliary for stereocontrol in bond-forming reactions, mandelamide and its parent acid are more prominently featured in other areas of asymmetric synthesis, such as in biocatalytic resolutions and as chiral resolving agents.[12]

Comparative Performance Data

The following table summarizes the typical performance of Evans' oxazolidinones and Oppolzer's sultams in representative asymmetric reactions. The absence of comparable high-yield, high-selectivity data for this compound in these contexts is a key finding of this guide.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinone AlkylationN-Propionyl imideBenzyl bromide>99:190-95[3]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Aldol ReactionN-Propionyl imideIsobutyraldehyde99:185[4]
(2R)-Bornane-10,2-sultam Conjugate AdditionN-Crotonyl sultamPhenylmagnesium bromide>98:295[10]
(2S)-Bornane-10,2-sultam Aldol ReactionN-Propionyl sultamBenzaldehyde95:588[8]
This compound Derivative Alkylation/AldolN/AN/ALow to Moderate (reported for related ester)N/A[4]

Experimental Protocols

To provide a practical context for the application of high-performing chiral auxiliaries, detailed experimental protocols for an asymmetric alkylation using an Evans' oxazolidinone and a conjugate addition using an Oppolzer's sultam are provided below.

Protocol 1: Asymmetric Alkylation with an Evans' Oxazolidinone

This protocol describes the diastereoselective alkylation of an N-acyl Evans' auxiliary.

G cluster_0 Asymmetric Alkylation Workflow acylation 1. Acylation of Auxiliary enolate 2. Enolate Formation acylation->enolate N-Acyl Auxiliary alkylation 3. Alkylation enolate->alkylation Chelated Enolate cleavage 4. Auxiliary Cleavage alkylation->cleavage Alkylated Intermediate product Enantiomerically Enriched Product cleavage->product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

    • Stir the resulting solution for 15 minutes.

    • Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Diastereoselective Alkylation:

    • To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq.) as a 1.0 M solution in THF dropwise.

    • Stir the solution for 30 minutes to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • To a solution of the alkylated product (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C, add lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.).

    • Stir the mixture vigorously at 0 °C for 2 hours.

    • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid, and the aqueous layer contains the recovered chiral auxiliary after basification and extraction.

Protocol 2: Asymmetric Conjugate Addition with an Oppolzer's Sultam

This protocol outlines the diastereoselective conjugate addition of an organocuprate to an N-enoyl Oppolzer's sultam.

G cluster_1 Asymmetric Conjugate Addition Workflow acylation_op 1. Acylation of Sultam conjugate_add 2. Conjugate Addition acylation_op->conjugate_add N-Enoyl Sultam cleavage_op 3. Auxiliary Cleavage conjugate_add->cleavage_op Adduct product_op Enantiomerically Enriched Product cleavage_op->product_op

References

A Comparative Guide to Chiral Resolution: Analysis of Diastereomeric Salts Formed with (R)-Mandelamide and its Progenitor, (R)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. Diastereomeric salt formation followed by fractional crystallization remains a cornerstone technique for chiral resolution on both laboratory and industrial scales.[1] The choice of the resolving agent is paramount to the success of this process. This guide provides an in-depth analysis of diastereomeric salts, with a primary focus on the well-established resolving agent, (R)-mandelic acid, and a prospective look at its amide derivative, (R)-mandelamide.

While (R)-mandelic acid has a long history of successful application in resolving racemic amines and other basic compounds[2][3], the use of this compound is a more nascent field, with current research highlighting its potential in chiral recognition through cocrystallization rather than classical salt formation.[4][5] This guide will objectively compare the principles and performance of (R)-mandelic acid, provide supporting experimental data, and extrapolate the potential utility of this compound based on fundamental principles of stereochemistry and molecular interactions.

The Bedrock of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, having different spatial arrangements, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[1]

The efficacy of a chiral resolution is determined by several factors, including the difference in solubility between the two diastereomeric salts, the yield of the less soluble salt, and the ease of recovery of the resolved enantiomer and the resolving agent.

(R)-Mandelic Acid: A Workhorse in Chiral Resolution

(R)-Mandelic acid is a widely used resolving agent for racemic bases due to its availability, relatively low cost, and the often-favorable crystallization properties of the diastereomeric salts it forms.[2] Its structure, featuring a carboxylic acid for salt formation, a hydroxyl group for hydrogen bonding, and a phenyl ring for potential π-π stacking interactions, provides multiple points of interaction for chiral recognition.

Comparative Performance of (R)-Mandelic Acid

The selection of a resolving agent is often an empirical process. To illustrate the performance of (R)-mandelic acid, the following table summarizes its efficacy in the resolution of a model racemic amine, 1-phenylethylamine, and compares it with other common resolving agents.

Chiral Resolving AgentRacemic AmineSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AmineReference
(R)-Mandelic Acid (±)-1-PhenylethylamineEthanol/WaterHigh>95%[6]
L-Tartaric Acid(±)-1-PhenylethylamineMethanolModerate~90%[6]
(1S)-(+)-10-Camphorsulfonic Acid(±)-1-PhenylethylamineEthanolHigh>98%[6]

Note: The data presented is compiled from various sources to provide a representative comparison. Actual results may vary depending on specific experimental conditions.

This compound: A New Frontier in Chiral Recognition

This compound, the amide derivative of (R)-mandelic acid, presents an intriguing alternative for chiral recognition. While it lacks the acidic proton of a carboxylic acid necessary for traditional diastereomeric salt formation with a base, its amide and hydroxyl groups are excellent hydrogen bond donors and acceptors. Recent studies have explored the use of mandelamide in forming diastereomeric cocrystals.[4][5]

In cocrystallization, the resolving agent and the enantiomers of the racemate interact through non-ionic forces like hydrogen bonding to form a crystalline solid with a defined stoichiometric ratio.[4][5] A proof-of-concept study demonstrated the potential for chiral resolution using (S)-mandelamide and proline through the formation of diastereomeric cocrystals with different stoichiometries.[5]

While direct experimental data for the use of this compound in forming diastereomeric salts with racemic acids is not yet prevalent in the literature, its potential as a resolving agent for acidic racemates through cocrystallization warrants further investigation. The fundamental principles of chiral recognition through multiple non-covalent interactions remain the same.

Experimental Protocols

Protocol 1: Resolution of (±)-1-Phenylethylamine with (R)-Mandelic Acid

This protocol details a standard procedure for the resolution of a racemic amine using (R)-mandelic acid.

Materials:

  • (±)-1-Phenylethylamine

  • (R)-Mandelic Acid

  • Ethanol

  • Water

  • 1 M HCl

  • 1 M NaOH

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Salt Formation: In a flask, dissolve (R)-mandelic acid (1 equivalent) in a minimal amount of warm ethanol. To this solution, add (±)-1-phenylethylamine (1 equivalent).

  • Crystallization: Slowly add water to the solution until it becomes slightly turbid. Warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystallization of the less soluble diastereomeric salt, (S)-1-phenylethylammonium (R)-mandelate.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Liberation of the Resolved Amine: Suspend the collected crystals in water and add 1 M NaOH until the solution is basic (pH > 10). Extract the liberated (S)-1-phenylethylamine with diethyl ether.

  • Purification and Analysis: Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (S)-1-phenylethylamine. Analyze the enantiomeric excess using chiral HPLC or by measuring its optical rotation.

Analytical Characterization of Diastereomeric Salts

Accurate analysis of the diastereomeric salts and the final resolved products is crucial for determining the success of the resolution.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the resolved product.[7] A chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the ee. Normal phase HPLC can also be used to separate the diastereomeric salts themselves to assess diastereomeric purity.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for analyzing diastereomers. In the presence of a chiral environment (such as being part of a diastereomeric salt), the protons of the two enantiomeric components will have slightly different chemical shifts, allowing for the determination of the diastereomeric ratio by integrating the corresponding signals.[10][11]

Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the logical workflow of diastereomeric salt resolution and the key molecular interactions involved in chiral recognition.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis racemic_mixture Racemic Mixture (R-Amine + S-Amine) mixing Mixing in Suitable Solvent racemic_mixture->mixing resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine)-(R-Acid) (S-Amine)-(R-Acid) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) liberation Liberation of Amine (e.g., pH adjustment) less_soluble->liberation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->less_soluble filtration->more_soluble resolved_enantiomer Enantiomerically Pure Amine liberation->resolved_enantiomer analysis Analysis (Chiral HPLC, Polarimetry) resolved_enantiomer->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G ionic Ionic Interaction (-COO⁻ ... ⁺NH₃-) diastereomer1 Diastereomer 1 (e.g., R,R) ionic->diastereomer1 diastereomer2 Diastereomer 2 (e.g., S,R) ionic->diastereomer2 h_bond Hydrogen Bonding (-OH ... Amine/Acid) h_bond->diastereomer1 h_bond->diastereomer2 pi_stack π-π Stacking (Phenyl Rings) pi_stack->diastereomer1 pi_stack->diastereomer2 steric Steric Hindrance steric->diastereomer1 steric->diastereomer2

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-Mandelamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (R)-Mandelamide, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a common yet critical analytical challenge: ensuring its enantiomeric purity. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in field-proven insights and authoritative standards. We will dissect the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure your methods are not just accurate, but self-validating.

The Regulatory Bedrock: Understanding Method Validation with ICH Q2(R1)

Before comparing techniques, it is crucial to establish the framework against which all methods are judged. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the global standard for validation parameters.[1][2] This guideline is not a mere checklist but a directive to demonstrate that an analytical procedure is unequivocally "suitable for its intended purpose."[3]

The core validation characteristics we will use to compare methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, most critically its enantiomer, (S)-Mandelamide.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Develop Separation Method (e.g., HPLC, GC, CE) Opt Optimize Parameters (Mobile Phase, Temp, etc.) Dev->Opt Proto Define Validation Protocol (Based on ICH Q2(R1)) Opt->Proto Params Select Parameters to Test (Linearity, Accuracy, etc.) Proto->Params Accept Set Acceptance Criteria Params->Accept Linearity Linearity & Range Accept->Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate Precision) Specificity Specificity/ Resolution (Rs) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP G Start Start: Need to Quantify This compound Enantiomers Q1 Is the sample volatile or can it be easily derivatized? Start->Q1 Q2 Is high throughput and low solvent usage critical? Q1->Q2 No GC Consider GC (High sensitivity, high resolution) Q1->GC Yes Q3 Is the method for routine QC in a regulated environment? Q2->Q3 No CE Consider CE (Fast analysis, low sample volume) Q2->CE Yes HPLC Select HPLC (Robust, well-established, versatile) Q3->HPLC Yes Q3->HPLC No, but prefer robustness

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Mandelamide is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, including anti-cancer and anti-obesity drugs. Its stereospecific synthesis is of paramount importance, and various catalytic systems have been developed to achieve high enantiopurity. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, with a focus on enzymatic and chemo-catalytic methods. We will delve into the mechanisms, performance, and practical considerations of each system, supported by experimental data and detailed protocols to aid researchers and drug development professionals in selecting the optimal catalyst for their needs.

Introduction to this compound Synthesis

The primary route to this compound involves the enantioselective hydration of mandelonitrile. The challenge lies in controlling the stereochemistry of the reaction to favor the (R)-enantiomer. Both biocatalysis and chemical catalysis have been explored to address this challenge, each with its own set of advantages and limitations.

Enzymatic Catalysis: A Green and Selective Approach

Enzymatic catalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity and mild reaction conditions offered by enzymes. For this compound synthesis, two main classes of enzymes are of particular interest: nitrilases and nitrile hydratases.

Nitrilase-Mediated Synthesis

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia.[1] While their primary product is the corresponding carboxylic acid, recent studies have shown that nitrilases also possess intrinsic hydration activity, leading to the formation of amides.[2] The synthesis of this compound using nitrilases typically proceeds through a kinetic resolution of racemic mandelonitrile.

Mechanism of Nitrilase-Catalyzed Synthesis of this compound:

The catalytic mechanism of nitrilase involves a cysteine residue in the active site that acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by hydrolysis of the tetrahedral intermediate to yield either the carboxylic acid or the amide. The enantioselectivity of the enzyme determines which enantiomer of the substrate is preferentially converted.

rac_MN Racemic Mandelonitrile Nitrilase Nitrilase rac_MN->Nitrilase Enantioselective hydrolysis/hydration S_MN (S)-Mandelonitrile R_MA (R)-Mandelic Acid R_Mamide This compound Nitrilase->S_MN Unreacted Nitrilase->R_MA Major Product (Hydrolysis) Nitrilase->R_Mamide Minor Product (Hydration)

Figure 1: Nitrilase-catalyzed kinetic resolution of mandelonitrile.

Engineered Nitrilases for Enhanced Amide Production:

Recent advancements in protein engineering have enabled the development of nitrilase mutants with enhanced hydration activity and enantioselectivity towards this compound formation.[2] For instance, a mutant of the nitrilase from Oryza sativa (OsNIT) has been shown to produce this compound with an enantiomeric excess (e.e.) of up to 91.4%, a significant improvement from the wild-type enzyme's 7.5% e.e. for the amide.[2]

Nitrile Hydratase: The Direct Route to Amides

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[3][4] This makes them particularly attractive for the direct synthesis of this compound from mandelonitrile. The reaction is highly atom-efficient and proceeds under mild conditions.[5][6]

Mechanism of Nitrile Hydratase Catalysis:

Nitrile hydratases contain a non-corrin cobalt or non-heme iron center in their active site.[6] The metal ion activates the nitrile group, making it more susceptible to nucleophilic attack by a water molecule, leading to the formation of the amide.

rac_MN Racemic Mandelonitrile NHase Nitrile Hydratase rac_MN->NHase Enantioselective hydration R_Mamide This compound S_MN (S)-Mandelonitrile NHase->R_Mamide Product NHase->S_MN Unreacted

Figure 2: Nitrile hydratase-catalyzed synthesis of this compound.

Several microorganisms, such as those from the Rhodococcus genus, are known to produce nitrile hydratases with high activity and enantioselectivity.[3] Immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. For example, a nitrile hydratase from Rhodococcus rhodochrous immobilized on a poly(vinyl alcohol)/chitosan-glutaraldehyde support has been used for the enantioselective hydrolysis of rac-mandelonitrile to this compound with an enantiomeric excess of up to 81%.[7]

Chemo-Catalysis: An Alternative Approach

While enzymatic methods are often favored for their high selectivity and green credentials, chemo-catalytic approaches also offer viable routes to this compound. Asymmetric catalysis using chiral metal complexes or organocatalysts can be employed for the enantioselective synthesis of amides from nitriles.[8][9][10]

The development of chemodivergent reactions, where the outcome of the reaction is controlled by the choice of catalyst or reaction conditions, provides a powerful strategy for selectively synthesizing the desired amide product over the corresponding carboxylic acid.[11] However, the application of these methods to the specific synthesis of this compound is less reported in the literature compared to enzymatic routes. A significant challenge in chemo-catalysis is achieving high enantioselectivity while minimizing side reactions and catalyst poisoning, especially with substrates like cyanohydrins that can be unstable.

Comparative Performance of Catalysts

To provide a clear comparison of the different catalytic systems, the following table summarizes key performance indicators based on published experimental data.

Catalyst TypeSpecific Catalyst/EnzymeSubstrateProductConversion/YieldEnantiomeric Excess (e.e.)Reaction ConditionsReference
Nitrilase Engineered Oryza sativa Nitrilase (mutant)Racemic MandelonitrileThis compound-91.4%30 °C[2]
Nitrile Hydratase Rhodococcus rhodochrous ATCC BAA-870 (immobilized)Racemic MandelonitrileThis compound-81%40 °C, pH 8[7]
Nitrile Hydratase Gordonia hydrophobicaRacemic 2-(pyrrolidine-1-yl)butanenitrile(S)-2-(pyrrolidine-1-yl)butanamide--pH dependent[6]

Note: Direct comparative data for chemo-catalysts specifically for this compound synthesis is limited in the available literature.

Experimental Protocols

Protocol for this compound Synthesis using Engineered Nitrilase

This protocol is based on the methodology described for the engineered nitrilase from Oryza sativa.[2]

Workflow:

cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Cultivate recombinant cells harboring the engineered nitrilase P2 Induce protein expression P1->P2 P3 Harvest and prepare whole-cell biocatalyst P2->P3 R1 Prepare reaction mixture: - Recombinant cells (20 g/L) - Racemic Mandelonitrile (10 mM) - Buffer P3->R1 R2 Incubate at 30 °C with shaking R1->R2 A1 Monitor reaction progress R2->A1 A2 Determine enantiomeric excess of this compound by chiral HPLC A1->A2

Figure 3: Experimental workflow for this compound synthesis using engineered nitrilase.

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli cells harboring the engineered nitrilase gene in a suitable medium (e.g., LB medium with an appropriate antibiotic) at 37 °C.[2]

    • Induce protein expression with IPTG when the optical density reaches 0.6-0.8.[2]

    • Continue incubation at a lower temperature (e.g., 28 °C) for 10-12 hours to allow for protein expression.[2]

    • Harvest the cells by centrifugation and wash them with a suitable buffer. The resulting cell paste can be used directly as a whole-cell biocatalyst.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the whole-cell biocatalyst (e.g., 20 g/L), racemic mandelonitrile (e.g., 10 mM) in a suitable buffer.[2]

    • Incubate the reaction mixture at 30 °C with constant shaking.[2]

  • Analysis:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate and product.

    • Determine the enantiomeric excess of the produced this compound using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for this compound Synthesis using Immobilized Nitrile Hydratase

This protocol is adapted from the procedure for enantioselective hydrolysis of rac-mandelonitrile using immobilized Rhodococcus rhodochrous nitrile hydratase.[7]

  • Immobilization of Nitrile Hydratase:

    • Prepare a support matrix, for example, by cross-linking poly(vinyl alcohol) and chitosan with glutaraldehyde.

    • Immobilize the nitrile hydratase from Rhodococcus rhodochrous onto the support.

  • Enzymatic Reaction:

    • In a temperature-controlled reactor, add the immobilized nitrile hydratase to a buffered solution (pH 8) containing racemic mandelonitrile.

    • Maintain the reaction temperature at 40 °C with stirring.

  • Product Isolation and Analysis:

    • After the reaction is complete, separate the immobilized enzyme by filtration for reuse.

    • Extract the product from the aqueous phase using a suitable organic solvent.

    • Analyze the enantiomeric excess of this compound by chiral HPLC.

Conclusion and Future Perspectives

Both nitrilases and nitrile hydratases have demonstrated significant potential for the enantioselective synthesis of this compound. Nitrile hydratases offer a direct and atom-economical route, while recent advances in protein engineering are making nitrilases increasingly competitive by enhancing their amide-forming activity and enantioselectivity. The choice between these biocatalysts will depend on factors such as the desired enantiopurity, process scalability, and economic considerations.

Chemo-catalytic methods, while currently less explored for this specific transformation, may offer complementary strategies, particularly with the development of novel catalysts with high selectivity and stability. Future research should focus on the discovery and engineering of more robust and efficient enzymes, as well as the development of novel chemo-catalysts to further advance the sustainable and economical production of this important chiral intermediate.

References

A Comparative Guide to the Efficacy of (R)-Mandelamide in Resolving Racemic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Review

In the landscape of pharmaceutical development and fine chemical synthesis, the resolution of racemic mixtures into enantiomerically pure compounds is a critical and often challenging endeavor. The choice of a chiral resolving agent is paramount to the efficiency, scalability, and economic viability of this process. This guide provides a comprehensive technical comparison of the efficacy of (R)-Mandelamide in resolving different classes of racemic compounds, including amines, alcohols, and carboxylic acids.

While this compound, the amide derivative of the well-established resolving agent (R)-mandelic acid, holds significant promise due to its structural features conducive to forming diastereomeric complexes, it is important to note that extensive, direct comparative experimental data for its application across various compound classes is not broadly available in peer-reviewed literature. However, a proof-of-concept for the use of its enantiomer, (S)-Mandelamide, in chiral resolution via cocrystallization has been demonstrated, suggesting the potential of this class of compounds as effective resolving agents[1][2].

Therefore, to provide a valuable comparative framework, this guide will leverage the extensive experimental data available for its parent compound, (R)-mandelic acid, as a predictive baseline for the potential efficacy of this compound. The structural similarity, particularly the presence of the chiral center and the phenyl group, allows for insightful extrapolation, while acknowledging that the amide functionality will introduce distinct interaction patterns compared to the carboxylic acid. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and procedural guidance to explore this compound as a novel resolving agent in their applications.

The Principle of Chiral Resolution by Diastereomeric Salt and Cocrystal Formation

The most prevalent method for the chiral resolution of racemic compounds is the formation of diastereomeric derivatives, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization[3][4]. When a racemic mixture is reacted with an enantiomerically pure resolving agent, two diastereomeric complexes are formed.

This compound, being a neutral molecule, can act as a resolving agent through the formation of diastereomeric cocrystals. This process involves the interaction of the racemic compound with this compound through non-covalent interactions like hydrogen bonding and π-π stacking to form a crystalline lattice with a specific stoichiometry[1][2]. The different spatial arrangements of the two diastereomeric cocrystals lead to variations in their crystal packing energies and, consequently, their solubilities in a given solvent.

Alternatively, if the target racemic compound has an acidic or basic functionality, this compound can be chemically modified to introduce a corresponding acidic or basic handle to facilitate diastereomeric salt formation. However, this guide will focus on its direct use as a cocrystal former.

Comparative Efficacy in Resolving Different Classes of Racemic Compounds

The efficacy of a chiral resolving agent is determined by several factors, including the stability of the diastereomeric complex, the difference in solubility between the two diastereomers, the yield of the less soluble diastereomer, and the enantiomeric excess (e.e.) of the desired enantiomer after liberation.

Racemic amines are a crucial class of compounds in pharmaceutical chemistry. The resolution of amines is typically achieved using chiral acids to form diastereomeric salts. While direct data for this compound is limited, the performance of (R)-mandelic acid is an excellent indicator of the potential for chiral recognition.

Table 1: Comparative Resolution of Racemic Amines with (R)-Mandelic Acid

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) (%)Reference(s)
(±)-1-Phenylethylamine(R)-Mandelic AcidEthanol85>95[5]
(±)-2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol9085 (first cycle)[6]
(±)-Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol9085 (first cycle)[6]

Note: The data presented for PEGylated-(R)-mandelic acid suggests that modifications to the mandelic acid structure can enhance resolution efficiency.

The amide group in this compound can participate in strong hydrogen bonding with the amine functionality of the substrate, potentially leading to well-defined and crystalline diastereomeric cocrystals. The phenyl group allows for π-π stacking interactions, further stabilizing the crystal lattice. It is hypothesized that for certain amines, the specific steric and electronic properties of this compound could offer superior diastereoselectivity compared to (R)-mandelic acid.

The resolution of racemic alcohols can be more challenging via classical diastereomeric salt formation as they lack a readily ionizable group. However, cocrystallization with a chiral resolving agent is a viable strategy. (R)-mandelic acid has been successfully used to resolve racemic alcohols, often after derivatization to a half-ester[7][8].

Table 2: Comparative Resolution of Racemic Alcohols with (R)-Mandelic Acid

Racemic AlcoholResolving AgentSolventYield of Diastereomeric Salt/Ester (%)Enantiomeric Excess (e.e.) (%)Reference(s)
(±)-1-Phenylethanol(S)-Mandelic AcidToluene/MethanolHighHigh[7]
(±)-trans-2-(N-benzyl)amino-1-cyclohexanol(R)-Mandelic AcidEthyl acetate/Diethyl ether78>98[9]

This compound, with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), is well-suited to form cocrystals with alcohols. The hydroxyl group of the alcohol can interact with the amide functionality, and the overall molecular shape complementarity will dictate the efficiency of the resolution.

Racemic carboxylic acids are typically resolved using chiral bases. However, cocrystallization with a neutral chiral molecule like this compound presents an alternative approach. The study on (S)-Mandelamide successfully demonstrated the resolution of racemic mandelic acid itself through the formation of diastereomeric cocrystals[1][2]. This provides strong evidence for the potential of this compound to resolve other racemic carboxylic acids.

Table 3: Resolution of Racemic Carboxylic Acids with Mandelamide/Mandelic Acid

Racemic Carboxylic AcidResolving AgentSolventStoichiometryOutcomeReference(s)
(±)-Mandelic Acid(S)-MandelamideMethanol1:1Formation of diastereomeric cocrystals[1][2]
(±)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanol-Excellent optical purity[4]

The carboxylic acid dimer motif is a strong supramolecular synthon. This compound can disrupt this homodimerization by forming competing hydrogen bonds with the carboxylic acid, leading to the formation of diastereomeric cocrystals. The success of such a resolution would be highly dependent on the relative stability of the cocrystal versus the racemic compound's crystal lattice.

Experimental Protocols

The following protocols are generalized procedures for chiral resolution via cocrystallization and should be optimized for each specific racemic compound.

The selection of an appropriate solvent system is crucial for successful resolution, as it directly influences the solubilities of the diastereomeric cocrystals.

  • Preparation of Solutions: Prepare saturated solutions of the racemic compound and this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Cocrystallization Screening: Mix equimolar amounts of the racemic compound and this compound solutions in small vials or a multi-well plate.

  • Crystallization: Allow the solvents to evaporate slowly at room temperature. Alternatively, employ cooling crystallization by preparing a hot saturated solution of both components and allowing it to cool slowly.

  • Analysis: Examine the resulting crystals under a microscope. Isolate the solid material by filtration and analyze the enantiomeric excess (e.e.) of the substrate in the crystalline phase using chiral HPLC or GC. The mother liquor should also be analyzed to determine the e.e. of the more soluble enantiomer.

  • Dissolution: Dissolve the racemic compound (1 equivalent) and this compound (0.5-1.0 equivalent) in the optimal solvent system identified during the screening process. Gentle heating may be required to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric cocrystal. Seeding with a small amount of the desired diastereomeric cocrystal can be beneficial.

  • Isolation of Diastereomeric Cocrystal: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the isolated cocrystal in a suitable solvent and disrupt the cocrystal structure. This can be achieved by a change in pH (if the target molecule is an acid or base) or by solvent washing/extraction where the resolving agent and the target molecule have different solubilities. For example, if the target is a neutral molecule, selective extraction with a solvent in which the target is soluble but the mandelamide is not, can be employed.

  • Purification and Analysis: Purify the liberated enantiomer by recrystallization or chromatography. Determine the enantiomeric excess using an appropriate analytical technique.

Visualization of the Chiral Resolution Process

The following diagrams illustrate the conceptual workflow and the molecular interactions involved in chiral resolution using this compound.

G cluster_0 Resolution Process Racemic Compound (R/S) Racemic Compound (R/S) Diastereomeric Cocrystals ((R,R) and (S,R)) Diastereomeric Cocrystals ((R,R) and (S,R)) Racemic Compound (R/S)->Diastereomeric Cocrystals ((R,R) and (S,R)) Cocrystallization Resolving Agent (this compound) Resolving Agent (this compound) Resolving Agent (this compound)->Diastereomeric Cocrystals ((R,R) and (S,R)) Separation (Filtration) Separation (Filtration) Diastereomeric Cocrystals ((R,R) and (S,R))->Separation (Filtration) Less Soluble Cocrystal (e.g., R,R) Less Soluble Cocrystal (e.g., R,R) Separation (Filtration)->Less Soluble Cocrystal (e.g., R,R) More Soluble Cocrystal (e.g., S,R) in Mother Liquor More Soluble Cocrystal (e.g., S,R) in Mother Liquor Separation (Filtration)->More Soluble Cocrystal (e.g., S,R) in Mother Liquor Liberation of Enantiomer Liberation of Enantiomer Less Soluble Cocrystal (e.g., R,R)->Liberation of Enantiomer Pure Enantiomer (R) Pure Enantiomer (R) Liberation of Enantiomer->Pure Enantiomer (R)

Caption: General workflow for chiral resolution by diastereomeric cocrystallization.

G cluster_0 Diastereomeric Cocrystal Formation R_Mandelamide This compound RR_Complex (R,R) Diastereomeric Cocrystal R_Mandelamide->RR_Complex H-bonding π-stacking SR_Complex (S,R) Diastereomeric Cocrystal R_Mandelamide->SR_Complex H-bonding π-stacking R_Substrate (R)-Substrate R_Substrate->RR_Complex S_Substrate (S)-Substrate S_Substrate->SR_Complex

Caption: Molecular interactions leading to diastereomeric cocrystals.

Conclusion

This compound presents itself as a promising, yet underexplored, chiral resolving agent. Its structural features, particularly the amide functionality capable of forming robust hydrogen bonds and the phenyl group for aromatic interactions, suggest its potential for effective chiral discrimination of a wide range of racemic compounds, including amines, alcohols, and carboxylic acids, through cocrystallization.

While this guide has drawn parallels from the well-documented efficacy of its parent compound, (R)-mandelic acid, it is imperative for researchers to conduct empirical screening and optimization to unlock the full potential of this compound for their specific applications. The provided protocols offer a systematic approach to this experimental design. Future research focusing on the systematic evaluation of this compound against a broad spectrum of racemic compounds will be invaluable in establishing it as a staple in the chemist's toolkit for chiral resolution.

References

A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and stereochemistry, the ability to distinguish between enantiomers is paramount. (R)- and (S)-mandelamide, a chiral amide, serves as a crucial intermediate in the synthesis of various bioactive molecules. Their distinct three-dimensional arrangements can lead to vastly different pharmacological effects, making their unequivocal identification and quantification essential.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of (R)- and (S)-mandelamide, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

Enantiomers, being mirror images of each other, possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2][3] Consequently, standard spectroscopic methods like conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are incapable of distinguishing between them.[4][5] To overcome this challenge, specialized chiroptical techniques and NMR strategies employing chiral auxiliaries are necessary.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional structure of chiral molecules, providing a direct means of differentiating between enantiomers. These techniques rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] This technique is an extension of traditional IR spectroscopy into the realm of chirality. The resulting VCD spectrum is a plot of this differential absorbance (ΔA = AL - AR) versus frequency.[7]

The Causality Behind VCD: Enantiomers, by their very nature, will interact differently with circularly polarized light. One enantiomer will preferentially absorb left-circularly polarized light at a given vibrational transition, while its mirror image will preferentially absorb right-circularly polarized light to the same degree. This results in VCD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra.[7][9] For (R)- and (S)-mandelamide, the VCD spectra are expected to be perfect mirror images of each other, providing a definitive method for their differentiation.

Experimental Protocol: VCD Spectroscopy of Mandelamide

  • Sample Preparation: Dissolve a known concentration of the mandelamide enantiomer (e.g., 0.1 M) in a suitable deuterated solvent, such as chloroform-d (CDCl3). The use of a deuterated solvent is crucial to minimize interference from solvent absorption bands in the IR region of interest.

  • Instrumentation: Utilize a dedicated VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[7]

  • Data Acquisition: Collect the VCD spectrum over a relevant spectral range, typically from 4000 to 800 cm-1. Signal averaging for an extended period (e.g., several hours) is often necessary to achieve a good signal-to-noise ratio, as VCD signals are inherently weak (on the order of 10-4 to 10-5 absorbance units).[7][8]

  • Data Processing: The raw data is processed to yield the final VCD spectrum. This typically involves baseline correction and subtraction of the solvent's VCD spectrum.

Caption: Workflow for VCD analysis of Mandelamide enantiomers.

Raman Optical Activity (ROA)

Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.[10] ROA provides information about the vibrational modes of a molecule and is particularly sensitive to the stereochemistry of chiral centers.[10][11]

The Power of ROA: Similar to VCD, the ROA spectra of enantiomers are mirror images of each other. ROA has the advantage of being applicable to aqueous solutions, which is highly relevant for biological and pharmaceutical samples.[10] It can be a powerful tool for determining the enantiomeric purity of mandelamide samples.[11][12][13]

Experimental Protocol: ROA Spectroscopy of Mandelamide

  • Sample Preparation: Prepare a solution of the mandelamide enantiomer in a suitable solvent (e.g., water or an organic solvent). Higher concentrations are generally preferred to enhance the weak ROA signal.

  • Instrumentation: Employ a dedicated ROA spectrometer, which consists of a laser source, polarization optics, a sample compartment, and a high-sensitivity detector.

  • Data Acquisition: Irradiate the sample with circularly polarized laser light and collect the scattered Raman radiation. The measurement is repeated with the opposite circular polarization.

  • Data Processing: The ROA spectrum is obtained by taking the difference between the Raman intensities for right and left circularly polarized incident light.

Caption: Workflow for ROA analysis of Mandelamide enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

While conventional NMR spectroscopy is insensitive to chirality, the use of chiral auxiliaries can induce diastereomeric environments, leading to distinguishable NMR signals for the enantiomers of mandelamide.[14][15][16]

Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[14][17] This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum.

Mechanism of Action: The formation of diastereomeric solvates with a CSA, such as (R)- or (S)-mandelic acid, can lead to observable differences in the chemical shifts (Δδ) of the protons or carbons of (R)- and (S)-mandelamide.[18] The magnitude of this difference depends on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Prepare a solution of the mandelamide sample in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add an optically pure CSA, such as (R)-mandelic acid, to the NMR tube containing the mandelamide solution. The molar ratio of CSA to analyte may need to be optimized.

  • NMR Acquisition: Acquire a high-resolution 1H or 13C NMR spectrum.

  • Analysis: Look for the splitting of signals corresponding to the protons or carbons of mandelamide. The integration of the separated signals can be used to determine the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agents (CDAs) are optically pure reagents that react covalently with the analyte to form a mixture of diastereomers.[14][19] These diastereomers have distinct physical properties and, therefore, will exhibit different NMR spectra.[5]

The Advantage of Covalent Bonding: The formation of a stable covalent bond often leads to larger and more easily resolvable differences in chemical shifts compared to the transient interactions with CSAs. A common CDA for compounds with hydroxyl or amine groups is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization Reaction: React the mandelamide sample with an optically pure CDA (e.g., the acid chloride of Mosher's acid) in the presence of a suitable base.

  • Purification: Purify the resulting diastereomeric mixture if necessary.

  • NMR Acquisition: Dissolve the diastereomeric product in a deuterated solvent and acquire a 1H or 19F NMR spectrum (if the CDA contains fluorine).

  • Analysis: Analyze the spectrum for the distinct signals of the two diastereomers. The ratio of their integrals will correspond to the enantiomeric ratio of the original mandelamide sample.

Caption: NMR-based workflows for chiral discrimination.

Comparative Analysis of Techniques

TechniquePrincipleSample StateAdvantagesDisadvantages
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.[6][7]SolutionDirect, non-destructive, provides absolute configuration.[20][21]Weak signals requiring longer acquisition times and higher concentrations; specialized instrumentation.[8]
Raman Optical Activity (ROA) Differential Raman scattering of circularly polarized light.[10]Solution (including aqueous)Applicable to a wider range of solvents, including water; sensitive to stereochemistry.[10]Weak signals; specialized and less common instrumentation.[12]
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes.[14][17]SolutionNon-destructive, relatively simple to implement on standard NMR instruments.Signal separation can be small and dependent on experimental conditions; may not be effective for all analytes.
NMR with Chiral Derivatizing Agents (CDAs) Covalent formation of diastereomers.[14][19]SolutionOften results in large, clear signal separation; reliable for quantification.Destructive to the sample; requires a chemical reaction and potential purification.

Conclusion

The choice of spectroscopic technique for differentiating (R)- and (S)-mandelamide depends on the specific research question and available resources. For unambiguous determination of absolute configuration and a direct probe of chirality, VCD and ROA are the methods of choice. When enantiomeric excess determination is the primary goal and derivatization is permissible, NMR with a chiral derivatizing agent offers a robust and quantitative approach. NMR with chiral solvating agents provides a convenient and non-destructive alternative, though its effectiveness can be system-dependent. By understanding the principles and experimental considerations of each technique, researchers can confidently select the most appropriate method for their studies of mandelamide and other chiral molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Mandelamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of (R)-Mandelamide. As a compound frequently utilized in chiral synthesis and pharmaceutical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established chemical safety principles.

Core Principles: Hazard Identification and Risk Assessment

This compound (CAS No: 24008-62-6) is a white crystalline solid.[1] While not acutely toxic, it is classified with specific hazards that dictate its handling and disposal procedures.[2][3] Understanding these hazards is the foundation of a self-validating safety protocol. The primary risks involve irritation upon direct contact and harm if ingested.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordDescriptionSource(s)
Acute Toxicity, OralH302WarningHarmful if swallowed[2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation[2][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[2][3]
Respiratory IrritationH335WarningMay cause respiratory irritation[3]

The causality behind our stringent disposal protocols is directly linked to these classifications. The goal is to prevent the entry of solid this compound into standard waste streams where it could expose sanitation workers or leach into the environment, and to neutralize aqueous solutions to mitigate their irritant properties before final collection.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling this compound for disposal, the following engineering controls and personal protective equipment (PPE) are mandatory. These measures are not merely suggestions but critical components of a safe laboratory environment.

  • Engineering Controls : All handling of solid this compound that could generate dust, and all chemical neutralization procedures, must be conducted within a certified chemical fume hood.[3] This is to prevent inhalation of airborne particles, which may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent contact that can cause serious eye irritation.[1][3]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1] Contaminated clothing should be removed and washed before reuse.[4]

    • Respiratory Protection : For weighing or transferring large quantities of solid material where dust may be generated, a NIOSH-approved N95 dust mask or particle filter is recommended.[1]

Step-by-Step Disposal Procedures

The appropriate disposal path for this compound depends on its form: uncontaminated solid waste or part of an aqueous solution.

Method 1: Disposal of Uncontaminated Solid this compound

This is the preferred method for disposing of expired, surplus, or non-recyclable this compound solid. The principle is secure containment and transfer to a licensed disposal company via your institution's Environmental Health & Safety (EHS) office.[3]

Experimental Protocol:

  • Container Selection : Place the solid this compound waste into a chemically compatible, sealable container.[5][6] The original manufacturer's container is ideal if it is in good condition.[6] Do not use foodstuff containers.[6]

  • Labeling : Affix a hazardous waste label to the container. Fill out all required information, including:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "24008-62-6"

    • Associated Hazards: "Harmful if swallowed, Causes skin and eye irritation"

    • Accumulation Start Date

    • Your Name and Laboratory Information

  • Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7] Ensure it is segregated from incompatible materials like strong oxidizing agents.[8]

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of solid chemical waste in the regular trash.[9][10]

Method 2: Chemical Neutralization via Alkaline Hydrolysis

For aqueous waste streams containing this compound (e.g., from a reaction work-up), chemical degradation is the most responsible approach before collection. Amides undergo hydrolysis under basic conditions to form a carboxylate salt and ammonia.[11][12] This process cleaves the amide bond, converting this compound into sodium (R)-mandelate and ammonia gas, which are then managed in the subsequent steps.

Experimental Protocol:

  • Setup : In a chemical fume hood, place the aqueous solution containing this compound into a flask equipped with a magnetic stirrer.

  • Basification : While stirring, slowly add a 10% aqueous solution of sodium hydroxide (NaOH). The goal is to ensure a molar excess of NaOH relative to the this compound and to bring the final pH to >12.

  • Hydrolysis Reaction : Gently heat the mixture to 50-60°C with continued stirring. The hydrolysis of the amide will proceed, liberating ammonia gas.[12] The reaction can be monitored by carefully holding a piece of moist red litmus paper near the flask's outlet; the ammonia gas will turn it blue.[12] Continue heating for 1-2 hours or until the evolution of ammonia ceases.

  • Cooling and Neutralization : Allow the solution to cool to room temperature. The solution now contains sodium (R)-mandelate. While still in the fume hood and stirring, carefully neutralize the solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl). Monitor the pH with a calibrated pH meter or pH strips. The target pH is between 5.5 and 9.5.[13] Be cautious as the initial neutralization may be exothermic.

  • Final Waste Collection : Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container for aqueous chemical waste.[7] The label should accurately reflect the final contents (e.g., "Aqueous waste containing sodium mandelate and sodium chloride").

  • Arrange for Pickup : Store the container in your SAA and contact EHS for disposal. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS office and local regulations.[9][13]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • For Solid Spills :

    • Evacuate personnel from the immediate area.

    • Wearing the full PPE described in Section 2, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum the material into a labeled hazardous waste container.[4] Avoid generating dust.[3][4]

    • Decontaminate the area with soap and water.

    • Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.

  • For Solution Spills :

    • Alert others in the area.

    • Wearing full PPE, contain the spill with absorbent pads or spill socks.

    • Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_solid Solid Waste Path cluster_liquid Aqueous Solution Path start Identify this compound Waste for Disposal decision What is the form of the waste? start->decision solid_waste Uncontaminated Solid or Spill Residue decision->solid_waste Solid liquid_waste Aqueous Solution decision->liquid_waste Aqueous Solution package_solid Step 1: Securely package in a compatible, sealed container. solid_waste->package_solid label_solid Step 2: Affix a complete Hazardous Waste Label. package_solid->label_solid store_solid Step 3: Store in designated Satellite Accumulation Area (SAA). label_solid->store_solid ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup. store_solid->ehs_pickup hydrolysis Step 1: Perform Alkaline Hydrolysis (NaOH, heat) in Fume Hood. liquid_waste->hydrolysis neutralize Step 2: Cool and Neutralize solution to pH 5.5 - 9.5. hydrolysis->neutralize package_liquid Step 3: Collect in a labeled aqueous hazardous waste container. neutralize->package_liquid package_liquid->ehs_pickup end End of Process ehs_pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Navigating the Safe Handling of (R)-Mandelamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (R)-Mandelamide, a chiral intermediate with significant applications in pharmaceutical synthesis, requires meticulous handling to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the inherent risks is crucial. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure are ingestion, skin and eye contact, and inhalation of its dust. Therefore, our personal protective equipment (PPE) and handling protocols are designed to create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing & Transferring (small quantities, <1g) Safety glasses with side shieldsNitrile glovesN95/FFP2 dust maskStandard lab coat, closed-toe shoes
Weighing & Transferring (large quantities, >1g) Chemical safety gogglesNitrile gloves (consider double-gloving)Half-mask respirator with P100/FFP3 particulate filterStandard lab coat, closed-toe shoes
Preparing Solutions Chemical safety gogglesNitrile glovesNot generally required if handled in a fume hoodStandard lab coat, closed-toe shoes
Accidental Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesHalf-mask respirator with P100/FFP3 particulate filterChemical-resistant apron or coveralls over a lab coat, closed-toe shoes
Causality Behind PPE Choices:
  • Eye Protection: The risk of serious eye irritation necessitates the use of, at a minimum, safety glasses with side shields.[3] For tasks with a higher risk of splashes or dust generation, chemical safety goggles provide a complete seal around the eyes.[3][4]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact with this compound.[4] For situations involving larger quantities or prolonged handling, double-gloving or using thicker, chemical-resistant gloves is a prudent measure to prevent skin irritation.

  • Respiratory Protection: As a fine powder, this compound can become airborne, posing an inhalation hazard that can lead to respiratory tract irritation.[1][2] An N95 or FFP2 dust mask is sufficient for handling small quantities. For larger amounts where more dust is likely, a half-mask respirator with a P100/FFP3 particulate filter offers a higher level of protection.[5]

  • Protective Clothing: A standard lab coat and closed-toe shoes are fundamental for all laboratory work to protect against incidental skin contact.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound task Assess Task: - Quantity - Potential for Dust/Aerosol - Duration of Handling start->task weighing_small Weighing Small Quantities (<1g) task->weighing_small Low Risk weighing_large Weighing Large Quantities (>1g) task->weighing_large Moderate Risk solution_prep Preparing Solutions in Fume Hood task->solution_prep Controlled spill_cleanup Spill Cleanup task->spill_cleanup High Risk ppe_low PPE Level 1: - Safety glasses - Nitrile gloves - N95/FFP2 mask - Lab coat weighing_small->ppe_low ppe_medium PPE Level 2: - Chemical goggles - Nitrile gloves (double) - Half-mask respirator (P100/FFP3) - Lab coat weighing_large->ppe_medium ppe_solution PPE for Solutions: - Chemical goggles - Nitrile gloves - Lab coat solution_prep->ppe_solution ppe_high PPE Level 3: - Goggles & Face shield - Heavy-duty gloves - Half-mask respirator (P100/FFP3) - Chemical-resistant apron spill_cleanup->ppe_high

Caption: PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your experiment.

Weighing and Transferring this compound Powder:
  • Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment (refer to the table and workflow diagram above).

  • Container Handling: Before opening, gently tap the container to settle the powder. Open the container slowly to avoid creating a plume of dust.

  • Transfer: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle if possible, as this can generate dust. If transferring to a vial or flask, use a powder funnel.

  • Weighing: If using an analytical balance, allow the reading to stabilize before recording. Keep the balance door closed as much as possible.

  • Cleanup: Once the transfer is complete, securely close the primary container. Carefully fold the disposable bench paper inward to contain any minor spills, and dispose of it in a designated solid waste container.

  • Decontamination: Wipe down the spatula, funnel, and any other equipment with a damp cloth or paper towel (using a solvent in which mandelamide is soluble, like ethanol), and dispose of the cleaning materials as chemical waste. Clean the balance and surrounding surfaces.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat). Wash your hands thoroughly with soap and water.

Disposal Plan: Chemical Neutralization and Waste Management

Responsible disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship. Simply discarding it as solid waste is not acceptable. A pre-treatment step to hydrolyze the amide bond is recommended to reduce its chemical reactivity and potential toxicity.

Chemical Neutralization via Basic Hydrolysis:

Amides can be hydrolyzed to a carboxylate salt and ammonia or an amine under basic conditions.[6][7][8][9][10][11][12][13] This procedure should be performed in a chemical fume hood.

  • Waste Collection: Collect all solid this compound waste, including contaminated weighing paper and cleaning materials, in a designated, labeled hazardous waste container.

  • Preparation of Hydrolysis Reaction: For small quantities of residual this compound (e.g., from cleaning glassware), add a 1 M solution of sodium hydroxide (NaOH) to the flask.

  • Hydrolysis: Gently heat the mixture with stirring. The hydrolysis of amides is often slow and may require heating to reflux for a period of time to ensure complete reaction.[6][14] The progress of the reaction can be monitored by the evolution of ammonia gas (for primary amides), which can be detected with moist litmus paper (it will turn blue).[7][9]

  • Cooling and Neutralization: Once the reaction is complete (no more ammonia is evolved), allow the solution to cool to room temperature. The resulting solution will contain sodium mandelate and excess sodium hydroxide.

  • Final Disposal: The cooled, hydrolyzed solution should be neutralized with a dilute acid (e.g., 1 M HCl) before disposal down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of neutralized chemical waste.

Spill Response:

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup (see table above).

  • Containment: For a solid spill, carefully cover it with an absorbent material like vermiculite or sand. Avoid raising dust.

  • Cleanup: Gently sweep the absorbent material and the spilled solid into a designated hazardous waste container. Do not use a vacuum cleaner unless it is a HEPA-filtered vacuum approved for hazardous dust. For a liquid spill (a solution of this compound), absorb it with a chemical absorbent pad or vermiculite.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Mandelamide
Reactant of Route 2
Reactant of Route 2
(R)-Mandelamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.